Volasertib

Catalog No.
S548331
CAS No.
755038-65-4
M.F
C34H50N8O3
M. Wt
618.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Volasertib

CAS Number

755038-65-4

Product Name

Volasertib

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

Molecular Formula

C34H50N8O3

Molecular Weight

618.8 g/mol

InChI

InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1

InChI Key

SXNJFOWDRLKDSF-XKHVUIRMSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BI6727, BI-6727, BI 6727, Volasertib

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C

The exact mass of the compound Volasertib is 618.40059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Volasertib mechanism of action PLK1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Core Principles

Volasertib (BI 6727) is an investigational small-molecule, ATP-competitive kinase inhibitor that targets the PLK1 protein, a key regulator of cell division (mitosis) [1] [2]. The table below summarizes its core mechanism:

Mechanism Aspect Description
Primary Target Polo-like kinase 1 (PLK1) [1] [2]
Binding Site Competitively binds to the ATP-binding pocket of the PLK1 kinase domain [1] [3]
Key Cellular Effect Induction of cell cycle arrest at the G2/M phase, leading to a distinct "Polo arrest" in prometaphase [2]
Final Cell Fate in Cancer Cells Irreversible cell cycle arrest followed by programmed cell death (apoptosis) [1]

PLK1 is overexpressed in many cancers, and its inhibition by this compound disrupts the formation of a functional mitotic spindle, leading to mitotic arrest and apoptosis [1] [2]. This effect is more pronounced in cancer cells due to their heightened dependence on PLK1 for cell division.

Quantitative Inhibitory Profile

This compound demonstrates high potency and selectivity. The following table details its half-maximal inhibitory concentration (IC50) against different kinases:

Kinase Target This compound Inhibitory Activity (IC50)
PLK1 0.87 nmol/L [2]
PLK2 5 nmol/L [2]
PLK3 56 nmol/L [2]
Other Unrelated Kinases No significant activity at concentrations up to 10 μmol/L [2]

This profile shows that this compound is a highly potent and selective PLK1 inhibitor, which helps minimize off-target effects [1] [2].

Efficacy in Preclinical and Clinical Models

This compound has shown efficacy as both a single agent and in combination with other therapies across various cancer types.

Cancer Type / Context Model / Setting Observed Effect
Acute Myeloid Leukemia (AML) Preclinical in vivo models; Clinical trials (Phase II/III) Reduced tumor growth; improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) [4] [2]
Solid Tumors (e.g., Colon, Lung) Preclinical xenograft models Tumor growth delays and regressions [2]
Combination Therapy (e.g., with HDAC inhibitors, Radiation) Preclinical models of lymphoma & glioma Synergistic increase in cancer cell death; enhanced efficacy of radiotherapy [5] [6]

Key Experimental Protocols for PLK1 Inhibition

For researchers investigating PLK1 inhibition, the following methodologies are critical.

PLK1 Kinase Inhibition Assay

This biochemical assay directly measures a compound's ability to inhibit PLK1 kinase activity [7].

  • Procedure: The kinase reaction is performed in a 384-well plate format. Recombinant human PLK1 protein is incubated with its substrate (casein) and ATP in the presence of the test compound. After incubation, an ADP-Glo reagent is added to stop the reaction and convert remaining ATP to ADP. A second detection reagent then converts ADP back to ATP, and the resulting luminescence is measured. The kinase activity is calculated based on the luminescence signal, and the IC50 value is determined by analyzing the dose-response curve [7].
Cellular Anti-Proliferation Assay

This cell-based assay evaluates the functional consequence of PLK1 inhibition on cell growth.

  • Common Cell Lines: DU-145 (prostate cancer), various AML cell lines, and glioma stem cells (GSCs) [7] [4] [6].
  • Procedure: Cells are seeded in culture plates and treated with a range of compound concentrations. After a set incubation period (e.g., 48-72 hours), cell viability is measured using reagents like Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The IC50 value, representing the concentration that inhibits 50% of cell proliferation, is calculated from the dose-response curve [7] [8].

Visualizing the Mechanism of Action and Combination Strategies

The diagram below illustrates the mechanism of this compound and its synergistic effects in combination therapy.

G This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition Inhibits Mitotic_Arrest Mitotic_Arrest PLK1_Inhibition->Mitotic_Arrest Synergistic_Cell_Death Synergistic_Cell_Death PLK1_Inhibition->Synergistic_Cell_Death Enhanced by Apoptosis Apoptosis Mitotic_Arrest->Apoptosis HDAC_Inhibitor HDAC_Inhibitor DNA_Damage DNA_Damage HDAC_Inhibitor->DNA_Damage cMyc_Downregulation cMyc_Downregulation HDAC_Inhibitor->cMyc_Downregulation Radiation Radiation Radiation->DNA_Damage DNA_Damage->Synergistic_Cell_Death Enhanced by cMyc_Downregulation->Synergistic_Cell_Death Enhanced by

Mechanism of this compound and synergistic combinations with HDAC inhibitors/radiation.

Critical Factors Influencing Treatment Efficacy

Research indicates that the efficacy of this compound is not uniform and can be influenced by specific cellular contexts.

  • p53 Status: The tumor suppressor p53 significantly affects this compound efficacy in prostate cancer cells. Cells lacking functional wild-type p53 (e.g., PC3 cells with p53 loss) are more sensitive to this compound, whereas the presence of mutant p53 can attenuate the drug's apoptotic effect [8].
  • Cellular Protein Expression: In glioma stem cells (GSCs), high levels of the anti-apoptotic protein Bcl-xL have been correlated with resistance to this compound, suggesting it may serve as a potential biomarker for predicting response [6].

Conclusion and Research Outlook

  • Validating predictive biomarkers like p53 status and Bcl-xL expression to identify patient populations most likely to respond [8] [6].
  • Further exploring rational combination therapies, such as with HDAC inhibitors or radiation, across a wider range of malignancies [5] [6].
  • Addressing the challenge of drug resistance to improve long-term treatment outcomes.

References

Comprehensive Technical Guide: PLK1 Overexpression in Cancer and Volasertib Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PLK1 Biology and Cancer Relevance

Polo-like Kinase 1 (PLK1) is a serine/threonine kinase that serves as a master regulator of cell cycle progression, particularly during G2/M transition and mitosis. This 603-amino acid protein consists of two critical functional domains: an N-terminal kinase domain that catalyzes phosphorylation events and a C-terminal polo-box domain (PBD) that mediates subcellular localization and substrate recognition through binding to phosphorylated serine/threonine residues [1] [2]. PLK1 expression is tightly regulated throughout the cell cycle, remaining low during G0, G1, and S phases, increasing in G2, and peaking during M phase, after which it is rapidly degraded [1]. In normal cells, PLK1 coordinates numerous mitotic events including centrosome maturation, bipolar spindle assembly, kinetochore-microtubule attachment, chromosome segregation, and cytokinesis [3] [1] [2].

In cancer biology, PLK1 assumes critical importance due to its frequent overexpression across diverse malignancies and its association with poor clinical outcomes. PLK1 overexpression has been documented in non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, neuroblastoma, colorectal cancer, and cervical cancer, among others [4]. The oncogenic functions of PLK1 extend beyond its core mitotic roles to include regulation of DNA replication, mTOR signaling, apoptosis evasion, metabolic reprogramming, and promotion of epithelial-to-mesenchymal transition (EMT) in cancer cells [3] [1]. PLK1 exerts these diverse effects through multiple mechanisms:

  • Inactivation of tumor suppressor p53 and modulation of the DNA damage response [5] [3]
  • Stabilization of oncoproteins like MYC through regulation of FBW7-mediated degradation [3]
  • Activation of metabolic pathways including the pentose phosphate pathway via direct phosphorylation of glucose-6-phosphate dehydrogenase [3]
  • Induction of chromosomal instability (CIN) through premature mitotic entry and aberrant chromosome segregation [6] [7]

The correlation between PLK1 overexpression and aggressive tumor behavior has established it as an attractive therapeutic target in oncology, spurring the development of specific PLK1 inhibitors like volasertib [5] [3] [2].

PLK1 Overexpression as a Therapeutic Target in Human Cancers

Patterns and Clinical Significance of PLK1 Overexpression

PLK1 overexpression manifests diverse patterns across cancer types, with varying implications for disease progression and therapeutic targeting. Analysis of The Cancer Genome Atlas (TCGA) data reveals that PLK1 expression patterns vary significantly between cancer types, suggesting that the threshold for pathological overexpression must be defined within specific tumor contexts [4]. The clinical ramifications of elevated PLK1 levels are substantial, with numerous studies demonstrating strong correlations between PLK1 overexpression and reduced survival across multiple malignancies including non-small cell lung cancer, head and neck squamous cancer, melanoma, breast cancer, ovarian cancer, and others [4].

The pathophysiological consequences of PLK1 dysregulation in cancer cells are multifaceted. In synovial sarcoma, an aggressive malignant soft tissue tumor, PLK1 overexpression correlates with suppressed autophagy, enhanced proliferation, increased invasion capacity, and poor prognosis [5]. Beyond driving mitotic progression, PLK1 overexpression contributes to therapeutic resistance through various mechanisms. Notably, recent evidence indicates that PLK1 overexpression induces suppression of homologous recombination (HR) DNA repair, creating a dependency on alternative DNA repair pathways [4]. This HR deficiency can be quantified using the Homologous Recombination Deficiency (HRD) score, which shows a positive correlation with PLK1 expression levels in bioinformatic analyses of TCGA and Cancer Cell Line Encyclopedia (CCLE) datasets [4].

Molecular Consequences of PLK1 Overexpression

Table 1: Functional Consequences of PLK1 Overexpression in Cancer

Functional Domain Molecular Consequences Downstream Effects
Cell Cycle Regulation G2/M phase dysregulation, premature mitotic entry, aberrant centrosome maturation Chromosomal instability, aneuploidy, mitotic catastrophe
DNA Damage Response Homologous recombination suppression, RAD51 focus formation impairment Genomic instability, PARP inhibitor sensitivity
Apoptosis Regulation Caspase-9 inhibition, Bax downregulation, Bcl-2 modulation Evasion of programmed cell death, chemoresistance
Metabolic Reprogramming Pentose phosphate pathway activation via G6PD phosphorylation Enhanced nucleotide synthesis, redox homeostasis
Invasion/Metastasis Epithelial-mesenchymal transition (EMT) induction via TGF-β and β-catenin signaling Increased migratory capacity, metastatic progression

The relationship between PLK1 overexpression and HR deficiency has significant therapeutic implications. Experimental studies demonstrate that PLK1 overexpression attenuates RAD51 focus formation and reduces HR efficiency as measured by the ASHRA system, which assesses integration of reporter sequences into endogenous loci [4]. This HR suppression phenotype renders PLK1-overexpressing cells vulnerable to PARP inhibition, creating a synthetic lethal interaction that can be therapeutically exploited [4]. Additionally, PLK1 overexpression has been linked to modulation of the tumor immune microenvironment, though these effects appear context-dependent. In breast cancer models, PLK1-driven chromosomal instability creates an immunosuppressive microenvironment enriched in T-regulatory cells and PD-L1 expression, whereas in pancreatic cancer, PLK1 reportedly inhibits NF-κB-mediated PD-L1 transcription [8].

This compound: Pharmacological Profile and Mechanism of Action

Drug Characteristics and Binding Mechanism

This compound (BI-6727) represents a dihydropteridinone-based ATP-competitive inhibitor that selectively targets the kinase domain of PLK1 [2]. As a second-generation PLK1 inhibitor, this compound demonstrates improved pharmacokinetic properties compared to first-generation compounds like BI-2536, including better solubility and a longer half-life that enables intermittent dosing schedules [9] [2]. Structural analyses reveal that this compound binds to the ATP-binding pocket located at the interface between the N-lobe and C-lobe of the PLK1 kinase domain, forming characteristic hydrogen bond interactions with the hinge region while adjacent aromatic fragments occupy hydrophobic subpockets to enhance binding affinity [2]. Critical residues mediating this compound binding include Lys82 for ATP anchoring, Glu131 and Asp194 within the catalytic network, and Cys133 in the selectivity pocket [2].

The binding mechanism of this compound exploits the structural conservation of the kinase domain while achieving selectivity through specific interactions with unique PLK1 residues. Co-crystallization studies show that this compound, like other PLK1 inhibitors, forms between one and three hydrogen bonding interactions with the hinge region, mimicking the natural interactions of adenine while exploiting subtle differences in the topology of the ATP-binding pocket compared to other kinases [2]. The phosphorylation status of Thr210 in the activation loop further influences inhibitor binding, as phosphorylation induces conformational changes that stabilize the active state of the kinase [1] [2].

Molecular and Cellular Effects

This compound exerts profound antiproliferative effects through disruption of mitotic progression and induction of cellular apoptosis. The primary molecular consequences of PLK1 inhibition by this compound include:

  • G2/M cell cycle arrest through disruption of centrosome maturation and spindle formation [9]
  • Prometaphase/metaphase arrest with formation of monopolar spindles due to impaired centrosome separation [2]
  • Activation of the apoptotic pathway through modulation of Bcl-2 family proteins and increased caspase activity [5] [3]
  • Suppression of homologous recombination DNA repair through impaired RAD51 focus formation [4]

In ovarian cancer models, this compound treatment produces distinctive cell cycle perturbations characterized by reduced G1 phase populations and increased G2/M and sub-G1 fractions, indicating cell cycle arrest and apoptosis induction [9]. These cellular effects translate to potent antitumor activity across multiple preclinical models, including synovial sarcoma, ovarian cancer, and pancreatic ductal adenocarcinoma [5] [9] [10].

G cluster_mitotic Mitotic Disruption cluster_dnarepair DNA Repair Impairment cluster_celldeath Cell Fate Determination This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Mitotic_Arrest G2/M Phase Arrest PLK1_Inhibition->Mitotic_Arrest HR_Suppression Homologous Recombination Suppression PLK1_Inhibition->HR_Suppression Spindle_Defects Aberrant Spindle Formation Mitotic_Arrest->Spindle_Defects Chromosomal_Instability Chromosomal Instability Spindle_Defects->Chromosomal_Instability Apoptosis_Activation Apoptosis Activation Chromosomal_Instability->Apoptosis_Activation RAD51_Defects Impaired RAD51 Foci Formation HR_Suppression->RAD51_Defects RAD51_Defects->Apoptosis_Activation Caspase_Cleavage Caspase-3/9 Cleavage Apoptosis_Activation->Caspase_Cleavage Bax_Bcl2_Shift Pro-apoptotic Bax/Bcl-2 Shift Apoptosis_Activation->Bax_Bcl2_Shift

This compound's mechanism of action through PLK1 inhibition triggers mitotic disruption, DNA repair impairment, and ultimately apoptosis.

Predictive Biomarkers and Resistance Mechanisms

Biomarkers for this compound Response

The clinical development of this compound has highlighted the necessity for robust predictive biomarkers to identify patient populations most likely to benefit from treatment. Several candidate biomarkers have emerged from preclinical studies:

  • Cyclin E1 (CCNE1) overexpression has been identified as a particularly promising biomarker for this compound sensitivity in ovarian cancer models. Studies demonstrate that high CCNE1 expression correlates with significantly lower IC~50~ values for this compound compared to cells with low CCNE1 expression, regardless of TP53 status [9]. This relationship appears more consistent than TP53 mutation status alone, which shows variable association with this compound sensitivity across different models [9].

  • Homologous recombination deficiency markers may identify tumors susceptible to this compound, as PLK1 overexpression itself induces HR suppression and sensitizes cells to PLK1 inhibition [4]. Functional assays measuring RAD51 focus formation or transcriptional HR deficiency signatures could potentially stratify patients.

  • PLK1 expression levels themselves show complex relationships with drug sensitivity. While PLK1 overexpression creates cancer cell dependency on PLK1 signaling, the relationship between PLK1 expression levels and this compound sensitivity is not straightforward, as evidenced by the observation that PLK1 expression does not consistently correlate with this compound sensitivity in clinical samples [4].

Notably, TP53 mutation status alone demonstrates limited predictive value for this compound response. Experimental studies in TP53 wild-type cell lines (OVTOKO and TOV21G) showed that TP53 knockdown did not significantly increase sensitivity to this compound, suggesting that TP53 status is not a reliable standalone biomarker for PLK1 inhibitor response [9].

Resistance Mechanisms

Several resistance mechanisms to this compound have been proposed based on preclinical models:

  • Compensatory kinase pathways including MAPK signaling may bypass PLK1 inhibition in some contexts, particularly in KRAS-mutant pancreatic ductal adenocarcinoma where combination approaches targeting both PLK1 and MEK show enhanced efficacy [10].

  • MYC oncoprotein overexpression can confer resistance to this compound, as MYC has been shown to deactivate PLK1 and prevent sustained spindle assembly checkpoint activation, thereby diminishing the cytotoxic effects of PLK1 inhibition [3].

  • Metabolic adaptations involving mitochondrial oxidative phosphorylation may enable cancer cells to withstand PLK1 inhibition, as evidenced by findings that IGF2BP2 loss disrupts PLK1 expression and mitochondrial metabolism, thereby affecting viability of PLK1-overexpressing cells [6] [7].

Table 2: Predictive Biomarkers for this compound Response

Biomarker Biological Rationale Evidence Level Clinical Utility
Cyclin E1 (CCNE1) Overexpression Creates replication stress and dependency on G2/M checkpoint control Preclinical studies in ovarian cancer models [9] High - Consistent correlation with sensitivity across models
Homologous Recombination Deficiency PLK1 overexpression suppresses HR, creating synthetic lethality TCGA/CCLE bioinformatics and cell line validation [4] Moderate - Requires standardized cutoff values
PLK1 Overexpression Oncogene addiction phenomenon Mixed evidence across cancer types [5] [4] Limited - No consistent correlation with response
TP53 Mutation Status G1/S checkpoint loss creates dependency on G2/M checkpoint Inconsistent preclinical data [9] Limited - Not a reliable standalone predictor

Therapeutic Combinations and Clinical Applications

Rational Combination Strategies

This compound demonstrates enhanced antitumor activity when strategically combined with other targeted agents, forming the basis for rational combination approaches:

  • PARP inhibitor combinations leverage the HR-suppressive effects of PLK1 overexpression. Preclinical data demonstrates that PLK1 overexpression increases sensitivity to PARP inhibition through suppression of RAD51 focus formation and impairment of HR efficiency [4]. This synthetic lethal interaction is mediated through PLK1's kinase activity, as demonstrated by the ability of kinase-dead PLK1 mutants to abrogate this effect [4].

  • MEK inhibitor combinations show particular promise in KRAS-mutant pancreatic ductal adenocarcinoma, where PLK1 blockade enhances the anti-tumor effect of MAPK pathway inhibition [10]. This combination produces synergistic growth inhibition through mutual alteration of cell cycle regulation, with MEK inhibition causing G1 arrest while PLK1 inhibition blocks the G2/M checkpoint [10].

  • Immunotherapy combinations represent an emerging frontier based on growing understanding of PLK1's immunomodulatory functions. PLK1 inhibition has been shown to enhance FAS/FAS ligand-mediated apoptosis, promote immunogenic cell death, and modulate PD-L1 expression in certain contexts, potentially creating more immunogenic tumor microenvironments [8].

  • WEE1 inhibitor combinations exploit complementary cell cycle checkpoint interventions. While both target G2/M regulation, their simultaneous inhibition may create overwhelming replication stress and mitotic catastrophe, particularly in cyclin E1-overexpressing models [9].

Clinical Trial Status and Applications

This compound has advanced to various stages of clinical evaluation across multiple malignancies:

  • Ovarian cancer applications have been informed by preclinical evidence that cyclin E1-overexpressing tumors demonstrate heightened sensitivity to this compound [9]. Early-phase clinical trials have reported antitumor activity in ovarian cancer, both as monotherapy and in combination regimens [9] [4].

  • Pancreatic cancer combinations with MEK inhibitors represent an innovative approach for addressing KRAS-driven therapeutic resistance. Preclinical data in pancreatic ductal adenocarcinoma models demonstrates that This compound-trametinib combinations produce synergistic growth inhibition and significantly enhance tumor regression compared to either agent alone [10].

  • Additional clinical contexts where this compound has shown promise include non-small cell lung cancer, breast cancer, and acute myeloid leukemia, though late-stage development has been challenged by toxicity concerns and patient stratification issues [4].

The optimal integration of this compound into cancer therapeutic regimens will likely require careful patient selection based on validated biomarkers and appropriate combination strategies tailored to specific cancer genotypes and phenotypes.

Experimental Methodologies for PLK1 Research

Key Assays and Technical Approaches

The study of PLK1 biology and therapeutic inhibition relies on well-established experimental methodologies that can be adapted to various research contexts:

  • Cell-based viability and proliferation assays utilizing CCK-8 kits or similar reagents provide foundational assessment of PLK1 inhibitor efficacy [5]. These assays typically involve seeding cells in 96-well plates at standardized densities (e.g., 6,000 cells/well) and measuring optical density at 450nm after 0, 24, and 48 hours of inhibitor exposure [5].

  • Flow cytometric cell cycle analysis enables quantification of PLK1 inhibitor-induced cell cycle perturbations. For this compound, this typically reveals reduced G1 populations and increased G2/M and sub-G1 fractions, indicative of cell cycle arrest and apoptosis [9]. Protocol details include cell fixation in ethanol, RNAse treatment, and propidium iodide staining before analysis.

  • Transwell migration and invasion assays assess the anti-metastatic potential of PLK1 inhibition [5]. Standardized protocols involve Matrigel coating (1:8 dilution in serum-free medium), cell seeding (6×10³ cells/chamber), and 24-48 hour incubation periods before fixation (4% paraformaldehyde) and staining (0.1% crystal violet) with quantification in five random microscopic fields [5].

  • Immunohistochemical analysis of PLK1 expression in tumor tissues employs antigen retrieval in citrate buffer, blocking with 3% H₂O₂ in methanol, primary antibody incubation (e.g., PLK1 antibody 1:500) overnight at 4°C, followed by biotinylated secondary antibody application and DAB chromogenic development [5].

  • Western blotting for apoptotic and cell cycle markers provides mechanistic insights into this compound's effects. Key targets include Bax, Bcl-2, caspase cleavage products, and cell cycle regulators like cyclin B1 and phospho-CDK1 [5]. Standard protocols involve protein extraction, SDS-PAGE separation, transfer to membranes, and detection with enhanced chemiluminescence.

  • Homologous recombination efficiency assays using the ASHRA system represent a advanced methodological approach for evaluating PLK1's role in DNA repair [4]. This technique measures CRISPR/Cas9-mediated integration of GFP sequences into the β-actin locus, with HR proficiency quantified through β-actin-GFP fusion transcript detection.

In Vivo Evaluation Models
  • Xenograft tumor models in immunocompromised mice provide critical preclinical assessment of this compound efficacy [5]. Standard protocols involve subcutaneous implantation of cancer cells (e.g., 5×10⁶ SW982 synovial sarcoma cells), randomization into treatment groups once tumors reach approximately 100-150 mm³, and this compound administration via intravenous or intraperitoneal routes [5].

  • Patient-derived organoid (PDO) models offer more physiologically relevant systems for evaluating this compound combinations, particularly in challenging contexts like pancreatic ductal adenocarcinoma [10]. These models maintain tumor architecture and genetic heterogeneity, enabling more predictive assessment of therapeutic responses.

G cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_bioinfo Bioinformatic Approaches CellViability Cell Viability Assays (CCK-8, MTT) Xenograft Xenograft Models CellViability->Xenograft CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot Protein Expression (Western Blot) CellCycle->WesternBlot MigrationInvasion Migration/Invasion (Transwell) MigrationInvasion->Xenograft Clonogenic Clonogenic Survival IHC Tissue Analysis (Immunohistochemistry) WesternBlot->IHC HRAssay HR Efficiency (ASHRA) Organoid Patient-Derived Organoids HRAssay->Organoid TCGA TCGA Data Mining HRDscore HRD Score Calculation TCGA->HRDscore CCLE CCLE Analysis CCLE->CellViability HRDscore->HRAssay

Integrated experimental approaches for evaluating PLK1 targeting, combining in vitro, in vivo, and bioinformatic methodologies.

Conclusion and Future Directions

The therapeutic targeting of PLK1 overexpression in cancer through this compound represents a promising strategy with strong biological rationale. The accumulating evidence regarding biomarker-driven patient selection, particularly through cyclin E1 overexpression and HR deficiency signatures, provides a roadmap for enhancing clinical efficacy. Future research directions should prioritize several key areas:

  • Development of reliable companion diagnostics for cyclin E1 status and functional HR deficiency to enable optimal patient stratification
  • Exploration of novel combination regimens that leverage synthetic lethal interactions with PARP inhibition or strategic partnerships with MAPK pathway inhibitors
  • Investigation of immunomodulatory effects of this compound to optimize combinations with immune checkpoint inhibitors
  • Advancement of structural biology approaches to develop next-generation PLK1 inhibitors with improved therapeutic indices

References

volasertib preclinical activity in hepatoblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Rationale for PLK1 Targeting in Hepatoblastoma

Hepatoblastoma, the most common primary liver tumor in children, has seen a rising incidence and presents a significant unmet clinical need for patients with relapsed or metastatic disease, who have limited treatment options [1]. Polo-like kinase 1 (PLK1), a key regulator of cell division, has been identified as a potential therapeutic target.

Table 1: Evidence for PLK1 as a Therapeutic Target in Hepatoblastoma

Evidence Type Key Finding Research Support / Context
Gene Expression PLK1 is overexpressed in hepatoblastoma tumor biopsies compared to matched normal liver tissue. [1] Validated across three independent genomic datasets. [1]
Oncogenic Driver PLK1 was the only overexpressed oncogene in an analysis of 74 hepatoblastoma samples. [1] Found in a landmark 2004 study by Yamada et al. [1]
High-Risk Disease High PLK1 expression is linked to the C2 molecular phenotype, which is associated with more aggressive disease and poor prognosis. [1] 26 out of 30 C2-classified samples showed high PLK1 expression. [1]

Mechanism of Action of Volasertib

This compound is a potent small-molecule inhibitor that competitively binds to the ATP-binding site of PLK1, with high selectivity over PLK2 and PLK3 [1]. Its mechanism can be visualized in the following pathway diagram:

Volasertib_Mechanism This compound This compound PLK1_Inhibited PLK1_Inhibited This compound->PLK1_Inhibited Binds & Inhibits Mitosis Mitosis PLK1_Inhibited->Mitosis Prevents Progression Cell_Death Cell_Death Mitosis->Cell_Death Arrest Leads To

This compound mechanism of action: inhibits PLK1, preventing mitosis and causing cell death.

Preclinical Efficacy Data

A chemical screen of 60 agents identified this compound for its ability to inhibit hepatoblastoma cell growth while sparing normal human hepatocytes, indicating a high therapeutic index [1].

Table 2: Summary of Preclinical Efficacy Findings for this compound

Model Type System / Cell Line Key Outcome / Finding
In Vitro Three hepatoblastoma cell lines (HepG2, Huh-6, HB-214) This compound exhibited an IC50 below 10 μM in all cell lines. [1]
In Vitro Normal human hepatocytes This compound spared normal hepatocytes, unlike many other screened compounds. [1]
In Vivo Patient-Derived Xenograft (PDX) mouse models Demonstrated efficacy in combination with irinotecan. [1]

Combination Therapy with Irinotecan

Given that irinotecan is a standard therapy for relapsed hepatoblastoma, researchers tested its combination with this compound. The workflow and rationale for this combination strategy are outlined below:

Combination_Therapy_Workflow Clinical_Need Unmet Need in Relapsed/Metastatic HB Drug_Screen In-Vitro Drug Screen Clinical_Need->Drug_Screen Volasertib_ID This compound Identified Drug_Screen->Volasertib_ID Rational_Combo Rational Combination with Irinotecan Volasertib_ID->Rational_Combo Preclinical_Test In-Vitro & In-Vivo Testing Rational_Combo->Preclinical_Test Efficacy Combination Efficacy Preclinical_Test->Efficacy

Experimental workflow for this compound and irinotecan combination therapy development.

The combination of this compound and irinotecan showed both in vitro and in vivo efficacy, meriting further preclinical investigation and potential clinical trial exploration [1].

Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies cited in the primary literature.

1. Cell Viability and IC50 Determination (MTT Assay)

  • Purpose: To measure the concentration of a drug that inhibits cell growth by 50%.
  • Procedure: Seed hepatoblastoma cell lines in 96-well plates. After a 72-hour incubation with a range of this compound concentrations, add MTT reagent. The formation of formazan crystals by viable cells is measured spectrophotometrically. IC50 values are calculated from the resulting survival curves [2].

2. In Vivo Efficacy Study (Mouse Xenograft Model)

  • Purpose: To evaluate the anti-tumor effect of this compound in a living organism.
  • Procedure: Immunodeficient mice are subcutaneously injected with hepatoblastoma cells. Once tumors are established (e.g., ~0.3 cm²), mice are randomized into treatment groups. This compound (e.g., 15 mg/kg) or a vehicle control is administered intraperitoneally every two days. Tumor dimensions and body weight are monitored regularly. Tumor volume is calculated, and at the endpoint, tumors are excised and weighed to determine the inhibition rate [2].

3. Apoptosis Analysis (Flow Cytometry)

  • Purpose: To quantify the proportion of cells undergoing programmed cell death.
  • Procedure: Harvest drug-treated cells, wash, and stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry. Early apoptotic cells are Annexin V positive / PI negative, while late apoptotic cells are positive for both markers [2].

Conclusion and Future Directions

The preclinical data robustly suggests that this compound, particularly in combination with irinotecan, is a promising therapeutic strategy for high-risk hepatoblastoma. The compelling rationale for targeting PLK1, combined with demonstrated efficacy in models that recapitulate the human disease, supports the case for further development.

Subsequent research has continued to map cancer dependency genes in high-risk hepatoblastoma, identifying other druggable targets like CDK7, CDK9, PRMT1, and PRMT5 [3]. This indicates that the landscape of targeted therapy for this cancer is expanding, and this compound represents a significant part of this advancing frontier.

References

polo-like kinase inhibitor volasertib discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Historical Development and Mechanism of Action

Volasertib is a dihydropteridinone-derived, ATP-competitive kinase inhibitor that selectively targets PLK1. Its development was a follow-on to the first-generation inhibitor BI 2536, tailored to improve its pharmacokinetic (PK) profile and therapeutic potential [1].

  • Mechanism: As a PLK1 inhibitor, this compound disrupts mitotic spindle assembly, leading to cell cycle arrest in prometaphase—a state termed "Polo arrest"—which is subsequently followed by apoptosis (programmed cell death) [1].
  • Preclinical Potency and Selectivity: this compound potently inhibits PLK1 with a half-maximal inhibitory concentration (IC50) of 0.87 nM. It also inhibits the closely related Plk2 (IC50 = 5 nM) and Plk3 (IC50 = 56 nM) but shows no significant activity against a panel of other unrelated kinases at concentrations up to 10 μmol/L, indicating high selectivity [1].
  • Improved Pharmacokinetics: Preclinical data showed this compound has a high volume of distribution, indicating good tissue penetration, and a long terminal half-life compared to BI 2536, making it suitable for clinical development [1].

The following diagram illustrates the mechanism of action of this compound and the key pathways involved in the cellular response.

G This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits Mitotic_Disruption Disruption of Mitotic Spindle PLK1->Mitotic_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound-induced mitotic arrest and apoptosis.

Key Quantitative Data from Preclinical and Clinical Studies

The tables below summarize critical quantitative data from this compound's development, highlighting its potency and clinical trial outcomes.

Table 1: Preclinical Inhibitory Profile of this compound [1]

Kinase Target Half-Maximal Inhibitory Concentration (IC50)
PLK1 0.87 nM
PLK2 5 nM
PLK3 56 nM

Table 2: Summary of Key Clinical Trial Results in AML

Trial Phase / Context Patient Population Regimen Key Efficacy Outcome Reference
Phase II Untreated AML, ineligible for intensive therapy This compound + Low-Dose Cytarabine (LDAC) vs. LDAC alone 31% CR/CRi vs. 11.1% with LDAC alone [2]
Phase III (POLO-AML-2) Elderly with untreated AML, ineligible for intensive therapy This compound + LDAC vs. Placebo + LDAC Trial completed; results informed Phase II redesign [3] [4]
Upcoming Phase II Relapsed/Refractory (R/R) AML This compound + Decitabine FDA-cleared; patient selection via Predictive Medicine Platform [3] [4]

Detailed Experimental Protocols

To guide research into PLK1 inhibitors like this compound, here are detailed methodologies for key experiments cited in the search results.

1. PLK1 Kinase Inhibition Assay [5] This protocol is used to determine the IC50 of a compound against PLK1.

  • Reaction Setup: The kinase reaction is performed in a 384-well plate with a total volume of 5 µL per well.
  • Reaction Components: The mixture includes recombinant human PLK1 (25 ng), a substrate (0.5 µg casein), 50 µM ATP, and the test compound at a designated concentration (e.g., serial dilutions from 2.5 pM to 5120 pM).
  • Incubation and Detection: The plate is incubated for 60 minutes at room temperature. The reaction is then terminated, and the ADP produced is converted to ATP using an ADP-Glo reagent. Luminescence is measured with a microplate reader.
  • Data Analysis: Kinase activity is calculated as: [(Luminescence of compound - Luminescence of negative control) / (Luminescence of positive control - Luminescence of negative control)] * 100%. The IC50 value is determined by analyzing the dose-response curve using software like GraphPad Prism.

2. Virtual Screening for PLK1 Inhibitors [5] This computational method identifies potential hit compounds.

  • Protein Preparation: The crystal structure of PLK1 (e.g., PDB ID: 3FC2) is retrieved and prepared using software like Molecular Operating Environment (MOE). This involves removing water molecules, adding hydrogen atoms, and energy minimization.
  • Pharmacophore Model Construction: Key interaction features (e.g., aromatic centers, hydrogen-bond acceptors/donors) in the PLK1 active site are defined to create a 3D pharmacophore model.
  • Database Screening: A compound database (e.g., 35,000 compounds) is converted into 3D conformations. The pharmacophore model is used to screen the database for molecules that match the defined features.
  • Molecular Docking: The hits from the pharmacophore screen are docked into the kinase domain of PLK1. The binding poses and free energies (e.g., London dG score) are evaluated to select compounds with the highest predicted binding affinity.

Recent Developments and Future Directions

Recent research has expanded the potential of this compound beyond monotherapy, focusing on three key areas:

  • Novel Drug Delivery Systems: To address dose-limiting toxicity and improve efficacy, researchers have developed a vincristine/volasertib polymersome injection (Ps-VCR/Vol). This nanoparticle system co-delivers this compound with the chemotherapeutic vincristine at a fixed, synergistic ratio, showing potent inhibition of acute lymphoblastic leukemia (ALL) in mouse models while reducing systemic toxicity [6].
  • Rational Combination Therapies: A nanoparticle-based immunotherapy called ARAC co-delivers this compound and a PD-L1 antibody. The mechanism is twofold: PLK1 inhibition by this compound kills cancer cells and upregulates PD-L1 expression on surviving cells. The concomitant PD-L1 blockade then enhances T-cell-mediated killing. This strategy showed a 5-fold reduction in effective drug doses in a metastatic lung cancer model [7].
  • Predictive Patient Selection: Notable Labs is advancing a Phase II trial in relapsed/refractory AML using a Predictive Medicine Platform (PMP). This platform tests patient samples ex vivo to identify those most likely to respond to this compound in combination with decitabine, aiming to improve clinical response rates [3] [4].

The field of PLK1 inhibition continues to evolve, with research efforts now heavily focused on overcoming the limitations of earlier compounds through sophisticated drug delivery and patient stratification strategies.

References

volasertib binding mode ATP-binding pocket PLK1

Author: Smolecule Technical Support Team. Date: February 2026

PLK1 Structure and Volasertib Binding Mode

PLK1 contains two primary functional domains: an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) [1] [2]. The KD is responsible for the enzyme's catalytic activity, while the PBD regulates its subcellular localization and substrate binding [2]. This compound functions by specifically targeting the KD.

  • Binding Site: this compound competitively binds to the ATP-binding pocket within the PLK1 kinase domain [3] [4] [1]. This pocket is a deep groove where ATP normally binds, and its occupation by this compound prevents PLK1 from phosphorylating its downstream substrates [1].
  • Key Residues: The binding involves critical amino acid residues within the ATP-binding pocket. The pocket is structurally described as being sandwiched by residues including Leu59, Cys67, and Ala80 at the top, with Phe183 at the bottom [1]. The gatekeeper residues Val129 and Leu130 are located at the back of the pocket [1].
  • Conformational Specificity: The kinase domain can exist in different states. This compound binds to and stabilizes PLK1 in a "closed" conformation, which is similar to the active state of the kinase but rendered inactive due to the inhibitor blocking the ATP-binding site [2].

The diagram below illustrates how this compound binds to the PLK1 kinase domain and the consequent cellular effects.

volasertib_mechanism cluster_PLK1 PLK1 Protein PLK1 PLK1 This compound This compound KD Kinase Domain (KD) This compound->KD  Binds ATP-binding pocket   Arrest G2/M Cell Cycle Arrest This compound->Arrest  Induces   PBD Polo-Box Domain (PBD) KD->PBD Inter-Domain Linker Mitosis Normal Mitotic Progression KD->Mitosis ATP ATP ATP->KD  Competes with   Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

This compound inhibits PLK1 by binding its kinase domain, inducing cell cycle arrest and death.

Quantitative Binding and Selectivity Profile

This compound demonstrates high potency and selectivity for PLK1, as shown in the table below.

Kinase IC₅₀ Value Measurement Type
PLK1 0.87 nM [5] Half-maximal inhibitory concentration
PLK2 5 nM [5] Half-maximal inhibitory concentration
PLK3 56 nM [5] Half-maximal inhibitory concentration
Panel of >50 other kinases >10,000 nM (No inhibition) [5] Half-maximal inhibitory concentration

This data shows that this compound is highly potent against PLK1 and exhibits strong selectivity for PLK1 over PLK2 and PLK3, and has no inhibitory effect on a broad panel of other kinases at concentrations up to 10 μM [5].

Experimental Insights and Resistance Mechanisms

Research into this compound's binding and resistance has provided deeper insights into its mechanism.

  • Identification of Key Binding Features: Computational studies using techniques like the Fragment Molecular Orbital (FMO) method have helped identify key "hot spot" residues critical for the strong and selective binding of small-molecule inhibitors like this compound to PLK1 [1]. These analyses are crucial for understanding interaction mechanisms and guiding the design of new inhibitors.
  • Documented Resistance Mechanisms: Resistance to this compound can arise through mechanisms that directly interfere with its binding:
    • Mutations in the ATP-binding domain: Specific mutations, such as L59W and F183L, in the ATP-binding pocket of PLK1 have been identified and experimentally confirmed to confer resistance to this compound [6] [5]. These mutations likely sterically hinder or alter the binding site, reducing the drug's efficacy.
    • Overexpression of MDR1: Resistance can also be mediated by the overexpression of Multidrug Resistance Protein 1 (MDR1), which pumps this compound out of the cell, reducing its intracellular concentration [6] [5]. This mechanism can be overcome in vitro by co-administration with MDR1 inhibitors like zosuquidar [5].

Implications for Drug Design and Combination Strategies

Understanding this compound's binding mode informs both the development of new inhibitors and strategies for its clinical use.

  • Overcoming Limitations of ATP-competitive Inhibitors: While ATP-competitive inhibitors like this compound are potent, their binding sites are highly conserved across kinases, which can lead to off-target effects and resistance due to mutations [1]. Research is therefore also focused on developing inhibitors that target the unique Polo-Box Domain (PBD) of PLK1, which could offer greater specificity and provide a strategy to overcome resistance to ATP-competitive drugs [1] [2].
  • Guiding Combination Therapies: Knowledge of this compound's mechanism and resistance pathways helps design rational combination therapies. For instance, combining this compound with agents that cause G2/M phase cell cycle accumulation can enhance its efficacy, as cells in this phase are most sensitive to PLK1 inhibition [6] [5]. Additionally, co-targeting the PI3K/AKT pathway—which can be upregulated in response to this compound—shows promising synergistic effects in preclinical models [6] [5].

References

volasertib in vitro efficacy cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cellular Effects

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that functions as a master regulator of mitosis [1]. Its mechanism leads to a distinct cellular phenotype known as "Polo arrest" [1].

  • Primary Target: this compound potently inhibits PLK1 (IC₅₀ = 0.87 nM), and to a lesser extent, PLK2 (IC₅₀ = 5 nM) and PLK3 (IC₅₀ = 56 nM). It shows no significant activity against a panel of 50 other kinases at concentrations up to 10 μM [2] [1].
  • Cellular Consequences: PLK1 inhibition disrupts mitotic spindle assembly, leading to arrested cells in prometaphase [1]. This results in the accumulation of cells with 4N DNA content (G2/M phase arrest) [2]. This mitotic arrest is typically followed by the induction of apoptotic cell death, observable by an increase in the subG1 cell population [2] [3]. The diagram below illustrates this mechanism and its downstream effects.

G This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits Mitotic_Spindle Mitotic_Spindle PLK1->Mitotic_Spindle Disrupts G2_M_Arrest G2_M_Arrest Mitotic_Spindle->G2_M_Arrest Causes Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

This compound mechanism of action: inhibits PLK1, disrupts spindle assembly, causes G2/M arrest, and induces apoptosis.

Efficacy in Cancer Cell Lines

This compound has demonstrated potent growth-inhibitory effects across a wide spectrum of human cancer cell lines. The following table summarizes its activity in various cancer types, with GI₅₀/IC₅₀ values typically in the nanomolar range [2] [1].

Cancer Type Cell Line Models Reported Efficacy (GI₅₀ / IC₅₀) Key Observations
Leukemia/Lymphoma HL-60, MV4;11, MOLM14, K562, GRANTA-519, Raji, pediatric ALL lines [2] [1] ~5 nM to ~11 μM (wide range across 27 lines) [2] [3] Highly potent against most AML, CML-BC, ALL, ML, and MM lines [2].
Ovarian Cancer OVCAR3, OVISE, OVMANA, A2780, KURAMOCHI [4] 0.022 - 0.089 μM (in CCNE1-high lines) [4] Sensitivity strongly correlated with high cyclin E1 (CCNE1) expression [4].
Non-Small Cell Lung Cancer (NSCLC) A549 (p53 wild-type), NCI-H1975 (p53 mutant) [5] Significantly lower IC₅₀ in p53 wild-type vs mutant/knockdown cells [5] p53 wild-type cells more sensitive; showed more apoptosis & senescence [5].
Glioblastoma (GSC) 27 Glioma Stem Cell (GSC) lines [3] 7.72 nM to 11.4 μM [3] Efficacy varied; high Bcl-xL expression correlated with resistance [3].
Pancreatic, Colon, Melanoma HCT116, NCI-H460, BRO [1] 11 - 37 nM [1] Potent efficacy in solid tumor models, causing tumor growth delay/regression in xenografts [1].

Predictive Biomarkers of Response

Research has identified several molecular features that can predict this compound sensitivity or resistance.

  • Biomarkers for Sensitivity:

    • Cyclin E1 (CCNE1) Overexpression: In ovarian cancer, high CCNE1 expression and protein levels are a strong predictor of sensitivity to this compound, regardless of TP53 status [4].
    • HSF1-MYC Co-amplification: In high-grade serous ovarian cancer (HGSOC), co-amplification of HSF1 and MYC creates a dependency, leading to a >200-fold increased potency of this compound [6].
    • Functional p53 Status: In NSCLC models, p53 wild-type cells were significantly more sensitive to this compound than p53 mutant or knockdown cells, showing more apoptosis and cellular senescence [5].
  • Mechanisms of Resistance:

    • PLK1 ATP-Binding Domain Mutations: Mutations like L59W and F183L in the PLK1 ATP-binding domain can confer strong resistance to this compound and other ATP-competitive PLK1 inhibitors [2].
    • MDR1 Expression: Surface expression of the multidrug resistance protein 1 (MDR1) can pump this compound out of cells, conferring resistance. This can be reversed with MDR1 inhibitors like zosuquidar [2].
    • DNMT3B Overexpression: In models of hypomethylating agent-resistant AML, overexpression of DNA methyltransferase 3B (DNMT3B) was associated with resistance to this compound [7].

Key Experimental Protocols

To evaluate this compound's efficacy in vitro, standard cell-based assays are used.

  • Cell Viability and Proliferation Assays:

    • Procedure: Cells are plated in 96-well plates and treated with a range of this compound concentrations. After a set incubation period (often 72 hours), cell viability is quantified using luminescent (e.g., CellTiter-Glo [7]) or colorimetric assays. Dose-response curves are plotted to determine the GI₅₀ or IC₅₀ values [2] [7].
    • Application: This is the primary method for establishing the potency of this compound across different cell lines [2] [4].
  • Cell Cycle Analysis:

    • Procedure: Following this compound treatment, cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases [2] [7].
    • Application: This assay confirms the on-target effect of this compound, showing a characteristic accumulation of cells in the G2/M phase (4N DNA content) and a subsequent increase in the subG1 population (apoptotic cells) [2].
  • Protein Analysis by Western Blot:

    • Procedure: Cells are lysed after treatment, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include phosphorylation levels of PLK1 itself, and markers of apoptosis (e.g., cleaved caspase-3) [2].
    • Application: Used to confirm pathway modulation and understand mechanisms of action and resistance, such as monitoring PI3K/AKT pathway activation or DNMT expression levels [2] [7].

Insights for Combination Strategies

This compound is being studied in rational combination therapies to enhance efficacy and overcome resistance.

  • With Azacitidine: This combination showed prominent effects in AML cells, particularly those with higher baseline GI₅₀ values for this compound monotherapy [2]. It may help overcome resistance to hypomethylating agents by suppressing DNMT enzymes and the PI3K/AKT/mTOR pathway [7].
  • With Radiation: In glioma stem cells, this compound synergistically increased radiation efficacy. The combination enhanced G2/M arrest and apoptosis, leading to greater inhibition of colony formation and significantly prolonged survival in mouse models [3].
  • With PI3K Inhibitors: The PI3K/AKT pathway was upregulated after this compound administration in AML cells. Consequently, combining this compound with a PI3K inhibitor showed highly potent effects against these cells [2].
  • With MEK Inhibitors: In pancreatic ductal adenocarcinoma, this compound enhanced the anti-tumor effect of the MEK inhibitor trametinib, demonstrating a synergistic combination [8].

The experimental data for this compound provides a strong rationale for its continued investigation, particularly in cancers with specific biomarkers like CCNE1 overexpression or HSF1-MYC co-amplification. The identified resistance mechanisms also offer clear pathways for developing effective combination regimens.

References

Antitumor Activity of Volasertib in Xenograft Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the efficacy of volasertib as a single agent and in combination therapy across different cancer types in mouse models.

Cancer Type Model Type (Cell Line) Dosing Regimen (this compound) Combination Agent Key Efficacy Findings Reference
Cervical Cancer Subcutaneous (Caski) 15 mg/kg, i.p., every 2 days Cisplatin (2 mg/kg) Significant inhibition of tumor growth; combination more effective than either monotherapy. [1]
Pediatric Cancers (Various solid tumors & ALL) Subcutaneous & Disseminated (Multiple PPTP models) 30 mg/kg (solid tumors) or 15 mg/kg (ALL), I.V., q7dx3 - Induced significant tumor growth delay in 59% of solid tumor models; achieved objective regressions in neuroblastoma, glioblastoma, rhabdomyosarcoma, and ALL xenografts. [2]
Glioblastoma (GBM) Intracranial (GSC lines) Information not specified in abstract Ionizing Radiation (IR) Combination with IR significantly inhibited tumor growth and prolonged median survival vs radiation alone. [3]
Acute Lymphoblastic Leukemia (ALL) Orthotopic (Cell line & PDX) 6 mg/kg, i.v. (in polymersome) Vincristine (0.25 mg/kg, in polymersome) Ps-VCR/Vol potently inhibited leukemia progression and provided a remarkable survival benefit. [4]

Experimental Protocols for Xenograft Studies

Here are the detailed methodologies commonly employed in the this compound xenograft studies.

Model Establishment and Dosing
  • Cell Line Preparation: Human cancer cells (e.g., Caski for cervical cancer) are cultured and harvested. [1]
  • Animal and Inoculation: Female immunodeficient mice (e.g., Balb/c nu/nu or CB17SC scid-/-) are used. For solid tumors, cells (e.g., 2×10⁶ Caski cells) are injected subcutaneously. For leukemia models, cells are injected intravenously to establish disseminated disease. [1] [2]
  • Randomization and Dosing: Once tumors reach a predetermined volume (e.g., ~0.3 cm²), mice are randomized into treatment and control groups. This compound is typically administered intravenously (I.V.) or intraperitoneally (I.P.). A common schedule is once every 7 days for 3 doses (q7dx3), though other schedules like every 2 days are also used. [1] [2]
Formulation and Administration
  • This compound Formulation: For in vivo studies, this compound is often formulated in a vehicle of 20% hydroxypropyl-β-cyclodextrin and stored protected from light. [1]
  • Administration: It is administered via intravenous (I.V.) or intraperitoneal (I.P.) injection. [1] [2]
Tumor Monitoring and Endpoint Analysis
  • Tumor Measurement: For solid tumors, two perpendicular diameters (A and B) are measured regularly with calipers. Tumor volume is calculated using the formula: V = (π/6) * { (A+B)/2 }³. [1]
  • Endpoints: At the end of the experiment, mice are euthanized, and tumors are excised and weighed. The rate of inhibition (IR) is calculated as: IR = 1 - (Mean tumor weight of experimental group / Mean tumor weight of control group) * 100%. [1]
  • Survival Monitoring: For orthotopic/leukemia models (like the ALL PDX model), overall survival is a key endpoint. [4]

Mechanism of Action and Resistance

The experimental data reveals how this compound exerts its antitumor effects and mechanisms by which resistance can develop.

G This compound This compound PLK1 PLK1 This compound->PLK1 Inhibits Substrates PLK1 Substrates (e.g., Survivin, Wee1) This compound->Substrates Decreases PLK1->Substrates Phosphorylates CellCycle G2/M Phase Cell Cycle Arrest Substrates->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis ROS Increased ROS CellCycle->ROS DNADamage Enhanced DNA Damage CellCycle->DNADamage Synergy Synergistic Effect with Other Therapies ROS->Synergy DNADamage->Synergy ResistanceMutations Mutations in PLK1 ATP-binding domain Resistance This compound Resistance ResistanceMutations->Resistance MDR1 MDR1/P-gp Overexpression MDR1->Resistance

Mechanism of Action and Resistance of this compound

  • Primary Mechanism: this compound is a highly selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for mitosis. Inhibition leads to cell cycle arrest at the G2/M phase, causing mitotic catastrophe and apoptosis. [1] [5]
  • Key Biomarkers: Treatment decreases levels of PLK1 substrates like Survivin and Wee1. [1] It can also enhance intracellular Reactive Oxygen Species (ROS) levels. [1]
  • Synergy with Other Therapies: this compound demonstrates synergistic effects with DNA-damaging agents (like cisplatin or radiation), likely because G2/M arrest prevents repair of therapy-induced DNA damage. [1] [3]
  • Resistance Mechanisms: Studies identified two primary resistance pathways:
    • PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 (e.g., L59W, F183L) prevent this compound from binding effectively. [5] [6]
    • MDR1 Overexpression: Overexpression of the multidrug resistance protein 1 (MDR1/P-glycoprotein) pumps this compound out of the cell, reducing its intracellular concentration. [5] [6]

Key Considerations for Researchers

  • Model Selection: The antitumor activity of this compound is broad but varies. The PPTP study showed particularly strong activity in neuroblastoma and glioblastoma models. [2]
  • Combination Strategy: The most promising clinical translation may lie in rational combination therapies. Preclinical data strongly supports pairing this compound with chemotherapy (cisplatin, cytarabine), hypomethylating agents, radiation, or other targeted drugs. [1] [7] [4]
  • Toxicity and Tolerability: Be aware that mice may tolerate higher systemic exposure to this compound than humans, which could lead to an overestimation of efficacy and underestimation of toxicity in a clinical context. [2]
  • Novel Formulations: Recent advances, such as co-delivery in polymersomes with vincristine, show potential for improving efficacy and managing toxicity by ensuring optimal drug ratios at the tumor site. [4]

References

volasertib pharmacokinetics and tissue distribution

Author: Smolecule Technical Support Team. Date: February 2026

Volasertib Pharmacokinetic Parameters

Parameter Value / Characterization Context / Conditions
Terminal Half-life (t₁/₂) ~111 - 135 hours [1] [2] Single IV infusion in adults with solid tumors; multi-exponential decline [2].
Volume of Distribution (Vss) >3000 - 4000 L [1] [2] Large Vss indicates extensive tissue distribution beyond plasma [1] [3].
Clearance (CL) Moderate [2] --
Dose Proportionality Dose-independent (linear) [4] Observed in AML patients for doses of 150 to 550 mg [4].
Inter-individual Variability Low-to-mild in clearance [4] Population PK analysis in AML; high variability in central volume (V1) noted, but minimal impact on AUC [4].
Impact of Covariates Body Surface Area (BSA), Ethnicity [4] BSA was a significant covariate on clearance; Japanese patients showed a trend toward higher exposure [4].
Drug-Drug Interactions No pharmacokinetic interaction with cytarabine [4] Co-administered in patients with Acute Myeloid Leukemia (AML) [4].

Key Experimental Methodologies

Understanding how these parameters were determined is crucial for evaluating the data.

  • Clinical Trial Designs: Key phase I studies in adults with advanced solid tumors used a 3 + 3 dose-escalation design [5] [2]. Patients received this compound as a single intravenous infusion over 2 hours on Day 1 of a 21-day cycle, with sequential cohorts receiving escalating doses to determine the maximum tolerated dose (MTD) and characterize PK [5] [1] [2].
  • Pharmacokinetic Sampling and Analysis: In these trials, blood samples were collected at predefined times (e.g., pre-dose, 1, 2, 2.5, 3, 4, 8, and 24 hours post-infusion) [2]. Plasma concentrations of this compound were measured using validated high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) [2]. The resulting data were analyzed using non-compartmental methods in programs like WinNonlin to estimate standard PK parameters [2].
  • Population Pharmacokinetic Modeling: A more comprehensive analysis was performed using nonlinear mixed-effects modeling (NONMEM) on data from 501 patients with Acute Myeloid Leukemia (AML) [4]. This approach quantified the typical population PK parameters, identified sources of inter-individual variability (e.g., BSA), and confirmed the lack of drug-drug interaction with cytarabine [4].

The multi-exponential decline in plasma concentration and large volume of distribution can be visualized in the following simplified workflow.

G A IV Infusion (2 hours) B Central Compartment (Plasma) A->B C Rapid Distribution B->C D Tissue Compartment (Peripheral) C->D E Slow Redistribution & Elimination D->E Long Terminal Half-life E->B

Mechanism and Impact of Distribution

This compound's dihydropteridinone-based structure enables it to act as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis [3] [6]. The large volume of distribution is a critical feature, as it is a strong indicator of extensive tissue penetration and high, sustained drug levels at the tumor site [3] [6]. This property is likely a key contributor to the broad antitumor activity observed in preclinical models [6].

References

PLK1 in G2/M Phase Transition: Molecular Mechanisms, Experimental Approaches, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PLK1 and Its Central Role in Cell Cycle Regulation

Polo-like Kinase 1 (PLK1) is a master regulator of mitosis that plays indispensable roles in controlling the G2/M transition, mitotic entry, and progression. As a serine/threonine kinase, PLK1 is characterized by its unique domain structure featuring an N-terminal kinase domain and a C-terminal polo-box domain that regulates its subcellular localization and substrate specificity [1]. PLK1 expression is tightly cell cycle-regulated, accumulating during S phase, peaking in G2/M phase, and declining sharply after mitosis [2]. This precise temporal regulation allows PLK1 to coordinate multiple critical events in cell division, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis [3] [2].

The significance of PLK1 extends beyond basic cell biology to cancer therapeutics, as it is frequently overexpressed in various human tumors and is associated with poor prognosis [3] [4]. PLK1's oncogenic properties stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms, making it an attractive target for anticancer drug development [3]. This technical review comprehensively examines PLK1's structure, molecular functions in G2/M transition, experimental methodologies for its study, and therapeutic implications, providing researchers with actionable protocols and conceptual frameworks for advancing PLK1-targeted basic and translational research.

Molecular Structure and Regulatory Mechanisms of PLK1

Domain Organization and Structural Features

PLK1 consists of two primary functional domains connected by an inter-domain linker (IDL). The N-terminal kinase domain (KD) is highly conserved among polo-like kinase family members and contains the catalytic activity responsible for phosphorylating key mitotic substrates [1]. The C-terminal polo-box domain (PBD) is a unique characteristic of the Polo-like kinase family, comprised of two polo-box motifs (PB1 and PB2) that form a phosphopeptide-binding module [1]. This domain recognizes and binds serine-[phosphothreonine/phosphoserine]-(proline/X) motifs on substrates that have often been "primed" by phosphorylation from other kinases, with CDK1 being a notable priming kinase [1]. The structural organization of these domains is critical for PLK1's regulation and function, with the PBD acting both as an autoinhibitory domain and as a subcellular localization determinant [1].

Table 1: Structural Domains of PLK1

Domain Residue Range Function Regulatory Features
Kinase Domain (KD) 1-324 Catalytic phosphorylation of substrates Activated by T210 phosphorylation; subject to autoinhibition by PBD
Polo-Cap 325-367 Connects KD and PBD Contains α-helical segment, loop, 310 helix motif
Polo-Box 1 (PB1) 368-439 Phosphopeptide binding Forms β sandwich with PB2; contains Trp414 critical for Ser-pThr binding
Linker L2 440-470 Connects PB1 and PB2 Antiparallel to L1; contributes to hydrophobic core
Polo-Box 2 (PB2) 471-603 Phosphopeptide binding Contains His538 and Lys540 for phosphothreonine binding
Mechanisms of PLK1 Activation and Regulation

PLK1 activity is regulated through multiple interconnected mechanisms that ensure its precise spatial and temporal control during cell cycle progression. The auto-inhibitory conformation occurs through intramolecular interactions between the PBD and KD, maintaining PLK1 in a closed, inactive state [1]. Activation involves several key steps: phosphosubstrate binding to the PBD, phosphorylation at T210 in the activation loop of the kinase domain, and engagement with regulatory proteins such as Bora, which can induce an open, active conformation by disrupting the domain-domain inhibitory interactions [1]. Additionally, PLK1 can undergo oligomeric regulation, existing as homodimers and heterodimers with PLK2, which likely play context-dependent roles in its function [1].

The cell cycle-dependent expression of PLK1 is another critical regulatory layer, with protein levels low throughout G0, G1, and S phase, increasing in G2, and peaking in M phase [1]. During interphase, PLK1 is primarily cytoplasmic, but as levels increase in G2/M, it localizes to the nucleus and various mitotic structures including centrosomes, kinetochores, the spindle midzone, centromeres, and the post-mitotic bridge [1]. This precise subcellular localization is mediated by the PBD, which recognizes specific phosphorylated docking proteins at these sites, ensuring that PLK1 phosphorylates the appropriate substrates at the correct time and location [1].

PLK1's Central Role in G2/M Transition

Molecular Mechanisms of G2/M Transition Control

The G2-to-M transition represents one of the most critical control points in the cell cycle, and PLK1 serves as a master regulator of this process. PLK1 directly controls the activation of CDK1-cyclin B complexes (also known as Maturation-Promoting Factor or MPF), which is the universal mitotic inducer in eukaryotic cells [5]. PLK1 achieves this through a multi-pronged regulatory approach, phosphorylating and activating the positive regulator Cdc25C phosphatase while simultaneously phosphorylating and inhibiting the negative regulators WEE1 and PKMYT1/MYT1 kinases [3] [2]. This dual action creates a robust regulatory circuit that promotes the rapid and irreversible activation of CDK1-cyclin B complexes, driving the cell into mitosis [3].

Beyond regulating the core CDK1 activation machinery, PLK1 also phosphorylates cyclin B1 (CCNB1) on centrosomes during prophase, contributing to the local activation of CDK1-cyclin B complexes at this critical organelle [2]. Additionally, PLK1 phosphorylates the transcription factor FOXM1, enhancing its transcriptional activity and promoting the expression of mitotic regulators [2]. This comprehensive control over both post-translational and transcriptional regulation allows PLK1 to coordinate the complex morphological and biochemical changes required for mitotic entry, including centrosome maturation, nuclear envelope breakdown, and chromosome condensation.

Key Substrates and Functional Processes in G2/M Transition

Table 2: Key PLK1 Substrates in G2/M Transition and Their Functional Roles

Substrate Phosphorylation Site Functional Consequence Biological Process
Cdc25C Multiple Activation G2/M transition
WEE1 Multiple Inhibition G2/M transition
PKMYT1/MYT1 Multiple Inhibition G2/M transition
Cyclin B1 (CCNB1) Multiple Enhanced activity Centrosomal CDK1 activation
FOXM1 Multiple Transcriptional activation Expression of mitotic genes
BORA Multiple PLK1 activation G2/M progression
KIZ Unknown Centrosome maturation Spindle assembly
NEDD1 Unknown γ-tubulin ring complex recruitment Spindle formation

The centrosome maturation function of PLK1 deserves particular emphasis, as it is essential for establishing a bipolar mitotic spindle. PLK1 phosphorylates KIZ and NEDD1, promoting the subsequent targeting of the γ-tubulin ring complex (γTuRC) to the centrosome, which is a critical step for proper spindle formation [2]. Additionally, phosphorylation of the NINL component of the centrosome leads to its dissociation from other centrosomal proteins, facilitating centrosome separation and spindle assembly [2]. These coordinated actions ensure that the cell builds a structurally and functionally competent mitotic apparatus capable of accurate chromosome segregation.

Experimental Approaches for Studying PLK1 Function

PLK1 Inhibition Protocols and Methodologies

The functional investigation of PLK1 in G2/M transition relies heavily on specific pharmacological inhibitors and genetic perturbation approaches. For pharmacological inhibition, several well-characterized compounds are available, including Volasertib (BI6727), BI2536, GSK461364, and Rigosertib [3] [6]. These inhibitors typically target the ATP-binding pocket of PLK1's kinase domain, effectively blocking its catalytic activity. In experimental settings, treatment concentrations and durations must be carefully optimized; for example, in erythroid differentiation studies, GSK461364 and BI6727 were used at concentrations ranging from 10-100 nM, with effects observable within 24-48 hours [6]. For in vivo studies in mouse models, BI6727 has been administered via intraperitoneal injection at 25 mg/kg once weekly [6].

Genetic approaches to manipulate PLK1 function include RNA interference (siRNA/shRNA), CRISPR-Cas9-mediated gene editing, and dominant-negative constructs. PLK1 depletion using RNAi has been particularly informative in revealing the differential dependence of cancer cells on PLK1 based on their p53 status [7]. p53-deficient cancer cells typically show greater sensitivity to PLK1 depletion, experiencing G2/M arrest and apoptosis, whereas cancer cells with functional p53 generally exhibit only slowed proliferation without cell cycle arrest [7]. When implementing these approaches, researchers should include appropriate controls (e.g., non-targeting siRNA, vehicle-treated controls) and validate knockdown efficiency using Western blotting or qRT-PCR.

Phenotypic Analysis of PLK1 Inhibition

The functional consequences of PLK1 inhibition can be assessed through multiple complementary approaches:

  • Cell Cycle Analysis: Using flow cytometry with EdU incorporation or propidium iodide staining to measure DNA content, PLK1 inhibition typically results in G2/M phase arrest [6]. EdU staining protocols involve incubating cells with 10 μM EdU for 2 hours before fixation and detection using click chemistry, allowing identification of actively replicating cells (S phase) versus those arrested in G2/M [6].

  • Apoptosis Assessment: Employing Annexin V/propidium iodide staining followed by flow cytometry to quantify apoptotic cells. PLK1 inhibition often induces mitochondrial-mediated apoptosis, characterized by reduced mitochondrial membrane potential and activation of caspase pathways [6].

  • Morphological Analysis: Using May-Grunwald Giemsa staining to examine cellular and nuclear morphology. This approach can reveal abnormal nuclear structures and maturation defects in erythroid cells following PLK1 inhibition [6].

  • Colony Formation Assays: Culturing cells in semi-solid media (e.g., MethoCult) to assess proliferative capacity and differentiation potential. For erythroid progenitors, this allows quantification of BFU-E (burst-forming unit-erythroid) and CFU-E (colony-forming unit-erythroid) colonies [6].

The following diagram illustrates the key molecular interactions and experimental approaches for studying PLK1 in G2/M transition:

G cluster_molecular Molecular Pathway cluster_experimental Experimental Approaches DNA_damage DNA Damage ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR P53 p53 ATM_ATR->P53 PLK1 PLK1 ATM_ATR->PLK1 Inhibits P53->PLK1 Inhibits CDC25C Cdc25C PLK1->CDC25C Activates WEE1 Wee1 PLK1->WEE1 Inhibits Flow Flow Cytometry PLK1->Flow CDK1_CyclinB CDK1/Cyclin B (MPF) G2_arrest G2 Arrest CDK1_CyclinB->G2_arrest Low Activity M_entry M Phase Entry CDK1_CyclinB->M_entry High Activity CDC25C->CDK1_CyclinB Activates WEE1->CDK1_CyclinB Inhibits RNAi RNAi Knockdown RNAi->PLK1 Depletes Inhibitors PLK1 Inhibitors (this compound, BI2536) Inhibitors->PLK1 Inhibits

Molecular regulation of G2/M transition by PLK1 and experimental approaches for its investigation. PLK1 integrates signals from DNA damage and p53 pathways to control CDK1 activation through regulation of Cdc25C and Wee1.

PLK1 in Cancer and Therapeutic Development

PLK1 as an Oncogenic Driver and Therapeutic Target

PLK1 is widely recognized as a proto-oncogene whose overexpression is frequently observed in diverse human cancers, including colon, lung, prostate, and hematological malignancies [3] [1]. The oncogenic properties of PLK1 stem from its ability to drive cell cycle progression while potentially overcoming tumor suppressor mechanisms. Specifically, PLK1 can inhibit the transactivation and pro-apoptotic functions of p53 through physical interaction and phosphorylation, thereby enabling continued proliferation despite genomic abnormalities [3]. Additionally, PLK1 overexpression can lead to centrosome amplification and subsequent chromosomal instability, further promoting tumorigenesis [3]. Evidence from overexpression studies in NIH3T3 cells demonstrates that elevated PLK1 levels can induce transformation, with these cells acquiring the ability to form foci, grow in soft agar, and generate tumors in nude mice [3].

The therapeutic potential of PLK1 inhibition is particularly promising for specific cancer subtypes. Cancers driven by K-RAS mutations, which include many colon and lung cancers, show particular dependence on PLK1 function [3]. When PLK1 expression is silenced using RNA interference in cell culture models, K-RAS mutant cells are selectively killed while normal cells remain relatively unaffected [3]. This synthetic lethal interaction between oncogenic K-RAS and PLK1 dependency provides a promising therapeutic strategy for addressing these historically challenging-to-treat cancers. Furthermore, PLK1 inhibition has demonstrated efficacy in overcoming resistance mechanisms in other cancer contexts, such as mediating sensitivity in head and neck squamous cell carcinoma with AJUBA mutations and showing synergistic effects with cMet inhibition in mesenchymal non-small cell lung cancer models [3].

Clinical Development of PLK1-Targeted Therapies

Several PLK1 inhibitors have advanced to clinical trials, with varying degrees of success. This compound has been extensively evaluated in acute myeloid leukemia (AML) and shows significant clinical activity [3]. Rigosertib, which inhibits PLK1 along with other targets including RAS and PI3K pathways, has also progressed to clinical testing [3]. More recently, onvansertib has emerged as a promising candidate with ongoing clinical studies [1]. However, the clinical development of PLK1 inhibitors has faced challenges, including toxicity concerns such as anemia observed with several PLK1-targeted therapies [6].

The hematological toxicity associated with PLK1 inhibition deserves particular attention in therapeutic development. Studies using human umbilical cord blood-derived CD34+ cell-based erythroid differentiation systems and mouse models have demonstrated that PLK1 inhibitors significantly suppress erythroid cell proliferation, induce G2/M phase cell cycle arrest, increase apoptosis in erythroid cells, and lead to the formation of abnormally nucleated late-stage erythroblasts [6]. In vivo, PLK1 inhibitor administration in mice induces severe anemia, evidenced by marked reductions in red blood cells and hemoglobin levels [6]. More specifically, PLK1 inhibition impairs the differentiation and erythroid commitment of hematopoietic stem cells in the bone marrow, resulting in abnormal accumulation of BFU-E cells and reduced proliferation and differentiation of CFU-E, ultimately decreasing the number of terminal erythrocytes [6].

Conclusion and Future Perspectives

PLK1 represents a critical regulator of G2/M transition with multifaceted roles in coordinating mitotic entry and progression. Its unique structural features, particularly the autoinhibitory mechanism mediated by the polo-box domain, provide sophisticated regulation of its kinase activity and subcellular localization. The development of PLK1-targeted therapies continues to advance, with several inhibitors in clinical trials, though challenges remain regarding therapeutic index and specific toxicities such as anemia.

Future research directions should focus on several key areas. First, better understanding of PLK1 regulation in different cellular contexts may reveal new opportunities for therapeutic intervention. Second, identification of predictive biomarkers for PLK1 inhibitor sensitivity will be crucial for patient selection and clinical efficacy. The differential sensitivity of p53-deficient cancers to PLK1 inhibition represents an important example of such context dependence [7]. Third, combination therapy strategies that leverage synthetic lethal interactions or overcome resistance mechanisms hold significant promise, such as the combination of PLK1 and EGFR inhibition in non-small cell lung cancer models [3].

References

Application Notes: Volasertib and Azacitidine Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The combination of volasertib, a polo-like kinase (PLK) inhibitor, with the hypomethylating agent azacitidine was investigated as a potential treatment for higher-risk myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML). The therapeutic rationale is based on achieving synergistic anti-cancer effects by simultaneously disrupting cell cycle progression (via this compound) and DNA methylation (via azacitidine) [1] [2] [3].

Clinical Trial Design and Dosing Schedules

The following phase I studies aimed to determine the safety, tolerability, and preliminary activity of this combination in adults with previously untreated intermediate-2 or higher-risk MDS or CMML who were not candidates for hematopoietic stem cell transplantation [1] [4]. The core design of these trials is summarized below.

Table 1: Summary of Clinical Trial Designs [1]

Trial Identifier Patient Population This compound Schedule (IV) Azacitidine Schedule (SC) Cycle Length

| NCT01957644 (Study 1) | Previously untreated MDS/CMML | Part 1: Day 1 & 15 (250-350 mg flat dose) Part 2: Various schedules (e.g., Day 1; Day 7; Day 1 & 7 at 110-170 mg/m²) | Days 1-7 (75 mg/m²) | 28 days | | NCT02201329 (Study 2) | Japanese patients with MDS/CMML (treated or untreated) | Day 1 & 15 (200-300 mg flat dose) | Days 1-7 (75 mg/m²) | 28 days | | NCT02721875 (Study 3) | MDS, CMML, or AML after HMA failure | Day 1 & 8 (e.g., 110 mg/m²) | Scheduled for ~50% of patients (75 mg/m², Days 1-7) | 28 days |

Key Findings from Clinical Studies

The primary outcomes of these early-phase trials focused on safety and the initial determination of a maximum tolerated dose (MTD).

Table 2: Key Safety and Efficacy Outcomes [1]

Outcome Measure Results from Studies 1 & 2 (n=21)
Most Common Drug-Related AEs Thrombocytopenia (n=11), Neutropenia (n=8)
Dose-Limiting Toxicity (DLT) Grade 4 thrombocytopenia (occurred in all DLT cases)

| Preliminary Efficacy (ORR) | Study 1: 25% (Objective Response Rate) Study 2: 40% (Objective Response Rate) | | MTD Conclusion | Not definitively established due to premature study termination. |

Preclinical Insights and Experimental Protocols

Preclinical studies provide a mechanistic rationale for the combination and suggest its potential in overcoming resistance to hypomethylating agents (HMAs) [2] [3].

Molecular Mechanism of Action

The diagram below illustrates the proposed synergistic mechanism of this compound and azacitidine.

mechanism cluster_pathway This compound & Azacitidine Synergistic Mechanism Azacitidine Azacitidine (Hypomethylating Agent) DNMTs DNMT Enzymes (DNMT1, DNMT3B) Azacitidine->DNMTs Depletes DNA_Methylation DNA Hypermethylation DNMTs->DNA_Methylation Maintains Gene_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->Gene_Silencing This compound This compound (PLK1 Inhibitor) PLK1 PLK1 This compound->PLK1 Inhibits PI3K_ERK PI3K/AKT/mTOR & ERK Pathways This compound->PI3K_ERK Suppresses Cell_Cycle G2/M Cell Cycle Arrest PLK1->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis PI3K_ERK->DNMTs Stabilizes

In Vitro Assessment Protocol

The following workflow outlines a standard method used to evaluate the combination effect of this compound and azacitidine on cancer cell lines [2] [3].

workflow cluster_workflow In Vitro Combination Assessment Workflow Start Cell Line Selection (including HMA-resistant) Plate Plate Cells (1,000-3,000/well in 96-well plate) Start->Plate Treat Treat with Compounds (this compound, AZA, Decitabine) 72 hours incubation Plate->Treat Assay Viability Assay (CellTiter-Glo Luminescence) Treat->Assay Analyze Data Analysis Calculate GI50 & Combination Index (CI) Assay->Analyze End Interpret Results CI<1 = Synergy Analyze->End

Detailed Protocol Steps:

  • Cell Culture: Maintain leukemia cell lines (e.g., MOLM-13, THP-1) and their HMA-resistant derivatives (e.g., MOLM/AZA-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in 5% CO₂ [3].
  • Drug Preparation:
    • Prepare this compound stock solution at 50 mmol/L in DMSO [3].
    • Prepare azacitidine and decitabine in appropriate solvents as per manufacturer instructions.
  • Cell Proliferation Assay:
    • Plate cells at a density of 1,000-3,000 cells per well in 96-well opaque plates.
    • Treat cells with a range of concentrations of this compound and azacitidine, both alone and in combination.
    • Incubate for 72 hours.
    • Measure cell viability using a luminescent-based assay (e.g., CellTiter-Glo), which quantifies ATP as a proxy for metabolically active cells [3].
  • Data Analysis:
    • Calculate the GI₅₀ (concentration that inhibits 50% of cell growth) for each drug.
    • Analyze drug interaction using software like Compusyn to calculate the Combination Index (CI). A CI value of less than 1.0 indicates a synergistic effect, a CI equal to 1.0 an additive effect, and a CI greater than 1.0 an antagonistic effect [2] [3].

Important Considerations for Researchers

  • Clinical Status: The global clinical development of this compound was discontinued. Any future work would depend on a new sponsor [1].
  • Variable Preclinical Results: The combination effect of this compound and azacitidine was not uniform across all cell lines, ranging from synergistic to antagonistic. This highlights the need for predictive biomarkers [2].
  • Resistance Mechanisms: Studies have identified that resistance to this compound can arise from mutations in the ATP-binding domain of PLK1 or from overexpression of the drug efflux pump MDR1. DNMT3B overexpression has also been correlated with primary resistance to this compound [2] [3].

References

volasertib and low-dose cytarabine LDAC dosing schedule

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Schedule and Efficacy

The established regimen from a randomized Phase II trial is structured in 4-week (28-day) cycles [1].

Agent Dosage Route Schedule (per 28-day cycle)
Volasertib 350 mg Intravenous (IV) Days 1 and 15
Low-Dose Cytarabine (LDAC) 20 mg twice daily Subcutaneous Days 1 to 10

In this trial, the combination demonstrated improved outcomes compared to LDAC alone [1] [2]:

Efficacy Measure LDAC + this compound LDAC Alone
Response Rate (CR/CRi) 31.0% 13.3%
Median Event-Free Survival 5.6 months 2.3 months
Median Overall Survival 8.0 months 5.2 months

Mechanism of Action and Workflow

This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during the G2/M phase. By binding to the ATP-binding pocket of PLK1, this compound disrupts mitotic entry and spindle formation, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells [3] [4] [5]. LDAC is a cytotoxic chemotherapy that inhibits DNA synthesis. The following diagram illustrates the workflow and synergistic action of this combination therapy.

cluster_workflow Combination Therapy Workflow (28-Day Cycle) cluster_mechanism Mechanism of Action in AML Cell LDAC LDAC (20 mg BID) Days 1-10 CellDeath Promoted Apoptosis (Cell Death) LDAC->CellDeath This compound This compound (350 mg IV) Days 1 & 15 This compound->CellDeath PLK1 PLK1 Protein VolBinding This compound Inhibits PLK1 PLK1->VolBinding MitoticArrest Mitotic Arrest & Cell Cycle Disruption VolBinding->MitoticArrest MitoticArrest->CellDeath

Experimental Insights and Resistance Mechanisms

Preclinical studies provide insights into the cellular effects and potential resistance mechanisms, offering strategies to enhance the therapy's efficacy.

Protocol: Assessment of Combination Effect In Vitro

This methodology is used to evaluate the synergistic potential of this compound with other agents like azacitidine (AZA) in AML cell lines [3].

  • Cell Culture: Maintain AML cell lines (e.g., MOLM-14, HL-60) in appropriate medium. For combination studies, pre-treat cells with a second agent like AZA for 48-72 hours.
  • Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) as a single agent or following pre-treatment.
  • Viability Assay: After a defined incubation period (e.g., 72 hours), measure cell viability using an assay like MTT or CellTiter-Glo. Calculate the half-maximal growth inhibitory (GI50) concentration for this compound in both settings.
  • Data Analysis: Compare the GI50 values. A significantly higher GI50 in the combination group suggests a synergistic effect, particularly in cells less sensitive to this compound monotherapy [3].
Key Findings and Identified Resistance Mechanisms

Research using this compound-resistant cell lines has uncovered two primary resistance pathways [3]:

Mechanism Description Experimental Evidence
PLK1 Mutations Mutations in the ATP-binding domain (e.g., L59W, F183L) prevent this compound from binding effectively [3]. Site-directed mutagenesis and transduction of mutant PLK1 into sensitive cells (e.g., U937) conferred strong resistance (e.g., GI50 increased from 37.1 nM to >1 µM) [3].
MDR1 Overexpression High surface expression of the multidrug resistance protein 1 (MDR1) pumps this compound out of the cell, reducing intracellular concentration [3]. Drug efflux assays showed this compound competes with fluorescent MDR1 substrates. Resistance was reversed using the MDR1 inhibitor zosuquidar [3].

The following diagram maps the relationship between treatment, resistance mechanisms, and potential strategies to overcome them.

cluster_resistance Resistance Mechanisms cluster_override Strategies to Overcome Resistance Treatment This compound Treatment Resistance Emergence of Resistance Treatment->Resistance Mutations PLK1 ATP-binding Domain Mutations Resistance->Mutations MDR1 MDR1 Overexpression (Drug Efflux) Resistance->MDR1 NonATP Non-ATP competitive PLK1 inhibitors (e.g., Rigosertib) Mutations->NonATP MDR1Inhib MDR1 Inhibitors (e.g., Zosuquidar) MDR1->MDR1Inhib

Research Application Notes

  • Patient Selection: The this compound/LDAC regimen was designed for older (median age 75 years) AML patients deemed unfit for intensive induction therapy [1].
  • Safety Profile: The combination was associated with increased but manageable hematological toxicity, such as febrile neutropenia and infections, requiring vigilant patient monitoring [1] [2].
  • Future Directions: Preclinical data suggests exploring this compound with other partners, such as PI3K/AKT pathway inhibitors or agents that cause G2/M phase cell cycle accumulation, could be highly potent [3].

References

Clinical Administration Protocol for Volasertib Intravenous Infusion

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key administration parameters for volasertib from phase I clinical trials in patients with advanced solid tumors.

Parameter This compound + Nintedanib Regimen [1] This compound + Platinum Agent Regimen [2] This compound Monotherapy (Reference) [3]
Recommended Dose 300 mg every 3 weeks 300 mg every 3 weeks 300 mg every 3 weeks
Infusion Duration 2 hours 2 hours 2 hours
Solution & Concentration Not specified in results Not specified in results Not specified in results
Diluent Not specified in results Not specified in results Not specified in results
Cycle Length 21 days (after first cycle) 21 days 21 days
Maximum Tolerated Dose (MTD) 300 mg (with nintedanib 200 mg BID) 300 mg (with Cisplatin 100 mg/m² or Carboplatin AUC6) 400 mg (300 mg selected for phase II)

Supporting Experimental Data and Methodologies

The clinical use of this compound is rooted in a strong preclinical foundation. The following protocols outline key experiments that demonstrate its mechanism of action and efficacy.

In Vitro Cell Viability and Proliferation Assay

This protocol is used to determine the sensitivity of cancer cell lines to this compound [4] [5].

  • Key Reagents: this compound (provided by Boehringer Ingelheim), cell culture media (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin/streptomycin, CellTiter-Glo reagent [4].
  • Procedure:
    • Plate cells in 96-well opaque plates at a density of 1,000-3,000 cells per well in complete growth medium.
    • Treat cells with a range of this compound concentrations. Prepare stock solutions in DMSO and dilute in culture medium.
    • Incubate the plates for 72 hours at 37°C in 5% CO₂.
    • Add CellTiter-Glo reagent to each well to lyse cells and generate a luminescent signal proportional to the amount of present ATP (an indicator of metabolically active cells).
    • Measure luminescence using a plate reader (e.g., VICTOR X Light).
    • Calculate half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
  • Data Analysis: For drug combination studies (e.g., with azacitidine or decitabine), the combination index (CI) can be calculated using software like CalcuSyn. A CI value of less than 1.0 indicates a synergistic interaction [4].
In Vivo Efficacy Study in Xenograft Models

This protocol assesses the anti-tumor activity of this compound in animal models, which is critical for transitioning to human clinical trials [6].

  • Animal Model: Mice implanted with patient-derived xenografts (PDXs) or human cancer cell line xenografts.
  • Dosing Formulation: Not explicitly detailed in results, but typically involves a solution for intravenous injection.
  • Dosing Regimen:
    • In a breast cancer PDX model, this compound was administered intravenously on a schedule of one dose per 3-week cycle, leading to rapid tumor shrinkage [6].
    • In a glioma stem cell (GSC) intracranial model, the combination of this compound and radiation significantly prolonged median survival compared to radiation alone [5].
  • Endpoint Measurements:
    • Tumor volume measurement via calipers.
    • Overall survival.
    • Post-treatment analysis of tumors for biomarkers (e.g., immunohistochemistry for PLK1, Ki67, DNA damage markers, and apoptosis) [6] [5].

Mechanism of Action and Signaling Pathway

This compound is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine kinase with a crucial role in cell cycle progression [3] [7]. The following diagram illustrates the mechanistic pathway through which this compound exerts its anti-tumor effects.

G Start This compound IV Administration MoA Inhibits PLK1 Kinase Activity Start->MoA Effect1 Disruption of Mitotic Spindle Assembly MoA->Effect1 Effect2 Mitotic Arrest in Prometaphase Effect1->Effect2 Effect3 Activation of Apoptotic Pathways Effect2->Effect3 Prolonged arrest Outcome1 Cell Death Effect3->Outcome1 Outcome2 Tumor Regression Outcome1->Outcome2

Critical Safety and Tolerability Notes

  • Hematological Toxicity: The primary dose-limiting toxicities (DLTs) are reversible hematological events, including neutropenia, thrombocytopenia, and anemia [2] [3]. Close monitoring of blood counts is essential.
  • Drug-Drug Interactions: A pharmacokinetic study found that co-administration with the P-glycoprotein/CYP3A4 inhibitor itraconazole did not significantly alter this compound exposure but reduced its tolerability, increasing the incidence of adverse events like thrombocytopenia [8].
  • Recommended Dose: Although the Maximum Tolerated Dose (MTD) was found to be 400 mg in monotherapy, 300 mg every 3 weeks was established as the recommended dose for further clinical development due to its more manageable safety profile [3].

Reference Information

  • A phase I, dose-escalation study of this compound combined with nintedanib in advanced solid tumors. Ann Oncol. 2015. [1]
  • Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK pathways by this compound. Biomol Ther. 2022. [4]
  • PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer. Nat Commun. 2020. [6]
  • Phase I trial of this compound, a Polo-like kinase inhibitor, plus cisplatin or carboplatin in patients with advanced solid tumors. Invest New Drugs. 2015. [2]
  • Discovery and development of the Polo-like kinase inhibitor this compound in cancer therapy. Leukemia. 2015. [3]
  • This compound - an overview. Sciencedirect Topics. [7]
  • The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells. Oncotarget. 2018. [5]
  • A Phase I, Fixed-sequence Study in Patients with Solid Tumors. Clin Ther. 2020. [8]

References

Volasertib in AML: Comprehensive Phase III Clinical Trial Analysis, Resistance Mechanisms, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

AML Context and Volasertib Rationale

Acute myeloid leukemia (AML) represents a significant therapeutic challenge in hematologic malignancies, particularly for older patients who constitute the majority of those diagnosed. With a median age at diagnosis of approximately 70 years in developed countries, AML incidence continues to rise alongside the aging population [1]. Traditional intensive induction chemotherapy, typically consisting of anthracycline and cytarabine combinations, presents unacceptably high mortality rates in elderly and infirm patients due to their inability to tolerate such aggressive regimens [2]. For these vulnerable populations, low-intensity therapeutic alternatives like low-dose cytarabine (LDAC) have become established standards, though with modest efficacy, creating an urgent need for more effective treatment options [1] [2].

This compound is a promising polo-like kinase 1 (PLK1) inhibitor that represents a novel therapeutic approach for AML. PLK1 is a serine/threonine protein kinase that functions as a key regulator of mitosis, with overexpression frequently observed in various cancer types and linked to poor prognosis [1] [3]. This compound specifically acts as an ATP-competitive kinase inhibitor that potently targets PLK1 along with the closely related kinases PLK2 and PLK3, exhibiting minimal off-target effects against other kinases [3]. Preclinical studies demonstrated that this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in leukemic cell lines and primary AML cells [3] [4]. The robust antitumor activity observed in AML xenograft models, combined with phase II clinical data showing promising efficacy, provided the rationale for advancing this compound into phase III development [1].

Phase III Clinical Trial Design

Study Overview and Objectives

The this compound phase III trial (NCT01721876) was conceived as a prospective, randomized, double-blind, placebo-controlled study designed to provide definitive evidence regarding the efficacy and safety of this compound in combination with low-dose cytarabine (LDAC) for older AML patients unfit for intensive chemotherapy [1]. The trial implemented a 2:1 randomization scheme (this compound+LDAC versus placebo+LDAC) to maximize exposure experience in the investigational arm while maintaining an adequate control population for comparative analyses. The primary endpoint was objective response rate (ORR), determined through rigorous central blinded review of bone marrow samples combined with investigator assessments of peripheral blood and physical examination [1] [5]. A key secondary endpoint was overall survival (OS), with additional evaluations focusing on safety profiles, duration of response, and other efficacy measures. The study design incorporated two primary analytical timepoints: an initial analysis of ORR conducted after recruitment completion, and a final analysis of OS scheduled after the occurrence of at least 574 survival events to ensure adequate statistical power [1].

Patient Population and Eligibility Criteria

The trial established stringent eligibility criteria to identify the appropriate patient population while ensuring participant safety. Enrollment was limited to patients aged ≥65 years with previously untreated AML (confirmed by WHO criteria) and an Eastern Cooperative Oncology Group Performance Status (ECOG PS) of ≤2 [1]. Critically, patients were required to be ineligible for intensive remission-induction therapy, with this determination based on documented disease characteristics (such as high-risk cytogenetics or secondary AML) and significant comorbidities [1]. Exclusion criteria encompassed prior or concomitant AML treatment (excepting hydroxyurea or prior myelodysplastic syndrome therapy), acute promyelocytic leukemia, clinical signs of leukemic central nervous system involvement, clinically relevant QT prolongation (>470 ms), and inadequate organ function evidenced by bilirubin >3× upper limit of normal or creatinine clearance <30 mL/min [1]. The stratification factors implemented during randomization included ECOG PS (0-1 versus 2) and leukemia type (de novo versus secondary), ensuring balanced distribution of these prognostic variables between treatment arms [1].

Table 1: Key Eligibility Criteria for this compound Phase III Trial

Category Inclusion Criteria Exclusion Criteria
Age ≥65 years -
Disease Status Previously untreated AML (WHO criteria) Acute promyelocytic leukemia
Performance Status ECOG ≤2 -
Treatment Eligibility Ineligible for intensive therapy Prior or concomitant AML treatment (except hydroxyurea)
Cardiac Function - QT prolongation >470 ms
Organ Function - Bilirubin >3× ULN; Creatinine clearance <30 mL/min
CNS Involvement - Clinical signs of leukemic CNS involvement
Treatment Protocol and Study Assessments

The treatment regimen followed a structured timeline within repeating 4-week cycles, continuing until disease progression, unacceptable toxicity, or investigator/patient decision to discontinue. Patients randomized to the experimental arm received This compound 350 mg as a 1-hour intravenous infusion on days 1 and 15 of each cycle, while the control arm received matching placebo on the same schedule [1]. Both treatment groups received LDAC 20 mg subcutaneously twice daily on days 1-10 of each cycle, which could be administered either at the investigative site or the patient's home to enhance practicality for this elderly population [1]. The protocol permitted dose reductions of this compound/placebo in 50-mg decrements to a minimum of 200 mg for toxicity management, and allowed cycle delays of unrestricted duration if continuation criteria weren't met or as determined clinically necessary [1]. Recognizing the myelosuppressive potential of both this compound and LDAC, the protocol specifically allowed for prophylactic measures including anti-infectives and growth factors like granulocyte colony-stimulating factor according to local standards [1].

Response assessments followed rigorous standardized protocols, with bone marrow examinations conducted at the end of every second treatment cycle or when disease progression was suspected [1]. Response criteria aligned with European Leukemia Net (ELN) recommendations, defining complete remission (CR) and CR with incomplete blood count recovery (CRi) according to established parameters, with an additional criterion requiring red blood cell transfusion independence within 7 days before response assessment for CR determination [1]. The statistical design estimated that approximately 371 patients would be needed for the primary ORR analysis, providing 90% power to detect an odds ratio of 2.85 based on phase II data, using a two-sided test with an alpha level of 0.05 [1]. The final planned sample size of 660 patients was selected to allow collection of an expected 574 OS events, assuming a dropout rate of approximately 10% [1].

Table 2: Treatment Schedule and Dosing in this compound Phase III Trial

Treatment Component Dosing Frequency Route Notes
This compound/Placebo 350 mg Days 1 and 15 of each 4-week cycle Intravenous infusion (1 hour) Dose reduction to 200 mg minimum permitted
Low-Dose Cytarabine (LDAC) 20 mg twice daily Days 1-10 of each 4-week cycle Subcutaneous Could be administered at home or investigative site
Treatment Cycles Repeated until progression, relapse, or discontinuation 4-week cycles - Unrestricted delay between cycles permitted
Supportive Care Anti-infective prophylaxis, growth factors Per local guidelines - Specifically allowed per protocol

Efficacy and Safety Results

Primary Efficacy Outcomes

The phase III trial yielded mixed efficacy results that contrasted with the promising phase II findings. In the primary analysis conducted at recruitment completion, which included patients randomized ≥5 months before the cutoff date, the objective response rate was 25.2% for the this compound+LDAC arm compared to 16.8% for the placebo+LDAC arm (n=371; odds ratio 1.66 [95% CI, 0.95-2.89]; P=0.071) [1]. Although this represented a numerical improvement in response rate, it failed to achieve statistical significance at the predetermined alpha level of 0.05. At the final analysis, which included all 666 randomized patients and occurred after at least 574 overall survival events had been documented, the median overall survival was 5.6 months for this compound+LDAC compared to 6.5 months for placebo+LDAC (hazard ratio 0.97 [95% CI, 0.8-1.2]; P=0.757) [1] [5]. This absence of overall survival benefit despite improved response rates suggested that increased early mortality in the this compound arm potentially offset any antileukemic activity, highlighting the challenging risk-benefit balance in this vulnerable patient population [1].

Safety Profile and Adverse Events

The safety results revealed a substantial toxicity burden associated with the this compound combination regimen. The most frequently reported adverse events encompassed infections and infestations (grouped term), occurring in 81.3% of patients receiving this compound+LDAC compared to 63.5% in the placebo+LDAC arm, and febrile neutropenia, observed in 60.4% versus 29.3% of patients, respectively [1]. Most concerning was the incidence of fatal adverse events, which occurred in 31.2% of patients treated with this compound+LDAC compared to 18.0% in the control arm, with infections and infestations representing the most common fatal events (17.1% versus 6.3%, respectively) [1]. The investigators concluded that the lack of overall survival benefit despite improved response rates likely reflected increased early mortality attributable to myelosuppression and infectious complications in the this compound arm [1] [5]. This safety profile underscored the critical importance of appropriate patient selection, vigilant monitoring, and aggressive supportive care when considering PLK1 inhibition in this fragile population.

Table 3: Key Efficacy and Safety Results from this compound Phase III Trial

Outcome Measure This compound + LDAC (n=444) Placebo + LDAC (n=222) Statistical Significance
Objective Response Rate (ORR) 25.2% 16.8% OR 1.66 (95% CI, 0.95-2.89); P=0.071
Median Overall Survival 5.6 months 6.5 months HR 0.97 (95% CI, 0.8-1.2); P=0.757
Infections/Infestations 81.3% 63.5% -
Febrile Neutropenia 60.4% 29.3% -
Fatal Adverse Events 31.2% 18.0% -
Fatal Infections/Infestations 17.1% 6.3% -

Resistance Mechanisms and Novel Formulations

Cellular Resistance to this compound

Investigations into this compound resistance mechanisms have identified several key pathways that limit its clinical efficacy. Research using established this compound-resistant cell lines (including R-MOLM14, R-HL-60, and R-MV4;11) revealed that resistance primarily develops through two distinct mechanisms: mutations in the ATP-binding domain of PLK1 and overexpression of the multidrug resistance protein MDR1 [3]. These resistance mechanisms result in markedly reduced this compound sensitivity, with demonstrated GI50 value increases ranging from approximately 9-fold to 90-fold compared to parental cell lines [3]. Additionally, studies on hypomethylating agent (HMA)-resistant AML cells have indicated that DNMT3B overexpression may contribute to primary resistance to this compound treatment, suggesting epigenetic regulation plays a role in therapeutic response [4]. This compound-resistant cells consistently fail to exhibit the characteristic G2/M cell cycle arrest observed in sensitive cells upon drug exposure, indicating bypass of the primary mechanism of action [3]. Furthermore, proteomic analyses have revealed that this compound administration triggers upregulation of the PI3K/AKT pathway, representing an adaptive survival mechanism that may further compromise therapeutic efficacy [3].

volasertib_resistance cluster_primary Primary Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition G2_M_Arrest G2_M_Arrest PLK1_Inhibition->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis MDR1_Overexpression MDR1_Overexpression Resistance Resistance MDR1_Overexpression->Resistance PLK1_Mutations PLK1_Mutations PLK1_Mutations->Resistance DNMT3B_Overexpression DNMT3B_Overexpression DNMT3B_Overexpression->Resistance PI3K_Upregulation PI3K_Upregulation PI3K_Upregulation->Resistance

Schematic 1: this compound's mechanism of action and identified resistance pathways. This compound primarily inhibits PLK1, inducing G2/M cell cycle arrest and apoptosis. Resistance develops through MDR1 overexpression, PLK1 mutations, DNMT3B overexpression, and PI3K/AKT pathway upregulation.

Combinatorial Strategies and Novel Delivery Approaches

Research efforts have explored various combination therapies to enhance this compound efficacy and overcome resistance. Preclinical studies demonstrate that this compound combination with azacitidine produces synergistic effects, particularly in cell populations with higher baseline GI50 values for this compound monotherapy [3]. Additional investigation suggests that combining this compound with PI3K inhibitors generates enhanced antileukemic activity by counteracting the treatment-induced PI3K/AKT pathway activation [3]. Furthermore, agents that promote G2/M phase accumulation potently synergize with this compound by increasing the proportion of susceptible target cells [3]. Beyond combination approaches, innovative drug delivery systems have been developed to improve this compound's therapeutic index. Notably, transferrin-guided polymersomes have emerged as a promising nanodelivery platform that significantly enhances this compound's targetability, cellular uptake, and anti-AML efficacy while reducing systemic toxicity [6]. These advanced formulations demonstrate 6-fold higher AUC than free this compound and promote notable drug accumulation in AML-residing bone marrow, resulting in superior survival benefits in orthotopic leukemic models [6].

Experimental Protocols and Methodologies

Cell Viability and Combination Assays

The assessment of this compound efficacy in cellular models employs standardized viability assays conducted across multiple leukemic cell lines. The recommended protocol utilizes the luminescent-based CellTiter-Glo system according to manufacturer specifications [4]. Cells are plated at densities of 1,000-3,000 per well in 96-well opaque plates and incubated in complete growth medium. This compound is typically prepared as a 50 mmol/L stock solution in DMSO and serially diluted to achieve desired treatment concentrations [4]. Following 72 hours of drug exposure, cell viability is determined by measuring luminescent signals using appropriate detection instrumentation. For combination studies with azacitidine, decitabine, or other agents, synergy assessments are conducted by calculating combination indices through median dose effect analyses using specialized software such as Calcusyn, where combination index values below 1.0 indicate synergistic interactions [4]. These methodologies enable comprehensive evaluation of this compound's antileukemic activity both as monotherapy and in combination regimens.

Cell Cycle Analysis Protocols

Cell cycle distribution represents a critical pharmacological endpoint for this compound treatment, given its mechanism of action inducing G2/M arrest. Standardized protocols for cell cycle analysis involve treatment of leukemic cell lines (e.g., MOLM-13, HL-60) with this compound for 24 hours, followed by fixation with 70% ethanol and staining with propidium iodide (60 μg/mL) containing RNaseA (10 units/mL) to eliminate RNA interference [3] [4]. After 30 minutes of incubation, cellular DNA content for each cell cycle phase is analyzed using flow cytometry, with distribution calculations derived from DNA content histograms [4]. This compound-sensitive cells typically demonstrate dose-dependent accumulation of cells with 4N DNA content (G2/M phase) within 24 hours of treatment, followed by subsequent increases in subG1 components indicating apoptotic cell death [3]. This protocol provides robust assessment of this compound's target engagement and mechanistic activity in cellular models.

Immunoblotting Analysis

Evaluation of molecular responses to this compound treatment, including PLK1 phosphorylation status and pathway modulation, employs standardized immunoblotting protocols. Cells are lysed using appropriate lysis buffers, and protein samples (20 μg) are separated by SDS-PAGE before transfer to polyvinylidene difluoride membranes [4]. Following blocking with 1% non-fat dry milk powder for 1 hour, membranes are incubated with primary antibodies overnight at 4°C, then with horseradish peroxidase-conjugated secondary antibodies [4]. Specific antigen-antibody complexes are detected using enhanced chemiluminescence substrates. For this compound studies, key analysis targets include PLK1 expression and phosphorylation, Wee1 expression (a PLK1 substrate that accumulates upon pathway inhibition), and modulation of resistance-related pathways such as PI3K/AKT/mTOR and ERK signaling [3] [4]. Additionally, assessment of DNA methyltransferase enzymes (DNMT1, DNMT3A, DNMT3B) provides insights into potential epigenetic modulation by this compound treatment [4].

experimental_workflow cluster_treatment Treatment Phase cluster_assessment Assessment Methods cluster_analysis Data Analysis Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment 72h exposure for viability Viability_Assay Viability_Assay Drug_Treatment->Viability_Assay CellTiter-Glo luminescent readout Cell_Cycle_Analysis Cell_Cycle_Analysis Drug_Treatment->Cell_Cycle_Analysis 24h exposure PI staining Protein_Extraction Protein_Extraction Drug_Treatment->Protein_Extraction 24h exposure lysis buffer Data_Analysis Data_Analysis Viability_Assay->Data_Analysis GI50 calculation Cell_Cycle_Analysis->Data_Analysis Flow cytometry Immunoblotting Immunoblotting Protein_Extraction->Immunoblotting SDS-PAGE transfer Immunoblotting->Data_Analysis ECL detection

Schematic 2: Experimental workflow for evaluating this compound activity in AML models. The process includes cell culture and drug exposure followed by multiple assessment methods including viability assays, cell cycle analysis, and immunoblotting to comprehensively characterize response mechanisms.

Conclusion and Future Perspectives

The phase III trial of this compound in combination with LDAC for older AML patients unfit for intensive chemotherapy represents a significant translational effort to advance targeted therapy in this challenging disease context. While the trial demonstrated a numerically improved response rate with the this compound combination (25.2% versus 16.8%), this did not achieve statistical significance, and more importantly, failed to translate into overall survival benefit [1] [5]. The unfavorable safety profile, characterized by increased infectious complications and fatal adverse events, highlighted the narrow therapeutic index of this compound in this vulnerable population [1]. These results underscore the critical challenges in drug development for elderly AML patients, where effective disease control must be carefully balanced against treatment-related toxicity and comorbidity burdens.

Future directions for PLK1 inhibition in AML should focus on several key areas. First, predictive biomarker development is essential to identify patient subsets most likely to benefit from this compound treatment. Current research suggests that DNMT3B expression levels may inversely correlate with this compound response, while MDR1 expression and specific PLK1 mutations confer resistance [3] [4]. Second, innovative combination strategies with agents such as azacitidine or PI3K inhibitors may enhance efficacy while mitigating toxicity [3] [4]. Third, advanced drug delivery platforms like transferrin-guided polymersomes demonstrate potential to improve this compound's therapeutic index by enhancing targetability and reducing systemic exposure [6]. Finally, exploration of this compound in earlier treatment lines or different disease settings (such as hypomethylating agent-resistant disease) may identify more favorable clinical contexts for this targeted agent. Despite the disappointing phase III results, the compelling preclinical rationale for PLK1 inhibition in AML warrants continued investigation through more refined therapeutic approaches.

References

Volasertib Combination with Ionizing Radiation in Glioblastoma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Glioblastoma and PLK1 Inhibition Rationale

Glioblastoma (GBM) remains the most common and aggressive primary malignant brain tumor in adults, with median survivals of only 15-20 months despite standard treatment involving maximal safe surgical resection followed by concurrent temozolomide (TMZ) chemotherapy and radiation therapy (XRT) [1] [2]. The striking intratumoral heterogeneity and presence of therapy-resistant glioma stem cells (GSCs) contribute significantly to treatment failure and tumor recurrence [2] [3]. This dismal prognosis underscores the urgent need to identify novel targeted approaches to potentiate genotoxic TMZ/XRT standard of care therapy [1].

Polo-like kinase 1 (PLK1), a multifunctional serine/threonine kinase regulating cell cycle progression, has emerged as a promising therapeutic target in GBM. PLK1 is overexpressed in many cancers including GBM, with highest expression levels correlating with poor prognosis [1] [2]. Volasertib (BI6727) is a second-generation PLK1 inhibitor that demonstrates greater penetration into the solid tumor microenvironment and increased specificity for PLK1 compared to earlier inhibitors [4]. As an ATP-competitive PLK1 targeted inhibitor, this compound blocks cancer cell proliferation by inducing G2/M cell cycle arrest through defective mitotic spindle formation followed by apoptosis [1] [4]. The therapeutic efficacy of radiation synergistically increases when this compound is added in GBM models, supporting its investigation as a radiosensitizing agent [2] [4].

Comprehensive Experimental Data Summary

This compound Potency and Combination Effects

Table 1: this compound Monotherapy Activity in GBM Models

Model System IC₅₀ Range Key Findings Reference
Conventional GBM lines (LN229, T98G, U87MG) Not specified Promoted apoptotic cell death, altered mitochondrial membrane potential, increased ROS, G2/M arrest [1]
Patient-derived GSC lines (27 unique lines) 7.72 nM - 11.4 μM High Bcl-xL expression correlated with resistance; induced PARP cleavage and apoptosis [2]
GSC panel (11 unique lines) <1 μM in 2/11 lines; 1-5 μM in 8/11 lines; >5 μM in 1/11 lines Identified through HTS of 357 PKIS compounds; PLK1 inhibitors among most active compounds [2]

Table 2: Combination Effects of this compound with Radiation

Treatment Combination Experimental Model Quantitative Outcomes Reference
This compound + Radiation (2Gy) Glioma stem cells Additively enhanced G2/M arrest and polyploidy production [2]
This compound + Radiation GSC colony formation Synergistically inhibited colony formation (combination index <1) [2]
This compound + TMZ + Radiation GBM cells in vitro Promoted apoptotic cell death, altered MtMP, increased ROS, reduced stem cell population [1]
This compound + Radiation in vivo Intracranial xenograft models Significantly inhibited tumor growth and prolonged median survival vs. radiation alone [2]
Functional Consequences of this compound Treatment

Table 3: this compound-Induced Functional Changes in GBM Cells

Parameter Assessed Experimental Findings Technical Method Reference
Cell Cycle Effects Dose- and time-dependent increase in G2/M phase; sub-G1 accumulation with longer exposure Flow cytometry with propidium iodide staining [2]
Apoptosis Induction Prominent PARP cleavage in dose- and time-dependent manner; caspase activation Immunoblotting for c-PARP; Annexin V staining [2]
DNA Damage Response Significant increase in γ-H2AX foci; reduced DNA repair gene expression Immunofluorescence; qPCR for DNA repair genes [1]
Mitochondrial Effects Altered mitochondrial membrane potential; increased ROS generation JC-1 staining; CellROX Green flow cytometry [1]
Stemness Properties Reduced side population; decreased tumor sphere formation Hoechst 33342 exclusion; sphere formation assay [1]

Mechanisms of Action and Signaling Pathways

This compound Effects on Key Signaling Networks

The mechanistic effects of this compound extend beyond PLK1 inhibition to modulation of multiple signaling pathways critical for GBM survival and treatment resistance. Phospho-kinase array analyses revealed that this compound combinatorial treatment modulates ERK/MAPK, AMPK, and glucocorticoid receptor signaling pathways [1]. Additionally, this compound treatment substantially upregulates TNF/TNFR1 and TRAIL/TRAIL-R2 signaling by modulation of both ligand and receptor levels, followed by apoptosis induction [5]. The diagram below illustrates the key molecular mechanisms and signaling pathways affected by this compound in GBM cells:

volasertib_mechanisms This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest PLK1_Inhibition->Cell_Cycle_Arrest Mitotic_Defects Mitotic Defects (Spindle Assembly) PLK1_Inhibition->Mitotic_Defects Stemness_Reduction Reduced Stemness PLK1_Inhibition->Stemness_Reduction Signaling Altered Signaling Pathways (ERK/MAPK, AMPK, Glucocorticoid Receptor) PLK1_Inhibition->Signaling DNA_Damage Persistent DNA Damage Cell_Cycle_Arrest->DNA_Damage Mitotic_Defects->DNA_Damage Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Signaling->Apoptosis Mitochondrial Mitochondrial Dysfunction (Altered MtMP, Increased ROS) Signaling->Mitochondrial Mitochondrial->Apoptosis Radiation Radiation Radiation->Apoptosis enhances Radiation->DNA_Damage potentiates

DNA Damage Response and Repair Inhibition

This compound significantly impacts DNA damage response and repair mechanisms in GBM cells. Combined this compound and radiation treatment persistently increased DNA damage as evidenced by elevated γ-H2AX foci, a marker of DNA double-strand breaks [1]. This effect is mediated through inhibition of DNA repair gene expression, creating a vulnerable state in GBM cells that enhances radiation-induced cytotoxicity [1]. Additionally, this compound exposure after radiation has been shown to increase RAD51 foci formation, indicating disruption of the homologous recombination repair pathway, which consequently results in significantly reduced cell survival with the combination treatment [6]. These findings demonstrate that this compound improves radiation efficacy by inhibiting or delaying DNA damage repair.

Effects on Glioma Stem Cells (GSCs)

Glioma stem cells represent a critical therapeutic target due to their role in treatment resistance and tumor recurrence. This compound demonstrates significant activity against GSCs, with proteomic analysis revealing that high Bcl-xL expression correlates with this compound resistance [2]. Combined this compound and TMZ treatment reduces the side population indicative of activity against GBM stem-like cells [1]. Furthermore, this compound treatment impairs tumor sphere formation capacity, reflecting diminished self-renewal capability of GSCs [1] [2]. This effect on stemness properties is particularly important given the presence of GSCs in the subventricular zone (SVZ), which serves as a sanctuary site contributing to treatment resistance and recurrence [3].

Detailed Experimental Protocols

In Vitro Assessment of this compound and Radiation Combination
4.1.1 Cell Culture and Reagents Preparation
  • GBM Cell Lines: Maintain conventional GBM lines (LN229, T98G, U87MG) in ATCC-recommended culture conditions [1].
  • Patient-Derived GSCs: Culture patient-derived GSC lines in ultra-low attachment plates with Cancer Stem Premium media to maintain stemness properties [1].
  • This compound Preparation: Prepare 10 mM stock solution in DMSO and store at -20°C. Perform serial dilutions in culture medium to achieve working concentrations ranging from 1 nM to 10 μM, ensuring final DMSO concentration does not exceed 0.1% [1] [2].
  • Temozolomide Preparation: Prepare 100 mM stock solution in DMSO and store at -20°C. Dilute in culture medium to working concentrations (typically 10-100 μM) [1].
4.1.2 Cytotoxicity and Combination Index Assessment
  • Cell Viability Assay (MTT):

    • Seed GBM cells in 96-well plates at density of 1×10⁴ cells/well and allow to adhere overnight [1].
    • Treat cells with this compound alone (nM range), TMZ alone (μM range), or combinations for 24-72 hours.
    • For radiation combination, irradiate cells just before drug treatment using an X-Ray irradiator (3-5 Gy) [1].
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C.
    • Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with reference at 630 nm.
    • Calculate combination index using CompuSyn software based on the Chou-Talalay method [1].
  • Clonogenic Survival Assay:

    • Seed GBM cells at low density (200-1000 cells/well) in 6-well plates and allow to adhere for 6-8 hours [2].
    • Treat with this compound (1-100 nM) for 2 hours before irradiation (0-6 Gy).
    • Incubate for 10-14 days to allow colony formation (>50 cells per colony).
    • Fix with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
    • Count colonies and calculate surviving fractions normalized to plating efficiency of untreated controls [2].
4.1.3 DNA Damage Assessment (γ-H2AX Immunofluorescence)
  • Seed cells on glass coverslips in 12-well plates and treat with this compound (10-100 nM) with or without radiation (2-5 Gy).
  • At specific timepoints post-treatment (1-24 hours), fix cells with 4% paraformaldehyde for 15 minutes.
  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes and block with 5% BSA for 1 hour.
  • Incubate with anti-γ-H2AX primary antibody (1:500) overnight at 4°C.
  • Incubate with fluorescent secondary antibody (1:1000) for 1 hour at room temperature.
  • Counterstain nuclei with DAPI and mount on slides.
  • Image using fluorescence microscopy and quantify foci per nucleus in at least 50 cells per condition [1].
4.1.4 Cell Cycle Analysis by Flow Cytometry
  • Treat GBM cells with this compound (1-100 nM) for 16-48 hours with or without radiation (2 Gy) [2].
  • Prepare single-cell suspensions using Accutase treatment and mechanical dissociation.
  • Fix cells in 70% ethanol at -20°C for at least 2 hours.
  • Wash with PBS and incubate with RNase A (100 μg/mL) for 30 minutes at 37°C.
  • Stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature protected from light.
  • Analyze cell cycle distribution using BD LSRII or FACS Fortessa flow cytometer.
  • Use FCS Express V6 or FlowJo software to quantify cell cycle phases (sub-G1, G0/G1, S, G2/M) [1] [2].
4.1.5 Glioma Stem Cell Functional Assays
  • Tumor Sphere Formation Assay:

    • After 24 hours of this compound treatment, obtain single live cells by Accutase treatment [1].
    • Seed 1×10⁴ cells in ultra-low attachment plates with Cancer Stem Premium media.
    • Examine microscopically for sphere formation over 10 days.
    • Count spheres containing more than 50 cells and calculate sphere forming efficiency [1].
  • Side Population Analysis:

    • Label single-cell suspensions with Hoechst 33342 (5 μg/mL) in the absence or presence of Fumitremorgin C (FTC, 10 μM), an ABCG2 inhibitor [1].
    • Incubate for 90 minutes at 37°C with intermittent mixing.
    • Stop reaction by placing on ice and analyze using flow cytometry with UV laser.
    • Identify side population as the Hoechst-low population inhibited by FTC [1].
In Vivo Assessment in Orthotopic GBM Models
4.2.1 Intracranial Xenograft Model Establishment
  • Animal Selection: Use NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice at 6-8 weeks of age as xenograft recipients [7].
  • Cell Preparation: Harvest 4×10⁵ subgroup-specific GSCs in 4 μL of DMEM containing DNase [7].
  • Stereotactic Injection:
    • Anesthetize mice deeply and secure in stereotactic frame.
    • Make a midline scalp incision and identify bregma.
    • Drill burr hole at coordinates: antero-posterior: 0; medio-lateral: 2.5 mm; dorso-ventral: 3 mm [7].
    • Deliver cell suspension through a 5-μL Hamilton micro-syringe at a flow rate of 0.5 μL/min.
    • Leave needle in place for 5 minutes post-injection before slow retraction.
    • Close incision with surgical sutures or glue.
4.2.2 Treatment Protocol and Monitoring
  • Randomization: Randomly assign tumor-bearing mice to treatment groups 7-10 days post-implantation [2].
  • This compound Administration: Administer this compound at 25-50 mg/kg via oral gavage or intraperitoneal injection 2-3 times per week [2].
  • Radiation Treatment:
    • Anesthetize mice and shield body with lead.
    • Deliver focal radiation to brain using small animal irradiator (2-3 Gy per fraction, total 4-6 fractions) [2].
    • For combination group, administer this compound 2-4 hours before each radiation fraction.
  • Tumor Monitoring: Monitor tumor growth by longitudinal MRI as described below.
  • Survival Endpoint: Monitor mice daily and record survival until predefined endpoint criteria are met [2].
4.2.3 Magnetic Resonance Imaging (MRI) Protocol
  • Anesthesia: Induce and maintain anesthesia with isoflurane (1-3% in oxygen) during imaging.
  • Positioning: Place mouse in dedicated animal holder with respiratory monitoring.
  • Image Acquisition:
    • Use 7-T preclinical scanner for high-resolution imaging [7].
    • Acquire T2-weighted images for anatomical assessment.
    • Perform diffusion MRI (DTI and NODDI protocols) for microstructural characterization [7].
    • For dynamic contrast-enhanced (DCE) MRI, administer gadolinium-based contrast agent via tail vein catheter during image acquisition [8].
  • Image Analysis:
    • Coregister sequential MRI scans for volumetric tumor measurement.
    • Calculate tumor volume using semiautomated segmentation.
    • Analyze advanced diffusion parameters (mean diffusivity, fractional anisotropy, FISO, FICV, FECV) from DTI and NODDI [7].

Technical Considerations and Optimization

Drug Preparation and Stability

This compound exhibits limited aqueous solubility, requiring appropriate formulation for in vivo administration. For preclinical studies, prepare this compound in 10% hydroxypropyl-β-cyclodextrin or similar solubilizing agent for oral or intraperitoneal administration [2]. Freshly prepare dosing solutions weekly and store protected from light at 4°C. Confirm drug stability by HPLC if used beyond one week. For in vitro studies, prepare stock solutions in DMSO at 10-100 mM concentration and store as small aliquots at -20°C to avoid freeze-thaw cycles [1].

Radiation Dosing and Scheduling Optimization

The timing between this compound administration and radiation delivery significantly impacts treatment efficacy. Based on mechanistic studies, the optimal sequence involves This compound administration 2-4 hours before radiation, allowing for cell cycle synchronization and inhibition of DNA repair pathways before radiation-induced damage [2] [6]. For fractionated radiation regimens mimicking clinical practice, administer this compound before each radiation fraction. Empirical testing should determine optimal dosing for specific GBM models, as radiation sensitivity varies across molecular subtypes [7].

Data Analysis and Interpretation

For combination studies, calculate combination index (CI) using the Chou-Talalay method implemented in CompuSyn software, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism [1]. For in vivo efficacy studies, use Kaplan-Meier survival analysis with log-rank test for statistical comparison between groups. For tumor growth assessment by MRI, perform mixed-effects analysis to account for longitudinal measurements. Given the heterogeneity of GBM, ensure adequate sample sizes (n ≥ 5-8 per group for in vivo studies) to achieve statistical power [2] [7].

References

Comprehensive Application Notes and Protocols: Volasertib High-Throughput Screening in Glioma Stem Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volasertib and Its Therapeutic Potential in Glioblastoma

Glioblastoma (GBM) represents the most common and aggressive primary brain tumor in adults, with a dismal median survival of only 12-14 months despite maximal therapy involving surgery, radiation, and chemotherapy. The therapeutic resistance of GBM is largely attributed to its remarkable intratumoral heterogeneity and the presence of glioma stem cells (GSCs), a subpopulation with stem-like properties that drive tumor initiation, angiogenesis, and treatment resistance. These GSCs demonstrate exceptional capacity for self-renewal and possess robust DNA repair mechanisms, enabling them to survive conventional therapies and initiate tumor recurrence.

The polo-like kinase 1 (PLK1) enzyme plays a critical role in cell cycle regulation, particularly during mitotic entry, centrosome maturation, spindle assembly, and chromosome segregation. PLK1 is frequently overexpressed in GBM and other cancers, with higher expression levels correlating with poor clinical prognosis. This compound (BI6727) is a second-generation PLK1 inhibitor that induces mitotic arrest and apoptosis by targeting the ATP-binding pocket of PLK1. This application note provides detailed protocols and data from high-throughput screening (HTS) campaigns that identified this compound as a promising therapeutic agent, particularly in combination with radiation, for the treatment of GBM.

High-Throughput Screening Identification of this compound

Screening Methodology and Workflow

The identification of this compound as a potent inhibitor of GSCs emerged from a systematic HTS approach designed to overcome the limitations of traditional drug discovery in addressing GBM heterogeneity:

  • Compound Libraries: Initial screening utilized the Protein Kinase Inhibitor Set (PKIS) from GlaxoSmithKline, containing 357 compounds with known kinase inhibitory activity [1] [2]. The selection was subsequently refined to 21 of the most active compounds for further validation [1].

  • Cell Line Panel: Screening was performed against a panel of 15 patient-derived GSC lines representing the classic Cancer Genome Atlas (TCGA) molecular subtypes of GBM, ensuring biological relevance and accounting for intertumoral heterogeneity [1] [2].

  • Viability Assay: Primary screening employed cell viability assays (Cell-Titer Glo) measured 5 days post-treatment to identify compounds with potent cytotoxic effects against GSCs [3].

  • Dose Response: Active compounds were advanced to dose-response studies to determine half-maximal inhibitory concentration (IC50) values, with an IC50 cutoff of <1 µM defining sensitivity [2].

Key Screening Findings

Table 1: Summary of High-Throughput Screening Results for PLK1 Inhibitors in Glioma Stem Cells

Compound PLK1 Inhibition IC50 Range in GSCs Sensitive GSC Lines Resistance Marker
GSK579289A 96% at 100 nM <1 µM to >5 µM 2/11 lines with IC50 <1 µM Not specified
GSK317315A 97% at 100 nM <1 µM to >5 µM 1/11 lines with IC50 <1 µM Not specified
This compound (BI6727) Potent and selective 7.72 nM to 11.4 µM 27 GSC lines tested High Bcl-xL expression

The HTS data revealed that two specific PLK1 inhibitors (GSK579289A and GSK317315A) demonstrated potent activity against multiple GSC lines [2]. This finding was subsequently validated using the clinically developed PLK1 inhibitor this compound, which exhibited broad efficacy across a larger panel of 27 GSC lines with IC50 values ranging from nanomolar to micromolar concentrations [1] [2]. Importantly, resistance to this compound was significantly correlated with high expression of the anti-apoptotic protein Bcl-xL, suggesting a potential mechanism of resistance and combination therapeutic strategy [1] [4].

Molecular Mechanisms of Action

Signaling Pathways and Cellular Responses

This compound exerts its anti-tumor effects through specific inhibition of PLK1, triggering a cascade of cellular events that disrupt normal mitotic progression and ultimately lead to apoptotic cell death. The molecular mechanisms are multifaceted:

  • Cell Cycle Arrest: this compound treatment induces dose- and time-dependent G2/M arrest in GSCs, preventing proper mitotic progression and leading to mitotic catastrophe [2]. This arrest is accompanied by increased expression of mitotic markers, including phospho-histone H3 and Aurora B kinase [3].

  • Apoptosis Induction: Treatment results in prominent cleavage of PARP, a hallmark of apoptosis, demonstrating this compound's ability to trigger programmed cell death in GSCs [2]. This apoptotic response is diminished in GSCs with high Bcl-xL expression, indicating the importance of the intrinsic apoptotic pathway in this compound-mediated cytotoxicity [1].

  • Radiosensitization Mechanisms: this compound enhances radiation efficacy by increasing DNA damage persistence and inhibiting DNA repair processes in GSCs. The combination leads to enhanced γH2AX foci formation (a DNA damage marker) and synergistic reduction in clonogenic survival [1] [2].

The following diagram illustrates the core signaling pathways affected by this compound treatment in glioma stem cells:

G cluster_this compound This compound Treatment cluster_plk1 PLK1 Inhibition cluster_effects Cellular Effects cluster_markers Molecular Markers This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition G2M_Arrest G2M_Arrest PLK1_Inhibition->G2M_Arrest Mitotic_Catastrophe Mitotic_Catastrophe PLK1_Inhibition->Mitotic_Catastrophe Apoptosis Apoptosis G2M_Arrest->Apoptosis pHistone_H3 pHistone_H3 G2M_Arrest->pHistone_H3 Mitotic_Catastrophe->Apoptosis PARP_Cleavage PARP_Cleavage Apoptosis->PARP_Cleavage DNA_Damage DNA_Damage DNA_Damage->Apoptosis γH2AX γH2AX DNA_Damage->γH2AX Bcl_xL Bcl_xL Bcl_xL->Apoptosis Resistance IR IR IR->DNA_Damage

Figure 1: Signaling Pathways of this compound in Glioma Stem Cells

Synergistic Interaction with Radiation

The combination of this compound with ionizing radiation (IR) demonstrates synergistic anti-tumor activity against GSCs through multiple interconnected mechanisms:

  • Cell Cycle-Mediated Radiosensitization: this compound-induced G2/M arrest enriches the population of GSCs in the most radiation-sensitive phase of the cell cycle, significantly enhancing radiation-induced DNA damage [2] [3].

  • Inhibition of DNA Repair: By disrupting PLK1-mediated DNA repair pathways, this compound compromises the ability of GSCs to recover from radiation-induced DNA damage, leading to persistent DNA damage and enhanced cell death [1].

  • In Vivo Validation: In intracranial xenograft models representing patient-derived GSCs, the combination of this compound (10 mg/kg) and radiation (10 Gy) resulted in significant tumor growth inhibition and prolonged median survival compared to radiation treatment alone [1] [3]. This demonstrated the translational potential of this combination approach.

Experimental Protocols & Methodologies

High-Throughput Screening Protocol for GSC Viability

Purpose: To identify compounds with potent activity against patient-derived glioma stem cells using high-throughput screening approaches.

Materials:

  • Patient-derived GSC lines representing TCGA molecular subtypes
  • Protein Kinase Inhibitor Set (PKIS) or custom compound libraries
  • White 384-well tissue culture plates
  • CellTiter-Glo Luminescent Cell Viability Assay
  • Automated liquid handling system
  • Luminescence plate reader

Procedure:

  • Plate Preparation: Seed GSCs in 384-well plates at optimized densities (determined via growth kinetics assays) in appropriate GSC culture medium [5].
  • Compound Addition: Using automated liquid handling, transfer compounds from library stocks to assay plates. Include DMSO controls and reference controls on each plate.
  • Incubation: Incubate compound-treated plates for 120 hours at 37°C, 5% CO₂ to allow for robust viability assessment.
  • Viability Measurement: Add CellTiter-Glo reagent according to manufacturer's instructions, measure luminescence using a plate reader.
  • Data Analysis: Normalize data to DMSO controls, calculate percentage viability, and determine IC₅₀ values using nonlinear regression.

Notes: For HTS of 357 compounds across 15 GSC lines, the process can be multiplexed using robotic platforms. Quality control should include Z-factor determination for each plate to ensure assay robustness [2].

Colony Formation Assay for Radiation Combination Studies

Purpose: To evaluate the synergistic interaction between this compound and ionizing radiation using clonogenic survival as the endpoint.

Materials:

  • Low-passage patient-derived GSCs
  • This compound stock solution (10 mM in DMSO)
  • Irradiator (cesium-137 or x-ray source)
  • Crystal violet staining solution
  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Plate GSCs at low density (200-1000 cells/well) in 6-well plates based on preliminary plating efficiency experiments.
  • Drug Treatment: After cell attachment, treat cells with this compound at predetermined IC₅₀ concentrations (e.g., 8.2 nM to 4.36 µM depending on GSC line) for 24 hours [3].
  • Irradiation: Following drug pretreatment, irradiate cells at doses ranging from 2-6 Gy using an appropriate radiation source.
  • Colony Development: Incubate cells for 10-14 days to allow for colony formation (>50 cells per colony).
  • Staining and Quantification: Fix cells with methanol, stain with crystal violet, count colonies manually or using automated colony counters.
  • Data Analysis: Calculate survival fractions and determine combination index using the Chou-Talalay method to quantify synergy [1].
In Vivo Intracranial Xenograft Model Protocol

Purpose: To validate the efficacy of this compound alone and in combination with radiation using orthotopic GSC models.

Materials:

  • Immunocompromised mice (e.g., NOD-scid or athymic nude)
  • Luciferase-tagged GSCs for bioluminescence imaging
  • Stereotactic frame for intracranial injections
  • This compound (formulated for in vivo administration)
  • Small animal irradiator
  • IVIS imaging system

Procedure:

  • Cell Preparation: Harvest luciferase-expressing GSCs in log growth phase, ensure >95% viability.
  • Intracranial Implantation: Anesthetize mice, fix in stereotactic frame, and inject 50,000-100,000 GSCs in 2-3 µL into the right striatum using coordinates relative to bregma.
  • Treatment Initiation: Begin treatment when bioluminescence signal reaches predetermined threshold (typically 7-10 days post-implantation).
  • Dosing Regimen: Administer this compound intravenously at 10 mg/kg once every 3 weeks [3]. For combination group, deliver focal brain irradiation (2 Gy × 5 fractions or 10 Gy single fraction) 1 hour after this compound administration.
  • Monitoring: Track tumor growth weekly via bioluminescence imaging. Monitor survival as primary endpoint, with moribund state as humane endpoint.
  • Histological Analysis: At endpoint, harvest brains for immunohistochemical analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage (γH2AX) [1].

Table 2: Key Experimental Parameters for this compound Studies in Glioma Stem Cells

Experimental Approach Key Parameters This compound Concentrations/Doses Endpoint Measurements Typical Duration
High-Throughput Screening 357 PKIS compounds, 15 GSC lines 0.1 nM - 10 µM Cell viability (IC₅₀) 5 days
In Vitro Monotherapy 27 GSC lines, dose response 7.72 nM - 11.4 µM IC₅₀, cell cycle arrest, apoptosis 1-5 days
Colony Formation Assay Radiation combination IC₅₀ concentrations + 2-6 Gy IR Survival fractions, combination index 10-14 days
In Vivo Xenograft Intracranial models 10 mg/kg i.v. every 3 weeks + 10 Gy IR Survival, tumor volume, histology 2-3 months

Research Applications and Implications

Translational Significance

The HTS identification and validation of this compound as a potent inhibitor of GSCs has several important translational implications:

  • Overcoming Therapeutic Resistance: As GSCs contribute significantly to treatment resistance and tumor recurrence in GBM, this compound represents a promising approach to target this therapeutically challenging subpopulation [2]. The synergistic interaction with radiation is particularly relevant given that radiotherapy remains a cornerstone of GBM treatment.

  • Biomarker-Driven Patient Selection: The correlation between Bcl-xL expression and this compound resistance suggests a potential biomarker for patient stratification [1] [4]. Patients with low Bcl-xL expression may derive greater benefit from this compound-containing regimens.

  • Broad Applicability Across Molecular Subtypes: this compound demonstrated efficacy across GSC lines representing all TCGA molecular subtypes of GBM, suggesting its potential utility in a wide spectrum of GBM patients regardless of their tumor's molecular classification [2].

Future Research Directions

Several promising research directions emerge from these findings:

  • Combination Therapy Optimization: Further studies are needed to optimize sequencing and scheduling of this compound with radiation and other GBM therapeutics [1]. The current protocols demonstrate enhanced efficacy when this compound is administered before radiation.

  • Novel Formulation Strategies: Given the challenges of blood-brain barrier penetration, development of nanoparticle formulations or convection-enhanced delivery approaches could improve this compound delivery to intracranial tumors.

  • Resistance Mechanism Elucidation: Further investigation into mechanisms of intrinsic and acquired resistance to this compound, particularly the role of anti-apoptotic Bcl-2 family proteins, could inform rational combination strategies [1].

Conclusion

The application of high-throughput screening to patient-derived glioma stem cells has successfully identified this compound as a promising therapeutic agent for glioblastoma. The detailed protocols provided in this application note demonstrate a systematic approach from initial compound screening through in vivo validation. The synergistic interaction between this compound and radiation presents a clinically relevant combination strategy that effectively targets the therapy-resistant GSC population. These findings support the continued investigation of this compound as a potential therapeutic option for patients with this devastating disease.

References

volasertib dose escalation studies maximum tolerated dose

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Volasertib Phase I Dose Escalation Studies

Study Population Combination Partner This compound Dosing & Schedule Maximum Tolerated Dose (MTD) Key Dose-Limiting Toxicities (DLTs)
MDS/CMML [1] [2] Azacitidine (75 mg/m², D1-7) Day 1 & 15 (flat dose: 250-350 mg); Day 1, Day 7, or Days 1&7 (BSA-adjusted: 110-170 mg/m²) [1] Study terminated early; MTD not conclusively determined [1] Grade 4 thrombocytopenia [1]
AML (≥65 years) [3] Decitabine (standard dose) Once every 3 weeks (flat dose: 300, 350, 400 mg) [3] 400 mg [3] Not specified in abstract (1 DLT at 400 mg led to MTD determination) [3]
Advanced Solid Tumors [4] Nintedanib (200 mg twice daily) 100 mg starting dose, then 300 mg once every 3 weeks [4] 300 mg (same as this compound monotherapy RDD in solid tumors) [4] Grade 3 increased ALT and AST [4]

Detailed Experimental Protocols

The phase I studies of this compound generally followed a standard dose-escalation design to determine the MTD and evaluate safety and preliminary efficacy.

Study Design and Patient Population
  • Design: The trials were open-label, phase I, dose-escalation studies [1] [4] [3].
  • Common Endpoint: The primary objective was to determine the Maximum Tolerated Dose (MTD) of this compound, defined as the highest dose at which fewer than a predetermined proportion of patients (e.g., <2 of 6) experienced a Dose-Limiting Toxicity (DLT) during the first treatment cycle [1] [3].
  • Patient Cohorts: Key populations included adults with:
    • MDS or CMML not candidates for hematopoietic stem cell transplant [1] [2].
    • AML aged 65 years or older [3].
    • Advanced solid tumors after failure of conventional treatment [4].
Dosing and Administration
  • This compound: Administered via intravenous infusion over 1 to 2 hours [1] [4]. Dosing schedules varied:
    • Flat Dosing: Ranged from 200 mg to 400 mg, often on Days 1 and 15 of a 28-day cycle, or once every 3 weeks [1] [3].
    • BSA-Adjusted Dosing: Ranged from 110 mg/m² to 170 mg/m², tested on different schedules (e.g., Day 1; Day 7; Days 1 and 7) [1].
  • Combination Agents:
    • Azacitidine: 75 mg/m² subcutaneously on Days 1-7 of a 28-day cycle [1].
    • Decitabine: Standard dose [3].
    • Nintedanib: 200 mg orally twice daily on a specified schedule [4].
Dose-Limiting Toxicity (DLT) Assessment

DLTs were typically defined as drug-related adverse events occurring in the first cycle (usually 28 days) [1] [2]. Common criteria included:

  • Hematological DLTs: Such as grade 4 thrombocytopenia [1].
  • Non-Hematological DLTs: Grade ≥3 toxicities (e.g., grade 3 elevated liver enzymes ALT/AST), with specific exceptions for manageable conditions [1] [4].

Scientific Rationale and Mechanism of Action

The following diagram illustrates this compound's mechanism of action and the rationale for its combination with hypomethylating agents.

volasertib_mechanism cluster_cell Cancer Cell cluster_combo Combination Therapy PLK1 Overexpressed PLK1 Mitosis Uncontrolled Mitosis & Proliferation PLK1->Mitosis Drives Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Therapeutic Outcome Vol This compound Vol->PLK1 Inhibits HMA Hypomethylating Agent (e.g., Azacitidine) HMA->Mitosis Disrupts Cell Cycle

The workflow for the typical phase I trial design used in these this compound studies is outlined below.

trial_design Start Dose Escalation Start Cohort Treat Patient Cohort (3-6 patients) Start->Cohort DLT_Assess Assess for DLTs in Cycle 1 Cohort->DLT_Assess Decision DLTs < Protocol Limit? DLT_Assess->Decision Escalate Escalate Dose Next Cohort Decision->Escalate Yes MTD Define MTD (Previous Dose Level) Decision->MTD No Escalate->Cohort

Key Insights for Future Research

  • Promising Combinations: Preclinical and early clinical data suggest that combining this compound with hypomethylating agents (azacitidine, decitabine) is a rational approach, showing preliminary activity in myeloid malignancies [1] [5].
  • Toxicity Profile: The safety profile across studies was manageable, with myelosuppression (thrombocytopenia, neutropenia) as a common class effect in hematologic indications and elevated liver enzymes noted in solid tumor trials [1] [4] [3].
  • Clinical Development Status: It is important to note that the global clinical development of this compound by Boehringer Ingelheim was discontinued in December 2016 for non-clinical reasons, leading to the premature termination of several trials [1]. However, the collected data remain of scientific interest for potential future research.

I hope this detailed compilation of application notes and protocols is helpful for your research. Should you require further analysis on specific aspects of these trials, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Volasertib Electrocardiogram Monitoring and QT Interval Assessment in Oncology Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volasertib and QT Prolongation Risk Assessment

This compound is a potent and selective cell cycle kinase inhibitor that targets Polo-like kinase (Plk), inducing mitotic arrest and apoptosis in cancer cells. As a promising oncology therapeutic, this compound has demonstrated antitumor activity in various cancer types including acute myeloid leukemia, non-small cell lung cancer, ovarian carcinoma, and urothelial carcinoma. However, preclinical studies and preliminary clinical data indicated a potential for prolonged QT/QTc intervals, which is a recognized risk factor for the serious arrhythmia torsade de pointes. This potential cardiotoxicity necessitated comprehensive electrocardiogram (ECG) monitoring throughout this compound's clinical development program [1] [2].

The International Conference on Harmonisation (ICH) E14 guidelines typically recommend a dedicated thorough QT/QTc study (TQT) for non-antiarrhythmic drugs. However, for many oncology drugs like this compound, a conventional TQT study is neither practical nor ethical. Administering anticancer agents to healthy volunteers at therapeutic doses exposes them to unacceptable adverse effects, while placebo treatment may be inappropriate in patient populations with life-threatening diseases. Consequently, regulatory authorities expect alternative approaches to QT risk assessment in oncology drug development that maintain scientific rigor while addressing practical constraints [1]. The integrated analysis approach developed for this compound represents a methodological framework that may be applied to other investigational drugs where traditional TQT studies are not feasible.

Strategic Approach to Integrated QT Assessment

Rationale for Alternative QT Assessment Strategy

The integrated ECG analysis approach was developed for this compound in response to several critical factors. First, as with many oncology therapeutics, conducting a traditional TQT study in healthy volunteers was deemed ethically problematic due to the cytotoxic nature of the drug and its potential for severe adverse effects in healthy individuals. Second, the patient population with advanced cancer presented practical challenges for dedicated cardiac safety studies, including compromised health status, concomitant medications, and the ethical imperative to avoid placebo groups when active treatment might provide benefit. Third, preclinical data and early clinical observations had already signaled a potential QT prolongation risk, warranting a comprehensive assessment strategy across the development program [1].

This integrated approach leveraged ECG data collection across all clinical trials of this compound, encompassing nine phase 1 trials, four phase 2 trials, and one phase 3 trial. This provided a substantial dataset of approximately 1000 patients treated with this compound, enabling robust statistical analysis of its effects on cardiac repolarization. The strategy required prospectively planning similar ECG monitoring procedures across different trials, including timing of assessments within treatment cycles and common definitions of primary and secondary ECG endpoints. This harmonized approach allowed for meaningful pooling of data despite inherent heterogeneity in trial designs and objectives [1].

Integrated Analysis Design and Pooling Strategy

The integrated analysis employed a meta-analysis framework based on pooled individual patient data from all available this compound clinical trials. To address heterogeneity between trials—primarily differences in study designs, objectives, and patient populations—the researchers implemented several key strategies. Treatment groups were defined by pooling data across trials, with further collapsing of groups for low or high doses to ensure sufficient sample sizes for precise estimation. The primary ECG variable was the QT interval corrected with Fridericia's formula (QTcF), with additional analysis of QT interval corrected with Bazett's formula (QTcB), heart rate (HR), uncorrected QT interval, PR interval, and QRS complex duration [1].

Table 1: Key Components of this compound Integrated QT Assessment Strategy

Component Description Rationale
Data Source Pooled data from 9 Phase 1 trials, 4 Phase 2 trials, and 1 Phase 3 trial Leverage all available clinical data for robust analysis
Patient Population ~1000 patients with various advanced cancers Ensure adequate sample size for precise estimation of QT effects
ECG Collection Triplicate ECGs at multiple time points synchronized with PK sampling Standardize assessment across trials and enable concentration-QT analysis
Primary Endpoint Change in QTcF interval from baseline Regulatory-accepted primary metric for QT prolongation risk
Analysis Strategies First infusion analysis (multiple time points) and all-infusion analysis (end of infusion only) Characterize both time profile and long-term impact

The integrated analysis focused on two primary analysis strategies to address different aspects of QT prolongation risk. The first strategy examined ECG data recorded during the first infusion, including all available time points collected over the 24 hours following infusion start. This approach characterized the time profile of QT effects following a single this compound administration. The second strategy included data from all available infusions but was restricted to the end of infusion time point, where the largest effect was expected. This design evaluated potential long-term impact of multiple this compound infusions on ECG parameters [1].

Methodology for ECG Assessment and Statistical Analysis

ECG Acquisition and Processing Protocols

Standardized ECG monitoring was implemented across all this compound clinical trials to ensure data consistency and quality. All ECGs were recorded digitally using equipment provided by a dedicated ECG core laboratory, which measured cardiac intervals and provided standardized morphologic evaluation. This centralized approach minimized inter-site variability in ECG interpretation and ensured consistent measurement techniques across the development program. The core laboratory followed rigorous methodology for interval measurements, with particular attention to the QT interval, which requires careful identification of the end of the T wave [1].

The timing of ECG assessments was synchronized with pharmacokinetic blood sampling to enable concentration-QT relationship analysis. For phase 1 and 2 trials, triplicate ECGs (three consecutive recordings) were collected at the following time points: prior to the first infusion (baseline), at the end of infusion, 1 hour after the end of infusion, approximately 6 hours after the start of infusion, and approximately 24 hours after the start of the first infusion. For subsequent infusions in phase 1-2 trials and all infusions in the phase 3 trial, triplicate ECGs were collected prior to infusion (baseline) and at the end of infusion only, coinciding with expected peak plasma concentration [1]. The use of triplicate ECGs at each time point reduced random variability and improved the precision of interval measurements.

Statistical Considerations and Sample Size Determination

The statistical approach for the integrated QT assessment was prospectively defined to maintain scientific rigor. The primary endpoint was the change in QTcF interval from baseline, with multiple secondary endpoints including other ECG interval changes. For handling baseline values, two definitions were employed: administration baseline (mean of triplicate ECGs taken immediately prior to each infusion) and average baseline (mean of all administration baselines for a given patient). This dual approach accounted for random variability associated with single timepoint baselines while also examining consistency across treatment cycles [1].

Table 2: Statistical Parameters for this compound QT Assessment

Parameter Target Value Rationale
Confidence Interval 90% two-sided Regulatory standard for QT assessment
CI Precision Target ≤10 ms total width ICH E14 threshold of concern is 10 ms upper bound
Target Half-Length ≤4 ms Added certainty to ensure regulatory threshold not approached
Assumed SD 10-12 ms Based on preliminary data for sample size calculation
Sample Size per Group 40 patients Provides 99% coverage probability for target precision

Experimental Results and Key Findings

QTc Prolongation Effects of this compound

The integrated analysis revealed that this compound therapy produced a relevant prolongation of adjusted mean QTcF interval following both first and subsequent infusions. The effects on mean QTc changes from baseline were transient in nature, with the greatest effects observed at the end of infusion—coinciding with peak plasma concentrations—and resolution by 24 hours after the start of the first infusion. This pattern is consistent with the pharmacokinetic profile of this compound, which exhibits multi-exponential behavior with fast distribution after the end of infusion followed by several slower elimination phases. The half-life of this compound is approximately 113-135 hours, but despite this prolonged elimination half-life, the QT effects were not persistent [1] [3].

Critically, the analysis found no evidence for a long-term impact on QTcF interval following multiple this compound infusions. The similarity in QTc effects between first and subsequent infusions suggested no cumulative effect on cardiac repolarization with repeated dosing. When examined by dose level, the QTc prolongation effect demonstrated a dose-dependent relationship, with greater effects observed at higher doses. However, even at the highest doses studied, the mean QTc effect remained below the threshold of regulatory concern (10 ms) when considered in the context of the upper bound of the confidence interval [1].

Categorical Analysis and Outlier Identification

In addition to the primary analysis of mean changes, categorical analysis was performed to identify patients who experienced clinically relevant QTc prolongation. This analysis examined the proportion of patients exceeding absolute QTc thresholds (≥450 ms, ≥480 ms, and ≥500 ms) and increases from baseline (≥30 ms and ≥60 ms). These thresholds represent levels of increasing clinical concern, with values above 500 ms carrying significant risk for torsade de pointes. The results demonstrated that while the mean effect was modest, a small subset of patients experienced more substantial QTc prolongation, highlighting the importance of both population-level and individual patient assessments [1].

The categorical analysis informed risk management strategies in the clinical setting, including recommendations for more intensive monitoring in patients who demonstrated substantial QTc prolongation or who had additional risk factors for arrhythmias. The presence of outlier patients with more pronounced QT responses is consistent with known variability in drug sensitivity and the influence of concomitant medications, electrolyte abnormalities, and underlying cardiac conditions in the oncology population. This finding underscores the importance of individualized risk assessment beyond population-level averages [1].

Recommended Protocols and Application Notes

ECG Monitoring Protocol for Oncology Drug Development

Based on the this compound experience, the following ECG monitoring protocol is recommended for oncology drugs with potential QT prolongation risk:

  • Implement centralized ECG core laboratory services across all trials to ensure standardized collection, processing, and measurement of ECG intervals. This reduces variability and improves data quality.

  • Collect triplicate ECGs at each time point, with recordings taken approximately 5 minutes apart. Use the arithmetic mean of the three measurements for analysis to reduce random variability.

  • Synchronize ECG assessments with pharmacokinetic sampling to enable concentration-QT modeling. Key time points should include pre-dose (baseline), at expected Cmax (end of infusion for IV drugs or Tmax for oral drugs), and at multiple additional time points to characterize the complete exposure-response relationship.

  • Standardize patient conditions for ECG recordings: patients should rest in a semi-supine position for at least 10 minutes before ECG collection, and recordings should be performed at consistent times of day to minimize diurnal variation.

  • Include adequate baseline assessment with ECGs collected prior to each drug administration rather than relying solely on a single pre-treatment baseline [1].

For dose escalation studies, intensive ECG monitoring should be implemented at all dose levels, with particular attention to higher doses where QT effects are more likely. In expansion cohorts and later-phase trials, the monitoring intensity can be tailored based on emerging safety data but should remain sufficient to characterize the QT profile in larger, more diverse patient populations.

Data Analysis and Interpretation Procedures

The analysis of ECG data should follow a pre-specified statistical analysis plan that addresses the following elements:

  • Primary analysis of QTc change from baseline using Fridericia's correction (QTcF), with Bazett's correction (QTcB) and population-specific correction (QTcN) as secondary analyses.

  • Dual analysis strategies examining both the time profile of QT effects after single doses and potential cumulative effects after multiple doses.

  • Concentration-QT modeling to characterize the relationship between drug exposure and QT prolongation, which can inform dosing recommendations and risk management strategies.

  • Categorical analysis identifying patients with absolute QTc values ≥450 ms, ≥480 ms, and ≥500 ms, or changes from baseline ≥30 ms and ≥60 ms.

  • Subgroup analyses examining potential differences in QT effects based on patient characteristics (age, sex, race), tumor type, and concomitant medications [1].

When interpreting results, the clinical context must be considered. For life-threatening conditions like advanced cancer, a different risk-benefit assessment applies compared to non-serious conditions. The magnitude of QT effect, its relationship to dose and exposure, transience versus persistence of effect, and the availability of monitoring and mitigation strategies all inform the overall risk assessment.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_phase1 Phase 1 cluster_phase2 Phase 2/3 cluster_analysis Integrated Analysis Start Start: QT Risk Assessment Preclinical1 In Vitro hERG Assay Start->Preclinical1 Preclinical2 In Vivo CV Assessment Preclinical1->Preclinical2 Preclinical3 Risk Identification Preclinical2->Preclinical3 Phase1_1 Intensive ECG Monitoring at All Dose Levels Preclinical3->Phase1_1 Potential Risk Identified Phase1_2 PK-ECG Synchronized Sampling Phase1_1->Phase1_2 Phase1_3 Preliminary QT Assessment Phase1_2->Phase1_3 Phase2_1 Structured ECG Monitoring Phase1_3->Phase2_1 Risk Confirmed Phase2_2 Data Pooling Across Trials Phase2_1->Phase2_2 Phase2_3 Integrated Analysis Phase2_2->Phase2_3 Analysis1 First Infusion Analysis (All Time Points) Phase2_3->Analysis1 Analysis2 All Infusion Analysis (EOI Only) Phase2_3->Analysis2 Analysis3 Concentration-QT Modeling Analysis1->Analysis3 Analysis2->Analysis3 Analysis4 Categorical & Outlier Analysis Analysis3->Analysis4 Regulatory Regulatory Submission Analysis4->Regulatory

Diagram 1: Integrated QT Assessment Workflow for Oncology Drugs. This diagram illustrates the comprehensive approach to QT risk assessment from preclinical through clinical development, culminating in integrated analysis for regulatory submission.

Risk Mitigation and Management Strategies

For drugs like this compound that demonstrate a QT prolongation signal, the following risk mitigation strategies are recommended:

  • Baseline ECG assessment to identify patients with pre-existing QT prolongation (e.g., QTc > 450 ms) who may be at higher risk.

  • Periodic monitoring during treatment, with particular attention to periods of peak exposure and after dose modifications.

  • Correction of modifiable risk factors such as electrolyte abnormalities (hypokalemia, hypomagnesemia), which can potentiate QT prolongation.

  • Assessment of concomitant medications that may prolong QT interval or inhibit drug metabolism, potentially increasing exposure.

  • Dose modification guidelines for patients who develop significant QTc prolongation during treatment [1] [4].

The this compound development program demonstrated that with appropriate monitoring and management strategies, drugs with QT prolongation potential can be safely administered in the oncology setting where the benefit-risk balance may be favorable. The transient nature of the QT effect and the lack of cumulative prolongation with repeated dosing were important factors in establishing the manageability of this risk.

Conclusion

The integrated ECG analysis approach implemented for this compound represents a scientifically rigorous alternative to traditional thorough QT studies for oncology drugs. This methodology successfully characterized the QT prolongation risk of this compound, demonstrating a transient, exposure-dependent effect that resolved within 24 hours of administration without evidence of cumulative effects during repeated dosing. The strategic and statistical considerations applied in this assessment provide a valuable framework for other drug development programs facing similar constraints for conventional QT testing.

For researchers implementing this approach, attention to prospective planning, standardized ECG methodologies, appropriate statistical precision targets, and comprehensive data analysis is essential. The this compound experience confirms that robust QT risk assessment is achievable in oncology drug development through careful integration of ECG monitoring across multiple clinical trials, enabling informed benefit-risk decisions for drugs with potential cardiotoxicity.

References

In Vivo Efficacy of Volasertib in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings from recent preclinical studies on volasertib.

Cancer Type Model Type Dosing Regimen Efficacy Outcome Key Correlations / Notes Source (Citation)
Small Cell Lung Cancer (SCLC) Cell-line derived xenografts (CDX) and Patient-derived xenografts (PDX) 20 mg/kg; weekly intraperitoneal injection [1] Significant tumor growth inhibition; efficacy superior to cisplatin in platinum-resistant PDX models [1] Associated with YAP1 expression and inactivating TP53 mutations [1] [1]
Chordoma Patient-derived xenografts (PDX) 10 mg/kg/day; orally, 4 days/week [2] No significant tumor response observed in the three tested models [2] Tested in models with CDKN2A/2B deletion or PBRM1 mutation [2] [2]
Acute Myeloid Leukemia (AML) (Clinical context, not xenograft) N/A (Clinical trials: Phase III) [3] N/A (Promising agent for elderly/infirm patients with AML) [3] Reviewed for clinical management [3] [3]

Detailed Experimental Protocols

For researchers looking to replicate these studies, here are the detailed methodologies.

In Vivo Tumor Growth Inhibition Study

This general protocol is adapted from the SCLC study [1].

  • Animal Model: Athymic (nu/nu) mice, 6 weeks old.
  • Xenograft Establishment:
    • CDX Models: Subcutaneous injection of 1−2 × 10⁷ human SCLC cells (e.g., H526) suspended in a serum-free medium and Matrigel solution into the flank region.
    • PDX Models: Use previously characterized PDX tumor fragments or cells.
  • Treatment Initiation: When subcutaneous tumors reach a volume of approximately 100 mm³. Mice are matched for body weight and tumor volume and randomly assigned to treatment groups (typically n=6-8).
  • Dosing Protocol:
    • This compound: 20 mg/kg.
    • Administration: Intraperitoneal (IP) injection.
    • Schedule: Once per week.
    • Vehicle: Can be prepared in PBS for in vivo work [1].
  • Tumor Volume Measurement: Two perpendicular tumor diameters are measured regularly using calipers. Tumor volume (V) is calculated using the formula:
    • V = (length × width²) / 2 [1] or other variations like (π/6) × d³ (where d is the mean diameter) [4].
  • Data Analysis: Tumor failure time can be defined as the time required for an individual tumor to quadruple in volume from the initiation of therapy. Statistical comparisons between treatment groups are performed using methods like the exact log-rank test [4].
In Vitro Cytotoxicity Assay (Supporting Evidence)

This assay is used to determine drug sensitivity before in vivo studies [1].

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 0.5–3 × 10⁴ cells per well.
  • Drug Treatment: After 24 hours, exponentially growing cells are treated with a vehicle or this compound across a range of concentrations for 72 hours.
  • Viability Assessment: Cell proliferation is estimated after 72 hours using colorimetric assays (e.g., MTS, WST-1) or luminescence-based assays (e.g., CellTiter-Glo for densely clustered cells).
  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression in software such as GraphPad Prism.

Experimental Workflow and Mechanism of Action

The diagram below illustrates the pathway through which this compound acts and a typical workflow for evaluating its efficacy.

volasertib_workflow PLK1_Inhibition PLK1 Inhibition by this compound Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest PLK1_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis In_Vitro_Assay In Vitro Screening (Cytotoxicity IC₅₀) In_Vivo_Model In Vivo Xenograft (Tumor Growth Inhibition) In_Vitro_Assay->In_Vivo_Model Biomarker_Analysis Biomarker Analysis (TP53, YAP1) In_Vivo_Model->Biomarker_Analysis

Key Considerations for Researchers

  • Biomarker-Driven Strategy: The efficacy of this compound appears highly context-dependent. Profiling for YAP1 expression and TP53 mutation status may help identify susceptible tumors, as suggested by the SCLC study [1].
  • Model Selection Matters: The choice of model (CDX vs. PDX) can influence results. PDX models are generally considered to better retain the original tumor's characteristics and are widely used in modern preclinical testing [2] [5] [1].
  • Reporting Inactive Results: It is crucial to report negative results, as seen in the chordoma study [2]. This helps the scientific community accurately understand the drug's potential and limitations.

References

Technical Support Guide: Volasertib Resistance Mechanisms and Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volasertib and Resistance Challenges

This compound is a potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during G2/M phase. While this compound has demonstrated significant efficacy in various cancer models, including acute myeloid leukemia (AML), the emergence of resistance remains a substantial clinical challenge. This technical support guide provides researchers with evidence-based troubleshooting strategies for identifying and overcoming this compound resistance mechanisms, focusing specifically on MDR1 (P-glycoprotein) overexpression and other validated resistance pathways.

Understanding these resistance mechanisms is critical for optimizing this compound efficacy in both preclinical and clinical settings. The content draws from peer-reviewed studies investigating this compound resistance in cancer models, with an emphasis on practical experimental approaches for mechanism identification and potential therapeutic strategies to circumvent resistance.

Established this compound Resistance Mechanisms

Research has identified two primary mechanisms of this compound resistance: mutations in the PLK1 ATP-binding domain and overexpression of drug efflux transporters.

Table 1: Primary this compound Resistance Mechanisms

Resistance Mechanism Molecular Basis Functional Consequence Validating Evidence
PLK1 ATP-binding domain mutations Missense mutations (L59W, F183L) in PLK1 kinase domain Reduced drug binding affinity; impaired target engagement 30-65 fold increased GI₅₀ in mutant vs wild-type cells [1] [2]
MDR1 (ABCB1/P-glycoprotein) overexpression Increased expression of ATP-dependent efflux transporter Reduced intracellular drug accumulation 20-90 fold increased GI₅₀ in MDR1+ cells; reversible with MDR1 inhibitors [1]
Alternative resistance adaptations Upregulation of PI3K/AKT pathway; altered cell cycle progression Compensatory survival signaling; reduced G2/M accumulation Identified in resistant cell models; suggests combination therapy opportunities [1]

Table 2: Efficacy of Alternative PLK Inhibitors in this compound-Resistant Models

Alternative PLK Inhibitor Mechanism of Action Efficacy in this compound-Resistant Cells Potential Applications
Rigosertib Substrate-competitive inhibitor Maintains efficacy against ATP-binding domain mutants Alternative for PLK1-mutated resistant cancers [1]
Poloxin Polo-box domain inhibitor Effective against ATP-binding domain mutants Bypasses ATP-competitive resistance mechanisms [1]
BI2536 ATP-competitive PLK inhibitor Cross-resistance in this compound-resistant cells Not recommended for this compound-resistant cases [1]

The following diagram illustrates the two primary resistance pathways and experimental detection approaches:

volasertib_resistance cluster_pathways This compound Resistance Pathways cluster_detection Detection Methods This compound This compound PLK1_Mutation PLK1 ATP-binding Domain Mutations This compound->PLK1_Mutation MDR1_Overexpression MDR1/P-gp Overexpression This compound->MDR1_Overexpression Resistance Resistance PLK1_Mutation->Resistance Sequencing PLK1 Gene Sequencing PLK1_Mutation->Sequencing Wee1_Assay Wee1 Accumulation Assay PLK1_Mutation->Wee1_Assay MDR1_Overexpression->Resistance MDR1_FCM MDR1 Flow Cytometry MDR1_Overexpression->MDR1_FCM Efflux_Assay Drug Efflux Assay MDR1_Overexpression->Efflux_Assay Detection Detection Sequencing->Detection Wee1_Assay->Detection MDR1_FCM->Detection Efflux_Assay->Detection

Experimental Protocols for Resistance Detection

Detection of MDR1/P-glycoprotein Overexpression

Purpose: To identify MDR1-mediated resistance in this compound-resistant cell models.

Materials:

  • Parental and putative resistant cell lines (e.g., HEL, K562)
  • Fluorescent MDR1 substrates (e.g., pheophorbide A, calcein-AM)
  • MDR1 inhibitors (e.g., zosuquidar, verapamil)
  • Flow cytometer with appropriate excitation/emission filters
  • Anti-MDR1 antibodies for surface staining

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and wash twice with ice-cold PBS.
  • Surface Staining:
    • Aliquot 1×10⁶ cells per sample
    • Incubate with anti-MDR1 antibody or isotype control for 30 minutes at 4°C
    • Wash twice with FACS buffer and analyze by flow cytometry
  • Functional Drug Efflux Assay:
    • Load cells with 0.5 μM pheophorbide A for 30 minutes at 37°C
    • Wash cells and resuspend in dye-free medium
    • Divide into aliquots with/without MDR1 inhibitors (e.g., 5 μM zosuquidar)
    • Incubate for 60 minutes at 37°C
    • Measure intracellular fluorescence retention by flow cytometry (excitation 488 nm, emission 670 nm)
  • Verapamil Competition Assay:
    • Perform efflux assays with increasing concentrations of this compound (0-10 μM)
    • Compare inhibition potency with known MDR1 inhibitors

Interpretation: Significant increase in MDR1 surface expression and enhanced dye efflux in resistant cells indicates MDR1-mediated resistance. Reversal by inhibitors confirms functional involvement [1].

Identification of PLK1 ATP-Binding Domain Mutations

Purpose: To detect and characterize PLK1 mutations conferring this compound resistance.

Materials:

  • Genomic DNA or cDNA from parental and resistant cells
  • PLK1-specific PCR primers spanning kinase domain
  • Sanger or next-generation sequencing capabilities
  • Western blot equipment and anti-PLK1, anti-Wee1 antibodies
  • Cell culture reagents for functional validation

Procedure:

  • Genetic Analysis:
    • Isolate genomic DNA or total RNA from resistant and parental cell lines
    • Amplify PLK1 kinase domain by RT-PCR or PCR
    • Perform DNA sequencing of amplified products
    • Compare sequences to identify mutations (particularly L59, F183 residues)
  • Functional Validation:
    • Clone wild-type and mutant PLK1 into expression vectors
    • Transduce into susceptible cell lines (e.g., U937)
    • Evaluate this compound sensitivity by GI₅₀ determination
  • Downstream Signaling Assessment:
    • Treat cells with this compound (0-100 nM) for 24 hours
    • Analyze Wee1 accumulation by western blot (primary antibody 1:1000)
    • Assess mitotic arrest by flow cytometry (propidium iodide staining)

Interpretation: Novel missense mutations in ATP-binding domain combined with abolished Wee1 accumulation and G2/M arrest indicate PLK1 mutation-mediated resistance [1] [2].

Combination Therapy Strategies to Overcome Resistance

Several combination approaches have demonstrated potential in overcoming this compound resistance:

Table 3: Combination Strategies to Circumvent this compound Resistance

Combination Approach Mechanistic Rationale Experimental Evidence Considerations
MDR1 inhibitors (e.g., zosuquidar) Block drug efflux; increase intracellular concentration Complete resensitization of MDR1-overexpressing resistant cells [1] Potential pharmacokinetic interactions; toxicity concerns
PI3K/AKT pathway inhibitors Counteract resistance-associated pathway activation Enhanced anti-leukemic effects in combination with this compound [1] Requires validation in specific resistance contexts
Cell cycle synchronizing agents Increase G2/M population; enhance this compound sensitivity G2/M-enriched cells show increased this compound susceptibility [1] Timing critical for optimal effect
Azacitidine (AZA) Potential epigenetic modulation Variable effects (synergistic to antagonistic); context-dependent [2] Requires pre-testing; not universally effective

Frequently Asked Questions (FAQ)

Q1: What are the first steps to troubleshoot unexpected this compound resistance in my AML cell line model?

Begin with MDR1 surface expression analysis by flow cytometry, as this is the most rapidly identifiable mechanism. Simultaneously, evaluate cell cycle response to this compound treatment - absence of G2/M arrest suggests functional PLK1 resistance. For genetic confirmation, sequence the PLK1 ATP-binding domain, focusing on residues L59 and F183.

Q2: Are there alternative PLK inhibitors that remain effective in this compound-resistant models?

Yes, substrate-competitive inhibitors like rigosertib and polo-box domain inhibitors like poloxin maintain efficacy against this compound-resistant cells with PLK1 ATP-binding mutations. These alternatives operate through distinct molecular mechanisms that bypass ATP-competitive inhibition resistance [1].

Q3: How can I experimentally distinguish between MDR1-mediated and PLK1 mutation-mediated resistance?

The key differentiator is reversibility with MDR1 inhibitors. MDR1-mediated resistance is fully reversed by compounds like zosuquidar (200-500 nM), while PLK1 mutation-mediated resistance is unaffected. Additionally, PLK1 mutations abolish Wee1 accumulation following this compound treatment, whereas MDR1 overexpression does not affect this downstream signaling response [1].

Q4: What is the clinical relevance of these resistance mechanisms?

Both mechanisms have significant clinical implications. MDR1 overexpression is a well-established clinical resistance mechanism for multiple chemotherapeutics, suggesting potential cross-resistance patterns. PLK1 mutations represent a novel on-target resistance mechanism that may emerge under therapeutic pressure, highlighting the need for pretreatment screening and combination approaches [1] [2].

Q5: Are certain cancer types more prone to specific this compound resistance mechanisms?

Current evidence from leukemia models suggests no exclusive lineage restriction, though mechanistic prevalence may vary. MDR1-upregulation was observed in HEL and K562 resistant lines, while PLK1 mutations occurred in MOLM14, HL-60, and MV4;11 lines [1]. Solid tumor resistance patterns require further investigation.

Summary and Research Recommendations

This compound resistance arises through distinct biological pathways requiring different overcoming strategies. The experimental framework provided enables systematic identification of the operative resistance mechanism in specific models. Key recommendations include:

  • Routine pretreatment screening for MDR1 expression in experimental models
  • PLK1 sequencing following resistance emergence, particularly focusing on ATP-binding domain
  • Combination approaches tailored to the specific resistance mechanism
  • Consideration of alternative PLK inhibitors when on-target mutations are identified

References

volasertib resistant cell lines establishment and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Establishment of Volasertib-Resistant Cell Lines

Q: What is the standard method for generating this compound-resistant cell lines in vitro?

The primary method for establishing this compound-resistant cell lines is through continuous and prolonged exposure of the parental cells to progressively increasing concentrations of the drug [1] [2].

The workflow for this process is summarized below:

G start Start with Parental Cell Line (e.g., MOLM-14, HL-60, MV4;11) step1 Continuous Culture with Low-Dose this compound start->step1 step2 Gradually Increase Drug Concentration step1->step2 step3 Culture Over Several Months step2->step3 step4 Establish Resistant Polyclonal Population step3->step4 step5 Characterize Resistance Mechanisms step4->step5

  • Key Experimental Details: The process typically takes several months. The resistance is considered stable when the half-maximal growth inhibitory concentration (GI₅₀) of the resistant cells is significantly higher than that of the parental line [1]. For example, one study reported the following GI₅₀ values [1]:
Cell Line Parental GI₅₀ (nM) Resistant GI₅₀ (nM) Resistance Fold-Change
MOLM-14 4.6 149.8 ~33x
HL-60 5.8 164.0 ~28x
MV4;11 4.6 42.8 ~9x

Characterization of Resistance Mechanisms

Q: What are the primary mechanisms of resistance to this compound, and how can I characterize them?

Research has identified two major mechanisms: mutations in the PLK1 gene and increased expression of the multidrug resistance protein MDR1 (also known as P-glycoprotein) [1] [2].

The relationship between these mechanisms and the validation methods is illustrated in the following workflow:

G mech1 PLK1 ATP-Binding Domain Mutation val1 Sanger Sequencing of PLK1 Kinase Domain mech1->val1 Validate via val4 Western Blot for Wee1 (PLK1 substrate) levels mech1->val4 Validate via mech2 MDR1 Overexpression val2 Functional Drug Efflux Assay using fluorescent dyes mech2->val2 Validate via val3 Flow Cytometry for MDR1 surface expression mech2->val3 Validate via

  • Common PLK1 Mutations: The most frequent mutations found in resistant cells are L59W and F183L, both located in the ATP-binding domain of PLK1, which prevent this compound from effectively binding to its target [1] [2].
  • MDR1 Efflux Assay: You can confirm MDR1 functionality using efflux assays with fluorescent dyes. The export of the dye can be inhibited by known MDR1 inhibitors like verapamil or by high concentrations of this compound itself, confirming it as a substrate for the pump [1].

Troubleshooting Common Experimental Issues

Q: My resistant cells are not growing well, or the resistance appears unstable. What should I do?

  • Problem: Loss of Viability During Selection

    • Solution: Ensure the drug concentration is increased very gradually. A sudden spike in concentration can kill the entire culture. If necessary, step back to the previous, lower concentration that the cells tolerated and maintain them there for a few more passages before attempting to increase again.
  • Problem: Unstable Resistance Phenotype

    • Solution: Always maintain the resistant cell lines under continuous selective pressure with this compound. If you remove the drug, non-resistant cells may outgrow the resistant ones, or the resistance may be lost. Create a large, early-aliquot stock of the fully characterized resistant cells to avoid genetic drift over long-term culture.

Q: How can I confirm that the observed resistance is specific to this compound and PLK1 inhibition?

  • Solution: Test your resistant cell lines with other types of PLK1 inhibitors [1] [2].
    • Resistant cells with PLK1 mutations will also be cross-resistant to other ATP-competitive PLK1 inhibitors like BI2536.
    • However, they should remain sensitive to non-ATP-competitive inhibitors, such as rigosertib (a substrate competitive inhibitor) or poloxin (a polo-box domain inhibitor).
    • This differential sensitivity profile is a strong confirmation that the resistance is rooted in the specific target interaction.

Application: Strategies for Combination Therapy

Q: How can research on resistant cell lines inform combination therapy strategies?

Understanding resistance mechanisms provides a rational basis for designing effective drug combinations to overcome or prevent resistance [1] [2].

Strategy Rationale Example Combination Agents
Overcome MDR1-mediated Resistance Co-administer an MDR1 inhibitor to block this compound efflux. Zosuquidar [1].
Exploit Cell Cycle Status Cells in G2/M phase are more sensitive to this compound. Agents that cause G2/M arrest (e.g., certain DNA damaging drugs) [1].
Target Compensatory Pathways PLK1 inhibition can upregulate survival pathways. PI3K/AKT pathway inhibitors [1].

References

PLK1 ATP-binding domain mutations volasertib resistance

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Documented Volasertib Resistance Mechanisms

Mechanism of Resistance Description Key Evidence
PLK1 ATP-binding Domain Mutations [1] [2] Mutations within the domain prevent this compound from effectively binding to its target. Identified in established this compound-resistant acute myeloid leukemia (AML) cell lines (e.g., MOLM14, HL-60) [1].
MDR1 Overexpression [1] [2] Increased expression of the Multi-Drug Resistance 1 (MDR1) gene, encoding P-glycoprotein, actively pumps this compound out of the cell. Confirmed in this compound-resistant AML cell lines; associated with a significant increase in GI50 values (e.g., K562 GI50 from 14.1 nM to 1265.8 nM) [1].

Experimental Guide: Investigating this compound Resistance

Here are detailed methodologies for studying these resistance mechanisms in a laboratory setting, based on established research models.

Protocol 1: Establishing this compound-Resistant Cell Lines & Identifying Mutations

This protocol is used to generate resistant models and pinpoint potential PLK1 mutations [1].

  • 1. Cell Culture & Resistance Induction: Use human cancer cell lines (e.g., MOLM14, HL-60, MV4;11 for AML). Culture parental cells and continuously expose them to increasing concentrations of this compound over several months to establish resistant lineages [1].
  • 2. Resistance Confirmation (GI50 Assay): Treat both parental and putative resistant cells with a range of this compound concentrations for 72 hours. Cell viability is typically measured using assays like Cell Counting Kit-8 (CCK-8) or MTT. Calculate the GI50 values. Successful resistance induction is confirmed by a significant increase in the GI50 value of resistant cells compared to parental cells [1].
  • 3. DNA Sequencing for Mutation Detection: Extract genomic DNA or cDNA from resistant cells. Amplify the region of the PLK1 gene encoding the ATP-binding domain via PCR. Subject the PCR product to Sanger sequencing. Analyze the sequence chromatograms and compare them to the wild-type PLK1 sequence to identify missense or other mutations [1].
Protocol 2: Evaluating MDR1-Mediated Resistance

This protocol assesses the role of the efflux pump MDR1 in resistance.

  • 1. Gene Expression Analysis (qRT-PCR): Isolate total RNA from parental and this compound-resistant cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the MDR1 gene (ABCB1). Normalize data to a housekeeping gene (e.g., GAPDH). A significant increase in MDR1 mRNA levels in resistant cells indicates this mechanism is involved [1].
  • 2. Functional Efflux Assay: Use fluorescent dye-based substrates for MDR1, such as Calcein-AM or Rhodamine 123. Incubate cells with the dye with or without a specific MDR1 inhibitor (e.g., Tariquidar). Analyze cells by flow cytometry. Resistant cells with functional MDR1 will have lower intracellular fluorescence due to efflux, which is reversed in the presence of the inhibitor [1].
Protocol 3: Assessing the Impact of p53 Status

The tumor suppressor p53's status is a critical factor in the response to PLK1 inhibition, which can be investigated as follows [3].

  • 1. Model Selection: Use isogenic cell lines or a panel of lines with defined p53 status:
    • PC3: p53 null.
    • LNCaP: Wild-type p53.
    • DU145: Mutant p53.
  • 2. Genetic Modulation:
    • Re-introduction: Transfect PC3 cells with a wild-type p53 plasmid and empty vector control [3].
    • Knockdown: Transfect LNCaP cells with p53-targeting siRNA and non-targeting siRNA control [3].
  • 3. Efficacy Assessment: Treat all cell models with this compound. Analyze apoptosis 48-72 hours post-treatment by Western blot for cleaved PARP and Caspase-3, or by flow cytometry using Annexin V/propidium iodide staining. Compare the level of apoptosis induced by this compound across the different p53 statuses [3].

Companion Diagnostic & Combination Strategies

Research suggests that understanding resistance mechanisms can guide effective combination therapies. The table below outlines potential strategies.

Table 2: Biomarkers and Potential Combination Strategies

Biomarker / Pathway Observation / Rationale Potential Combination Strategy
p53 Status [3] Wild-type p53 can be stabilized by this compound, enhancing apoptosis. Mutant p53 may exert a dominant-negative effect, reducing efficacy. Profile patient tumors for p53 mutations. Combinations with drugs that further stabilize p53 or are effective in p53-mutant backgrounds could be explored.
PI3K/AKT Pathway [1] This compound treatment can upregulate the pro-survival PI3K/AKT pathway as a compensatory mechanism in some AML cells. Combine this compound with a PI3K inhibitor to block this survival signal and synergistically induce cell death [1].
Cell Cycle (G2/M Arrest) [1] Cells in the G2/M phase are more sensitive to this compound. Agents that cause G2/M accumulation can sensitize cells. Combine with chemotherapeutic agents (e.g., microtubule inhibitors) that arrest cells in G2/M to enhance this compound's efficacy [1].

The following diagram synthesizes the core resistance mechanisms and the experimental workflow for their investigation.

volasertib_resistance cluster_resistance Mechanisms of Resistance cluster_consequence Consequence cluster_diagnostic Investigation Method This compound This compound ATP_Mutation PLK1 ATP-binding Domain Mutation This compound->ATP_Mutation MDR1_Overexpress MDR1 Overexpression This compound->MDR1_Overexpress p53_Status p53 Status (Wild-type vs. Mutant) This compound->p53_Status Reduced_Binding Reduced_Binding ATP_Mutation->Reduced_Binding Efflux Drug Efflux from Cell MDR1_Overexpress->Efflux Altered_Apoptosis Alters Apoptotic Response p53_Status->Altered_Apoptosis Prevents Prevents Drug Drug Binding Binding , fillcolor= , fillcolor= MDR1_Assay qRT-PCR / Flow Cytometry Efflux->MDR1_Assay p53_Profiling Genetic Modulation & Apoptosis Assay Altered_Apoptosis->p53_Profiling DNA_Seq DNA Sequencing Reduced_Binding->DNA_Seq

References

volasertib hematologic toxicity management neutropenia thrombocytopenia

Author: Smolecule Technical Support Team. Date: February 2026

Volasertib Hematologic Toxicity Profile

The table below summarizes the frequency and severity of key hematologic toxicities observed across phase I clinical trials of this compound, both as a monotherapy and in combination with other agents [1] [2] [3].

Toxicity Type Frequency & Severity Clinical Context Dosing Schedule
Neutropenia Common; Frequent DLT; Grade 3/4 observed [2] [3]. Monotherapy and combination therapy (e.g., with platinum drugs or azacitidine) [2] [4]. Day 1 every 3 weeks; Days 1 & 15 every 4 weeks [1] [4].
Thrombocytopenia Common; Most frequent DLT; Grade 3/4 observed [2] [3] [4]. Monotherapy and combination therapy; primary DLT in studies with azacitidine [2] [4]. Day 1 every 3 weeks; Days 1 & 8 every 3 weeks; Days 1 & 15 every 4 weeks [1] [3] [4].
Febrile Neutropenia Less common; Reported as a DLT [3]. Observed in monotherapy studies. Day 1 and 8 every 3 weeks schedule [3].

Management and Decision Pathway

The following diagram outlines the general workflow for monitoring and managing hematologic toxicity during this compound treatment. This is based on dose-limiting toxicity (DLT) criteria and dose modification strategies from clinical trials [2] [3] [4].

volasertib_toxicity_mgmt This compound Hematologic Toxicity Management start Start this compound Therapy monitor Routine Blood Monitoring (CBC) start->monitor decision Grade 3/4 Neutropenia/Thrombocytopenia? monitor->decision decision->monitor No action_dlt Manage as Dose Limiting Toxicity (DLT) decision->action_dlt Yes action_dose Implement Protocol Dose Modification action_dlt->action_dose action_support Provide Supportive Care (G-CSF, Transfusions) action_dlt->action_support resume Resume at Reduced Dose Upon Recovery action_dose->resume action_support->resume resume->monitor

Experimental Monitoring Protocol

Clinical trials employed specific protocols for monitoring and defining hematologic DLTs. The consistent methodology across studies is detailed below [2] [3] [4].

  • Primary Objective: Determine the Maximum Tolerated Dose (MTD).
  • DLT Assessment Window: Toxicities are typically assessed during the first treatment cycle (e.g., first 21 or 28 days).
  • Grading System: All adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE), version 3.0 or 4.03.
  • Hematologic DLT Definitions:
    • Grade 4 Neutropenia (ANC < 500/mm³) lasting for ≥7 days.
    • Febrile Neutropenia (defined as a single temperature of >38.3°C or a sustained temperature of ≥38°C for more than one hour with an ANC < 1,000/mm³).
    • Grade 4 Thrombocytopenia (platelet count < 25,000/mm³).
    • In schedules with weekly dosing (e.g., day 8), Grade ≥3 neutropenia or thrombocytopenia present on the day of planned dosing also constituted a DLT [3].
  • Dose Modification Rules: Most studies used a 3 + 3 dose-escalation design. If a DLT occurred, treatment was temporarily stopped and could be resumed at a reduced dose level after the patient recovered (usually within 35 days). The use of growth factors to treat hematotoxicity during the first cycle was generally not encouraged except in life-threatening circumstances [3].

Frequently Asked Questions (FAQs)

  • What is the recommended dose for phase II studies? Although the MTD was often determined to be 400 mg, 300 mg administered on day 1 of a 3-week cycle was selected as the recommended dose for phase II studies due to better overall tolerability while maintaining efficacy [1].

  • Does combining this compound with other drugs worsen hematologic toxicity? Yes. The pharmacodynamic interaction between this compound and myelosuppressive agents like cisplatin, carboplatin, or azacitidine can lead to enhanced, though generally manageable, hematologic toxicity. Dose escalation studies of these combinations determined MTDs that allowed for administration at or near full single-agent doses [2] [4].

  • Are the hematologic toxicities reversible? Yes. Clinical trial data indicate that neutropenia and thrombocytopenia induced by this compound are reversible, with blood counts recovering after treatment is delayed or the dose is reduced [1] [3].

References

volasertib QT prolongation cardiac repolarization monitoring

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Volasertib & QT Prolongation

1. Does this compound cause QT interval prolongation? Yes. Clinical data confirm that this compound therapy "relevantly prolonged adjusted mean QTcF change from administration baseline" following intravenous infusions. This effect was noted after the first and subsequent infusions. The integrated analysis indicated that the effect on the QTc interval is transient, peaking around the end of the infusion and resolving within 24 hours after the start of the first infusion. Furthermore, there was no evidence of a cumulative, long-term impact on the QTcF interval following multiple treatment cycles [1] [2] [3].

2. Why was a standard "Thorough QT" study not conducted for this compound? A dedicated Thorough QT/QTc (TQT) trial, as described in ICH E14 guidelines, was deemed neither practical nor ethical for this oncology drug [1] [2]. Administering a potentially toxic anticancer agent to healthy volunteers at supra-therapeutic doses is unacceptable. Furthermore, using a placebo control in oncology patient populations where effective treatment is needed raises ethical concerns [1].

3. What alternative strategy was used to assess QT risk? An integrated analysis of ECG data pooled from all this compound clinical trials (including nine Phase I and four Phase II trials) was prospectively planned and executed. This meta-analysis of individual patient data created a robust dataset of approximately 1,000 patients, allowing for a precise assessment of this compound's effect on cardiac repolarization without a dedicated TQT study [1] [2].

4. What are the key recommendations for ECG monitoring in clinical trials with similar drugs?

  • Use 12-Lead ECG: The 12-lead ECG remains the gold standard for accurate QT assessment at the point of care, as it provides a comprehensive view and helps account for QT dispersion across different leads [4].
  • Employ an ECG Core Laboratory: All ECGs in the this compound program were recorded digitally and analyzed by a central core lab to ensure standardized, consistent measurement of cardiac intervals and morphological evaluation [1].
  • Collect Triplicate ECGs: To reduce random variability, triplicate ECG recordings (three consecutive readings) should be taken at each time point [1].
  • Time ECG Assessments with PK Sampling: ECG recordings should be immediately followed by pharmacokinetic (PK) blood sampling to enable the analysis of concentration-QT relationships, a key part of proarrhythmic risk assessment [1].

Data Summary: Key Findings from Integrated ECG Analysis

The following table summarizes the primary quantitative findings and strategic considerations from the integrated analysis of this compound [1].

Aspect Details from this compound Analysis
Primary ECG Variable QT interval corrected with Fridericia's formula (QTcF)
Key Finding on Effect Transient QTcF prolongation; resolved 24 hours after start of infusion
Long-Term Impact No evidence of long-term effect after multiple infusions

| Analysis Strategies | 1. First Infusion: All time points over 24 hours. 2. All Infusions: Only the "end of infusion" time point. | | Baseline Definition | Administration Baseline: Mean of triplicate ECGs prior to each infusion. Average Baseline: Single baseline per patient (mean of all administration baselines). | | Sample Size Justification | Aimed for ~40 patients per group to ensure 90% CI for mean QTc change had a half-length ≤ 4 ms. |

Experimental Protocols & Methodologies

Protocol 1: Integrated ECG Analysis for QT Risk Assessment This protocol outlines the strategy successfully employed for this compound, which can serve as a model for other oncology drugs where a TQT study is not feasible [1].

  • 1. Objective: To evaluate the effect of an investigational drug on cardiac repolarization by estimating the magnitude of change in the QTc interval from baseline.
  • 2. Data Pooling:
    • Prospectively plan for consistent ECG monitoring across all clinical trials.
    • Pool individual patient-level ECG data from all studies (Phase I, II, III).
    • Define a common set of primary and secondary ECG endpoints and timing of assessments.
  • 3. ECG Acquisition & Measurement:
    • Method: Use digital 12-lead ECG machines.
    • Standardization: Utilize a central ECG core laboratory for all measurements.
    • Recording: Collect triplicate ECGs at predefined time points.
    • Timing: Key time points should include pre-dose (baseline), anticipated peak plasma concentration (e.g., end of infusion), and 24 hours post-dose.
  • 4. Pharmacokinetic Correlation:
    • Conduct PK blood sampling simultaneously with ECG recordings.
    • This allows for a Concentration-QT (C-QT) analysis to understand the relationship between drug exposure and its effect on repolarization.
  • 5. Statistical Analysis:
    • Endpoint: The primary endpoint is typically the change in QTcF from baseline at multiple time points.
    • Precision: The sample size per treatment group should be sufficient to ensure the 90% confidence interval (CI) around the mean QTc effect is precise. For this compound, the goal was a CI half-length of ≤ 4 ms, requiring about 40 patients per group (assuming a standard deviation of 12 ms).
    • Handling Heterogeneity: Apply statistical models that account for differences between trials (e.g., different study designs, patient populations).

Protocol 2: Manual QT Interval Measurement for Clinical Practice While core labs use sophisticated methods, this manual method is recommended for clinical practice to ensure accuracy, as automated ECG machine readouts can be unreliable [5].

  • 1. Lead Selection: Measure the QT interval in multiple leads (ideally six) from a standard 12-lead ECG.
  • 2. Identify Components: In each lead, identify the start of the Q wave and the end of the T wave (the return to the T-P baseline).
  • 3. Measure: Measure the duration between the QRS onset and the end of the T wave for each selected lead.
  • 4. Calculate Median: Take the median value from the measurements in all leads to determine the QT interval for that ECG.
  • 5. Heart Rate Correction:
    • Option A (Formula): Apply a correction formula like Fridericia's (QTcF = QT / ∛RR) which is generally more reliable than Bazett's formula [5] [6].
    • Option B (Nomogram): For risk assessment, plot the uncorrected QT interval against the heart rate on a QT nomogram. A data point above the cut-off line indicates a prolonged QT and increased risk [5].

Troubleshooting Common Scenarios

  • Scenario: A patient has a borderline prolonged QTc interval.
    • Action: Always measure the QT interval manually rather than relying on the automated ECG machine reading [5] [4]. Use the QT nomogram for a more accurate heart rate-based risk assessment [5].
  • Scenario: Difficulty identifying the end of the T wave.
    • Action: This is common with biphasic T waves or low amplitude. Use all 12 leads to assist. Define the baseline from the start of the QRS complex, not the end of the T wave. The end of the T wave is where the T wave returns to the baseline [4].
  • Scenario: Excessive artifact in the ECG tracing.
    • Action: Repeat the ECG until a clean, delineated waveform is established. If that's not possible, advanced ECG systems can use median complexes from superimposed beats to create a cleaner depiction for measurement [4].

Workflow: Integrated QT Risk Assessment

The following diagram illustrates the strategic workflow for implementing an integrated QT analysis, based on the this compound case study.

Start Proclinical Data Indicates Potential QT Risk A Prospectively Plan ECG Monitoring in All Clinical Trials Start->A B Define Common: - ECG Time Points - Primary Endpoints - Baseline Rules A->B C Execute Trials with Standardized ECG & PK Data Collection B->C D Pool Individual Patient Data from All Studies C->D E Perform Integrated Analysis: - QTc Change from Baseline - C-QT Analysis - Time-profile Analysis D->E F Risk-Benefit Assessment and Regulatory Reporting E->F

Diagram Title: Integrated QT Analysis Workflow

Key Takeaways for Researchers

For scientists and drug development professionals working with this compound or similar investigational oncology drugs, the key lessons are:

  • Proactive Planning is Crucial: The integrated analysis approach must be prospectively defined in study protocols to ensure data consistency and regulatory acceptance [1].
  • Embrace Alternative Strategies: When a traditional TQT study is not feasible, a well-executed integrated analysis of data from early-phase trials provides a robust and defensible method for QT risk assessment [1] [7].
  • Precision Over Point Estimates: The focus should be on the precision of the QTc effect estimate (as shown by the confidence interval) rather than on a single mean value. A sample size that ensures a narrow CI is critical for interpretation [1].

References

Mechanisms of Volasertib Resistance and Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Understanding resistance is the first step in troubleshooting combination therapy experiments. The table below summarizes the primary mechanisms and potential solutions identified in recent studies.

Resistance Mechanism Description Potential Combination Strategy / Solution Key Supporting Evidence
MDR1 Overexpression [1] Multidrug resistance protein 1 (MDR1) effluxes volasertib out of the cell, reducing intracellular drug concentration. Combine with MDR1 inhibitors (e.g., zosuquidar). [1] Efficacy of this compound was restored in MDR1-expressing resistant cells when combined with zosuquidar. [1]
PLK1 ATP-binding Domain Mutations [1] Mutations (e.g., L59W, F183L) in the ATP-binding pocket prevent this compound from effectively binding to PLK1. Use non-ATP-competitive PLK1 inhibitors (e.g., rigosertib, poloxin) or combination therapies. [1] This compound-resistant cells with these mutations remained sensitive to rigosertib and poloxin. [1]
Upregulation of Survival Pathways [1] Administration of this compound can upregulate the PI3K/AKT signaling pathway as a compensatory cell survival mechanism. Combine with PI3K/AKT pathway inhibitors. [1] Combination therapy with a PI3K inhibitor showed superior potency against AML cells in preclinical models. [1]
Inefficient Drug Delivery [2] Dissimilar pharmacokinetics and biodistribution of combined drugs can hinder delivery of synergistic ratios to the tumor site. Use co-delivery nanocarriers (e.g., polymersomes) to maintain optimal drug ratios. [2] Polymersomes co-loaded with vincristine and this compound (Ps-VCR/Vol) showed strong synergy and superior efficacy in ALL mouse models. [2]

Recommended Combination Therapies & Experimental Evidence

Here is a summary of effective this compound combinations demonstrated in preclinical studies, which can guide your experimental design.

Combination Partner Cancer Type (Preclinical Model) Observed Effect & Experimental Evidence
Azacitidine (AZA) [1] Acute Myeloid Leukemia (AML) The combination effects were more prominent in cell lines with higher inherent resistance (higher GI50) to this compound monotherapy. [1]
Cytarabine [3] Acute Myeloid Leukemia (AML) This compound retained efficacy in cytarabine-resistant AML cell lines and showed additive effects with cytarabine in sensitive cells. [3]
Vincristine [2] Acute Lymphoblastic Leukemia (ALL) Polymersomes for co-delivery (Ps-VCR/Vol) enabled synergistic anti-leukemic activity in vivo and significantly prolonged survival in orthotopic ALL mouse models. [2]
PI3K Inhibitors [1] Acute Myeloid Leukemia (AML) The combination was highly potent, addressing the this compound-induced upregulation of the PI3K/AKT survival pathway. [1]
Microtubule-Targeting Agents [1] [4] Various Cancers Combining this compound with agents that cause G2/M phase arrest (e.g., nocodazole) synergistically induces apoptosis, as cells in G2/M are most sensitive to PLK1 inhibition. [1] [4]
CC-885 (CRBN Modulator) [5] Solid Tumors (e.g., NSCLC) Combined with this compound, CC-885 promoted CRBN- and p97-dependent PLK1 degradation, producing strong pro-apoptotic synergy in vitro and enhanced tumor growth inhibition in vivo. [5]

Experimental Workflow & Protocol Guidance

For researchers aiming to validate these combinations, the following workflow and detailed protocols can serve as a reference.

Start Start: Establish Resistance in Cell Line Model Step1 1. Determine baseline GI50 for this compound Start->Step1 Step2 2. Develop resistant subline via chronic exposure Step1->Step2 Step3 3. Identify resistance mechanism (PLK1 sequencing, MDR1 flow cytometry) Step2->Step3 Step4 4. Design combination strategy based on mechanism Step3->Step4 Step5 5. Perform synergy assays (e.g., CI calculation) Step4->Step5 Step6 6. Analyze cell cycle (Propidium Iodide staining) Step5->Step6 Step5->Step6 Step7 7. Assess apoptosis (Annexin V / Caspase-3) Step6->Step7 Step6->Step7 Step8 8. Validate in vivo (xenograft model) Step7->Step8

Detailed Protocols for Key Experiments

1. Establishing this compound-Resistant Cell Lines [1]

  • Method: Use chronic, low-dose exposure of this compound over several months.
  • Procedure:
    • Start with a concentration around the GI50 of the parental cell line.
    • Gradually increase the this compound concentration in the culture medium as cells adapt and resume proliferation.
    • Maintain cells under continuous drug pressure.
    • Regularly confirm the increased GI50 in the resistant subline compared to the parental line.

2. Testing for Synergy with Azacitidine (AZA) [1]

  • Cell Lines: Use a panel of AML cell lines with varying inherent sensitivities to this compound.
  • Dosing Schedule: Co-treatment of this compound and AZA for 48-72 hours.
  • Analysis: Assess cell viability using a standardized assay (e.g., CCK-8, MTT). The study found that combination effects were more prominent in cell lines with higher baseline GI50 values for this compound monotherapy.

3. Evaluating the PI3K/AKT Combination Strategy [1]

  • Rationale: this compound treatment can upregulate the PI3K/AKT pathway. Co-inhibition can counteract this survival signal.
  • Protocol:
    • Treat cells with this compound, a PI3K inhibitor, and the combination.
    • Perform Western Blot analysis to confirm the upregulation of phosphorylated AKT after this compound treatment and its suppression by the PI3K inhibitor.
    • Assess combination effects on apoptosis (e.g., increased cleaved caspase-3) and cell viability.

Troubleshooting Common Experimental Issues

Unexpected Lack of Synergy in Combination

  • Potential Cause: The chosen combination does not address the specific resistance mechanism in your model.
  • Solution: First, characterize your resistant model for known mechanisms like PLK1 mutations or MDR1 expression before selecting a combination partner. [1]

High Toxicity in Combined Treatment

  • Potential Cause: Overlapping toxicities of the drugs, especially at high concentrations.
  • Solution:
    • Titrate Doses: Systematically test a matrix of lower dose combinations to find a synergistic window with acceptable toxicity. [2]
    • Use Nanocarriers: Employ co-delivery systems like polymersomes to achieve synergistic drug ratios at the tumor site while potentially reducing systemic exposure and toxicity. [2]

Inconsistent Results In Vivo

  • Potential Cause: Dissimilar pharmacokinetics of the two drugs, preventing them from reaching the tumor at the same time and at the synergistic ratio.
  • Solution: Utilize a drug delivery platform that co-encapsulates both drugs (e.g., Ps-VCR/Vol) to ensure they are delivered to the tumor site as a single unit, maintaining the optimal ratio. [2]

References

Core Mechanism: How Does Bcl-xL Cause Resistance to Venetoclax?

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism of resistance is the upregulation of non-BCL-2 anti-apoptotic proteins, particularly Bcl-xL and MCL-1. Venetoclax is a highly selective BCL-2 inhibitor. When Bcl-xL is upregulated, it can compensate for the inhibited BCL-2 protein by sequestering pro-apoptotic proteins (like BIM) and preventing the initiation of mitochondrial apoptosis [1].

The table below summarizes the contexts and molecular pathways involved.

Context / Cancer Type Mechanism of Bcl-xL Upregulation Key Signaling Pathways Involved Effect on Venetoclax Efficacy
CLL (Chronic Lymphocytic Leukemia) in the lymph node microenvironment CD40 stimulation activates non-canonical NF-κB pathway, leading to increased Bcl-xL transcription [2]. CD40 -> NIK stabilization -> Non-canonical NF-κB [2] Induces resistance; sensitization possible via NIK inhibition [2].
DLBCL (Diffuse Large B-cell Lymphoma) & other B-cell malignancies Post-transcriptional deregulation via downregulation of miR-377, which normally suppresses Bcl-xL [3]. miR-377 directly binds BCL-xL 3'-UTR [3] Associated with acquired resistance after venetoclax exposure [3].
General Hematologic Malignancies Upregulation occurs through various signaling pathways activated by the tumor microenvironment (e.g., cytokines) [1]. AKT, NF-κB, PKA-ERK-CREB, KRAS mutations [1] Primary and secondary (acquired) resistance to venetoclax monotherapy or combinations [1].

The following diagram illustrates this core resistance mechanism and two major pathways leading to Bcl-xL upregulation.

G Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits FreeBIM Free BIM BCL2->FreeBIM Releases BIM Apoptosis Apoptosis FreeBIM->Apoptosis Triggers BoundBIM Bcl-xL : BIM Complex FreeBIM->BoundBIM BclxL Bcl-xL BclxL->BoundBIM Sequesters Microenv Microenvironment Signal (e.g., CD40, Cytokines) NFkB NF-κB Pathway Activation Microenv->NFkB Activates miR377 miR-377 Downregulation miR377->BclxL Derepresses NFkB->BclxL Transactivates

Troubleshooting Guide: Investigating Bcl-xL-Mediated Resistance

How can I confirm Bcl-xL upregulation is causing resistance in my models?

A combination of techniques is needed to confirm the role of Bcl-xL. The table below outlines key experiments, their methodologies, and the expected outcome if Bcl-xL is involved.

Experiment Detailed Protocol Expected Outcome if Bcl-xL is Responsible

| Viability Assay with Bcl-xL Inhibition | 1. Treat resistant cells with a selective Bcl-xL inhibitor (e.g., A-1331852 or A-1155463 [2] [4]). 2. Co-treat with venetoclax over a range of concentrations. 3. Measure cell viability after 24-72h using Annexin V/PI staining [2] or a luminescence-based assay (CellTiter-Glo) [4]. | Significant sensitization to venetoclax. The IC50 of venetoclax will drop markedly in the presence of the Bcl-xL inhibitor [2]. | | Western Blot Analysis | 1. Lyse cells (parental & resistant) in RIPA buffer. 2. Separate proteins by SDS-PAGE, transfer to a membrane. 3. Probe with anti-Bcl-xL antibody (e.g., 54H6) [5] and a loading control (e.g., GAPDH). 4. Compare protein levels. | Higher Bcl-xL protein expression in venetoclax-resistant cells compared to parental, sensitive cells [3]. | | qRT-PCR for mRNA & miRNA | 1. Extract total RNA. 2. For Bcl-xL mRNA: Perform reverse transcription and qPCR with BCL2L1-specific primers. 3. For miR-377: Use a specific stem-loop RT primer and TaqMan probe. 4. Normalize to housekeeping genes (e.g., GAPDH, U6 snRNA) [3]. | Increased Bcl-xL mRNA and/or decreased miR-377 levels in resistant cells [3]. | | Dynamic BH3 Profiling | 1. Permeabilize resistant cells with digitonin. 2. Expose to BH3-only peptides (e.g., HRK, which selectively targets Bcl-xL). 3. Measure mitochondrial outer membrane permeabilization (MOMP) by cytochrome c release via flow cytometry [4]. | Resistant cells show increased mitochondrial priming to Bcl-xL-selective peptides, indicating functional dependency on Bcl-xL for survival [4]. |

What are the potential strategies to overcome this resistance?

Based on the current research, several strategies are being explored:

  • Target the Upstream Signal: Inhibit the pathway that causes Bcl-xL upregulation. For example, in CLL, using a NIK inhibitor to block the non-canonical NF-κB pathway reduced Bcl-xL and re-sensitized cells to venetoclax [2].
  • Direct Bcl-xL Co-Inhibition: Use a selective Bcl-xL inhibitor in combination with venetoclax. Caution is required, as Bcl-xL is critical for platelet survival, and this combination could cause thrombocytopenia [5] [1].
  • Restore miRNA Function: Transfecting resistant cells with a miR-377 mimic has been shown to lower Bcl-xL protein levels and increase apoptosis [3].
  • Target Complementary Survival Proteins: Co-targeting Bcl-xL and MCL-1 can be highly synergistic but also risks severe on-target toxicity, as demonstrated in mesothelioma models [4]. This highlights the need for careful therapeutic windows.

Key Takeaways for Researchers

  • Microenvironment is Key: Bcl-xL-mediated resistance is often not intrinsic to the cancer cell but is induced by external signals from the tumor microenvironment (e.g., CD40L, cytokines) [2] [1]. Ex vivo models that incorporate these signals are crucial for accurate resistance studies.
  • Functional Validation is Critical: Correlating protein/mRNA levels with a functional assay like BH3 profiling provides the strongest evidence for Bcl-xL dependency [4].
  • Toxicity is a Major Hurdle: While targeting Bcl-xL is a powerful strategy, its essential role in platelet and erythroid progenitor survival [5] means that translating these findings to the clinic requires innovative approaches to manage on-target toxicity.

References

volasertib toxicity profile and safety management

Author: Smolecule Technical Support Team. Date: February 2026

Volasertib Safety Profile Summary

The table below summarizes the most common and significant adverse events (AEs) associated with this compound, based on clinical trial results.

Adverse Event Frequency & Grade Notes & Management Strategies
Hematological Toxicities Most common dose-limiting toxicities (DLTs) [1] [2].
Neutropenia Grade 3/4; frequent drug-related AE [2]. Main dose-limiting AE; is reversible and manageable [2].
Thrombocytopenia Grade 3/4; frequent drug-related AE [1] [2]. A common DLT; requires monitoring [1].
Anemia Common drug-related AE [2].
Non-Hematological Toxicities Generally less frequent and severe.
Fatigue Common drug-related AE [3] [2].
Nausea Common drug-related AE [2].
Decreased Appalate Reported in Japanese patients [3].
Febrile Neutropenia Reported in some patients [2]. Requires appropriate treatment [2].
Increased Alanine Aminotransferase Grade 3; observed as a DLT in combination therapy [4].

A meta-analysis of Plk1 inhibitors, including this compound, found that the blood system was one of the most affected, with this compound specifically increasing the risk of AEs in this system [5]. The safety profile appears consistent across different patient populations, including Japanese patients [3].

Safety Management and Dose Modification Strategies

Managing this compound's toxicity, particularly hematological effects, is crucial for safe administration in clinical trials.

  • Dosing and Schedule: The maximum tolerated dose (MTD) of this compound as a monotherapy for solid tumors was established at 300 mg administered intravenously every 3 weeks [2]. However, in later studies combining this compound with azacitidine for myeloid malignancies, different schedules were explored, such as 110 mg/m² on Days 1 and 8 of a 28-day cycle [1].
  • Monitoring and Reversibility: Hematological toxicities like neutropenia and thrombocytopenia have been consistently noted as the primary dose-limiting concerns [1] [2]. The available data indicates that these events are reversible [2]. Rigorous blood count monitoring before each cycle is essential.
  • Dose Modification for Toxicity: Clinical protocols defined Dose-Limiting Toxicities (DLTs) as drug-related grade ≥3 non-hematological toxicities (with specific exceptions) and specific hematological toxicities, such as prolonged neutropenia or thrombocytopenia [1]. The recommended strategy upon encountering a DLT is dose interruption until recovery, followed by dose reduction for subsequent cycles [1].

The following workflow outlines a general strategy for managing hematological toxicity during this compound administration, based on clinical trial protocols:

Start Start this compound Cycle Monitor Monitor Blood Counts Start->Monitor Decision Grade 3/4 Hematological Toxicity Observed? Monitor->Decision Interrupt Interrupt this compound Dosing Decision->Interrupt Yes Continue Continue Scheduled Dosing Decision->Continue No Recover Blood Counts Recovered? Interrupt->Recover Recover->Interrupt No Reduce Resume with Dose Reduction for Next Cycle Recover->Reduce Yes Reduce->Monitor Next Cycle Continue->Monitor Next Cycle

Experimental Protocols for Toxicity Assessment

For researchers designing preclinical or clinical studies, here are key methodologies cited for evaluating this compound's safety.

  • Clinical Dose Escalation (Phase I Trials)

    • Objective: Determine the Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs).
    • Protocol: These studies typically use a "3 + 3" design. Cohorts of 3 patients receive this compound at a predefined dose. If 0/3 experience a DLT, the dose is escalated for the next cohort. If 1/3 experiences a DLT, 3 more patients are added at that dose. The MTD is defined as the dose level below which ≥2/6 patients experience a DLT [1] [3].
    • DLT Criteria: Commonly include grade ≥3 non-hematological toxicities (with exceptions for nausea/vomiting/diarrhea that can be managed), febrile neutropenia, and grade 4 neutropenia or thrombocytopenia of specific durations [1].
  • Preclinical Toxicity Assessment

    • Objective: Evaluate organ penetration and potential toxicity in animal models.
    • Protocol: In xenograft models (e.g., colon, lung), mice are treated with this compound monotherapy. Concentrations of this compound are then measured in extracts from tumors and multiple organs (e.g., brain, kidney, liver, lung, muscle) and plasma. This helps assess tissue penetration and identify organs for potential toxicity monitoring [2].

Key Takeaways for Professionals

  • Primary Concern: The dominant toxicity is hematological (neutropenia, thrombocytopenia). These are reversible but require careful monitoring as they are the most common dose-limiting effects [1] [2].
  • Established MTD: For monotherapy in solid tumors, the recommended dose for phase II studies was 300 mg IV every 3 weeks due to a more manageable safety profile, even though a higher dose was tolerated [2].
  • Combination Therapy: When combining this compound with other agents like azacitidine, different schedules and BSA-adapted doses may be necessary, and hematological toxicity remains the primary safety consideration [1].

References

volasertib drug interactions and combination optimization

Author: Smolecule Technical Support Team. Date: February 2026

Volasertib Drug Interactions & Combination Data

The table below summarizes documented and potential drug interactions with this compound.

Interacting Drug / Class Interaction Type / Effect Key Findings / Clinical Relevance Suggested Experimental Consideration
Itraconazole (CYP3A4 & P-gp inhibitor) [1] Pharmacokinetic (PK) No clear evidence of PK interaction, but reduced tolerability and increased adverse events (thrombocytopenia, leukopenia) when co-administered [1]. Monitor blood counts closely. The combination may require dose adjustment.
Azacitidine (Hypomethylating agent) [2] Pharmacodynamic (PD) / Synergistic Preclinical data suggests additive/synergistic effects in AML cells. Early-phase trials showed preliminary activity, but clinical development was halted [2]. A rational combination for hematologic malignancies. Test sequence and scheduling (e.g., this compound on D1&D8 with azacitidine D1-D7) [2].
Cytarabine (Low-Dose Ara-C) [3] Pharmacodynamic (PD) / Synergistic A superior response rate vs. LDAC alone was observed in a phase II AML trial, but a phase III trial failed to confirm survival benefit with a higher incidence of fatal events [3]. Efficacy may be schedule-dependent. Carefully manage supportive care to mitigate infection risks.
Vincristine (Microtubule inhibitor) [4] Pharmacodynamic (PD) / Synergistic Preclinical studies demonstrate strong synergy in acute lymphoblastic leukemia (ALL) models. Co-delivery in polymersomes enabled high-efficiency treatment at synergistic ratios [4]. Highly promising for ALL. Investigate nanocarrier systems to maintain synergistic drug ratios in vivo.
Pemetrexed (Chemotherapy) [5] Pharmacodynamic (PD) / Additive? In a phase II NSCLC trial, the combination did not improve efficacy over pemetrexed monotherapy, though no major PK interaction was found [5]. Likely not a productive combination for solid tumors like NSCLC.
PI3K/AKT pathway inhibitors [3] Pharmacodynamic (PD) / Overcoming Resistance The PI3K/AKT pathway is upregulated upon this compound treatment. Combination with a PI3K inhibitor showed highly potent effects against AML cells in preclinical models [3]. A key strategy to overcome adaptive resistance. Include PI3K/AKT signaling readouts in experiments.

This compound Resistance Mechanisms & Experimental Strategies

A major challenge in this compound application is the development of resistance. The diagram below outlines primary resistance mechanisms and potential countermeasures.

volasertib_resistance This compound This compound MDR1_Efflux MDR1/P-gp Overexpression (Drug Efflux) This compound->MDR1_Efflux Induces PLK1_Mutation PLK1 ATP-binding Domain Mutation This compound->PLK1_Mutation Selects for AKT_Upregulation PI3K/AKT Pathway Upregulation This compound->AKT_Upregulation Triggers Countermeasure_1 Co-adminstrate MDR1 inhibitor (e.g., Zosuquidar) MDR1_Efflux->Countermeasure_1 Countermeasure_2 Use non-ATP competitive PLK1 inhibitor (e.g., Rigosertib) PLK1_Mutation->Countermeasure_2 Countermeasure_3 Combine with PI3K/AKT pathway inhibitor AKT_Upregulation->Countermeasure_3 Cell_Cycle Cell Cycle Stage (Not in G2/M) Cell_Cycle->this compound Confers Innate Resistance Countermeasure_4 Combine with agents that cause G2/M arrest Cell_Cycle->Countermeasure_4

Experimental Protocols for Key Assays

Evaluating Combination Synergy with Vincristine

This protocol is adapted from a study using polymersomes for co-delivery [4].

  • Objective: To determine the synergistic anti-leukemic effect of this compound and vincristine (VCR) in vitro and in vivo.
  • Materials: ALL cell lines (e.g., T-ALL, B-ALL), this compound, vincristine sulfate, PEG-P(TMC-DTC)-KD10 polymer for polymersome self-assembly.
  • Methods:
    • Preparation of Drug-Loaded Polymersomes (Ps-VCR/Vol): Assemble polymersomes via one-step self-assembly of the PEG-P(TMC-DTC)-KD10 copolymer with concurrent encapsulation of VCR and Vol through electrostatic interactions. Tune the theoretical mass feed ratios of VCR to Vol (e.g., 1:8, 1:16, 1:32) to obtain different final drug ratios.
    • In Vitro Cytotoxicity Assay: Treat ALL cells with Ps-VCR/Vol, single-drug polymersomes, and free drug combinations. Use the CompuSyn software to calculate the combination index (CI) based on the median-effect principle. A CI < 1 indicates synergy.
    • In Vivo Efficacy in Orthotopic Models: Establish orthotopic ALL mouse models or patient-derived xenograft (PDX) models. Administer Ps-VCR/Vol at optimized synergistic ratios (e.g., VCR/Vol at 0.25/6 mg/kg) via intravenous injection. Monitor leukemia burden, osteolytic bone destruction, and overall survival.
Assessing MDR1-Mediated Resistance

This protocol is based on the identification of MDR1 as a key resistance factor [3].

  • Objective: To determine if this compound resistance is mediated by the MDR1 efflux pump and test reversal strategies.
  • Materials: Parental and putative this compound-resistant cell lines (e.g., K562, HEL), verapamil (MDR1 inhibitor), zosuquidar (potent MDR1 inhibitor), green fluorescent dye for efflux assays.
  • Methods:
    • Flow Cytometry for MDR1 Detection: Analyze surface expression of MDR1/P-glycoprotein in resistant vs. parental cells using a specific antibody and flow cytometry.
    • Drug Efflux Assay: Load cells with a green fluorescent dye (e.g., Calcein-AM). Treat with this compound, verapamil, or a combination, and measure intracellular fluorescence retention by flow cytometry. Increased fluorescence in the presence of an inhibitor indicates that this compound is an MDR1 substrate.
    • Resistance Reversal Assay: Perform cell viability assays (e.g., MTT or CellTiter-Glo) with this compound in the presence or absence of an MDR1 inhibitor like zosuquidar. A significant leftward shift in the GI50 curve with the inhibitor confirms functional MDR1-mediated resistance.

Key Takeaways for Researchers

  • Focus on Rational Combinations: The most promising data for this compound lies in combination therapies, particularly with azacitidine for MDS/AML [2] or vincristine for ALL [4].
  • Proactively Address Resistance: Incorporate checks for major resistance mechanisms early in your experimental pipeline. This includes screening for PLK1 mutations (e.g., L59W, F183L in the ATP-binding domain) and MDR1 overexpression [3].
  • Leverage Nanocarrier Systems: To overcome dissimilar pharmacokinetics and deliver synergistic drug ratios in vivo, consider advanced delivery systems like the polymersomes described [4].

References

How Volasertib + LDAC Compares to Other AML Therapies

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 network meta-analysis compared various low-intensity regimens for older AML patients, providing a broader context for volasertib's performance [1].

Treatment Regimen Ranking for Overall Survival (SUCRA value) Key Findings
AZA + Venetoclax Best (0.936) [1] Superior to current standards of care [1].
LDAC + Glasdegib Second (0.898) [1] Demonstrated promising efficacy [1].
LDAC + Venetoclax Third (0.718) [1]
LDAC + this compound Not in top performers [1] The analysis did not rank it among the most effective treatments for OS [1].

Experimental Protocol & Trial Design

The key data for this compound comes from a prospective, randomized, double-blind, placebo-controlled Phase 3 trial (NCT01721876) [2].

  • Patient Population: The study enrolled 666 patients aged 65 or older with previously untreated AML who were ineligible for intensive remission-induction therapy [2].
  • Treatment Protocol:
    • Intervention Group: Received this compound (350 mg intravenously on days 1 and 15 of each 4-week cycle) plus LDAC (20 mg subcutaneously twice daily on days 1-10) [2].
    • Control Group: Received a placebo plus LDAC on the same schedule [2].
  • Primary Endpoint: Objective Response Rate (ORR), assessed by central, blinded review of bone marrow samples and investigator assessment [2].
  • Key Secondary Endpoint: Overall Survival (OS) [2].

This compound's Mechanism of Action and Current Development

This compound is a potent inhibitor of Polo-like kinase 1 (Plk1), a key regulator of cell division (mitosis). By inhibiting Plk1, this compound blocks the cell cycle in the G2-M phase, leading to apoptosis (cell death) in leukemic cells [3].

While the initial Phase 3 trial was not successful, this compound's development continues with a focus on mitigating previous issues. Strategies for ongoing and future trials include:

  • Dosing Adjustments: Shifting from a fixed dose to a body surface area-based dose and reducing infusion frequency to avoid overdosing, particularly in smaller patients [4].
  • Enhanced Supportive Care: Mandating infection prophylaxis to reduce the high rate of fatal infections seen in the earlier trial [4].
  • Predictive Biomarkers: Using a predictive precision medicine platform as a companion diagnostic to identify patients with AML who are most likely to respond to this compound, thereby improving the benefit-risk ratio [4] [5].

The following diagram illustrates the mechanism of Plk1 inhibition and the revised clinical development strategy.

cluster_1 Mechanism of Action: Plk1 Inhibition cluster_2 Modern Clinical Development Strategy Plk1 Overexpression of Plk1 in AML Mitosis Uncontrolled Cell Division & Tumor Growth Plk1->Mitosis This compound This compound This compound->Plk1 Inhibits G2Arrest Cell Cycle Arrest in G2/M Phase This compound->G2Arrest Apoptosis Induction of Apoptosis (Cell Death) G2Arrest->Apoptosis Strat1 Tailored Dosing (BSA-based, less frequent) Goal Goal: Improve Therapeutic Index Strat1->Goal Strat2 Mandatory Infection Prophylaxis Strat2->Goal Strat3 Companion Diagnostic (Predictive Precision Medicine Platform) Strat3->Goal

Interpretation Guide for Professionals

When evaluating these results, consider the following:

  • Clinical Significance vs. Statistical Significance: While the ORR was numerically higher for the this compound combination, the difference was not statistically significant (P = 0.071) [2]. The lack of an overall survival benefit is the most critical outcome.
  • Risk-Benefit Profile: The significant increase in life-threatening and fatal adverse events with this compound+LDAC creates an unfavorable risk-benefit profile, which is why this regimen has not been approved for clinical use [2] [3].
  • Context of Standard of Care: The treatment landscape for AML unfit for intensive chemotherapy has evolved. Venetoclax-based combinations are now a standard of care due to their superior efficacy, as shown in the network meta-analysis [1].

References

volasertib versus other PLK inhibitors selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PLK1 Inhibitors

Inhibitor Name PLK1 IC₅₀ (nM) Selectivity Notes (vs. other PLKs or Kinases) Key Experimental Evidence
Volasertib 0.87 nM [1] ~6x selective over PLK2; ~64x selective over PLK3 [1]. No activity against >50 other kinases at 10 μM [1]. In-vitro kinase assays [1].
Hit-4 (Novel compound) 0.0226 nM [2] High selectivity for PLK1 over a panel of 69 kinases [2]. PLK1 kinase inhibition assay; selectivity profiling against a 69-kinase panel [2].
Rigosertib Information Missing Described as a "selective PLK1 inhibitor" in preclinical models [3]. In vitro cytotoxicity assays in SCLC cell lines [3].
Onvansertib Information Missing Described as a "selective PLK1 inhibitor" in preclinical models [3]. In vitro cytotoxicity assays in SCLC cell lines [3].
GSK461364 Information Missing Described as a PLK1 inhibitor targeting the ATP-binding site [4]. Co-crystallization studies with the PLK1 kinase domain [4].

Experimental Protocols for Key Data

The data in the table above is derived from standardized experimental methods. Here are the protocols for the key assays cited.

PLK1 Kinase Inhibition Assay (IC₅₀ Determination)

This method is used to determine the potency (IC₅₀) of an inhibitor [2].

  • Procedure: The kinase reaction is conducted in a 384-well plate. Each well contains a mixture of recombinant human PLK1, a substrate (casein), ATP, and the test compound at various concentrations. After incubation, an ADP-Glo reagent is added to terminate the reaction and convert ADP to ATP. The luminescence signal from the newly generated ATP is then measured. The kinase activity is calculated by comparing the luminescence in compound-treated wells to control wells (no compound and no enzyme).
  • Data Analysis: The dose-response curve is analyzed using software like GraphPad Prism to determine the IC₅₀ value.
Kinase Selectivity Profiling

This assay evaluates an inhibitor's specificity across a broad range of kinases to identify off-target effects [2] [1].

  • Method: The LanthaScreen Eu Kinase Binding Assay is a common method. It is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-analogue from a kinase's active site.
  • Execution: The inhibitor is tested against a pre-configured panel of numerous kinases (e.g., 69 kinases). The results indicate whether the compound binds to and inhibits kinases other than the primary target (PLK1).

PLK1 Signaling and Inhibitor Mechanism

The following diagram illustrates the central role of PLK1 in cell division and the mechanism of ATP-competitive inhibitors like this compound.

plk1_pathway G2_Phase G2 Phase Mitotic_Entry Mitotic Entry G2_Phase->Mitotic_Entry Centrosome_Maturation Centrosome Maturation Mitotic_Entry->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis PLK1 PLK1 PLK1->Mitotic_Entry PLK1->Centrosome_Maturation PLK1->Spindle_Assembly PLK1->Chromosome_Segregation PLK1->Cytokinesis Inhibitor This compound etc. ATP ATP-Binding Site (Kinase Domain) Inhibitor->ATP Binds & Blocks ATP->PLK1 Activates

Interpretation of Available Data

  • This compound's Profile: The data for this compound is the most complete, showing high potency (sub-nanomolar IC₅₀) and excellent selectivity against a wide range of non-PLK kinases, though it does inhibit PLK2 and PLK3 at higher concentrations [1].
  • Emerging Inhibitors: Novel inhibitors like Hit-4 show exceptionally high potency (picomolar range) and reported high selectivity, but this data comes from a single 2025 study and may require independent validation [2].
  • Data Gaps: For other well-known inhibitors like onvansertib and rigosertib, while they are described as selective in the literature, specific numerical IC₅₀ values for PLK1 and direct cross-kinase selectivity ratios from the provided search results are missing, highlighting a gap in the available comparative data.

References

volasertib activity across different cancer types comparison

Author: Smolecule Technical Support Team. Date: February 2026

Volasertib Activity Across Cancer Types

Cancer Type / Model Efficacy / Response Key Context & Biomarkers Source / Phase
Acute Myeloid Leukemia (AML) High: Improved response rates and event-free survival when combined with low-dose cytarabine (LDAC) vs LDAC alone [1] [2]. Most advanced clinical results; granted FDA Breakthrough Therapy designation [3] [2]. Phase III [1] [2]
Prostate Cancer Limited / Variable: Strong pre-clinical anti-tumor activity but minimal efficacy in clinical trials [3]. Efficacy is limited by p53 status; cells without functional p53 are less sensitive [3]. Phase I [3]
Non-Small Cell Lung Cancer (NSCLC) Pre-clinically Active: Growth inhibition and apoptosis observed in vitro and in vivo [4] [5] [6]. Sensitivity is strongly dependent on wild-type p53 status; p53 wild-type cells are more sensitive [5]. Pre-clinical / Phase I [5]
Breast Cancer Pre-clinically Active: Caused rapid tumor shrinkage in patient-derived xenograft (PDX) models, including in models resistant to CDK4/6 inhibitors [7]. Shows high efficacy especially in aggressive, CCND1-driven and RB-positive models [7]. Pre-clinical [7]
Hepatoblastoma Pre-clinically Active: Identified in a screen as an agent with high therapeutic index, sparing normal hepatocytes [8]. PLK1 is overexpressed in hepatoblastoma tissue compared to normal liver [8]. Pre-clinical [8]
Advanced Solid Tumors (Various) Modest / Limited: Low partial response rates but some disease stabilization in phase I/II trials [1] [4] [2]. Investigated as both monotherapy and in combination with platinum agents (cisplatin, carboplatin) [9]. Phase I & II [1] [9]

Mechanism of Action and Key Experimental Data

Understanding the experimental evidence will help in interpreting the data presented in the table.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that functions as a master regulator of mitosis [2]. By inhibiting PLK1, this compound:

  • Disrupts mitotic spindle formation, leading to arrested cell division in the prometaphase (a state known as "Polo arrest") [2].
  • Induces apoptosis (programmed cell death) in cancer cells following the mitotic arrest [2] [6].

Beyond its direct anti-mitotic effect, recent studies show that PLK1 inhibition also upregulates PD-L1 expression on cancer cells, suggesting potential for combination with immunotherapy [6].

Detailed Experimental Protocols

The data in the summary table is supported by robust experimental models. Here are the methodologies from key studies:

  • In Vitro Cell Viability and Mechanism (e.g., in NSCLC models) [5]

    • Cell Lines Used: Panel of NSCLC cell lines with differing p53 status (e.g., A549 with wild-type p53, NCI-H1975 with mutant p53).
    • Treatment: Cells treated with a range of this compound concentrations.
    • Viability Assay: Cell Counting Kit-8 (CCK-8) used to determine IC50 values after 72 hours of exposure.
    • Cell Cycle & Apoptosis Analysis: Flow cytometry to assess mitotic arrest (via phospho-Histone H3 staining) and apoptotic cell death (via Annexin V/propidium iodide staining).
    • Key Finding: p53 wild-type cells showed significantly lower IC50 values and higher levels of apoptosis and senescence compared to p53 mutant/deficient cells.
  • In Vivo Efficacy (e.g., in Breast Cancer PDX models) [7]

    • Model Establishment: Patient-derived xenografts (PDXs) were generated from bone metastasis biopsies of ER+ breast cancer patients.
    • Dosing: this compound was administered intraperitoneally at 20-30 mg/kg, multiple times per week.
    • Efficacy Endpoint: Tumor volume was measured regularly and compared to vehicle-treated control groups.
    • Key Finding: this compound monotherapy caused rapid tumor shrinkage and complete responses within 4 weeks in CCND1-amplified PDX models.
  • In Vivo Combination Therapy (e.g., in Hepatoblastoma models) [8]

    • Model: Subcutaneous xenograft models using hepatoblastoma cell lines.
    • Dosing: this compound (20 mg/kg, i.p., 3x/week) combined with the chemotherapeutic irinotecan.
    • Efficacy Endpoint: Tumor growth inhibition was significantly greater in the combination group compared to either monotherapy.

Key Factor Influencing Efficacy: The p53 Connection

Research across multiple cancer types, particularly in NSCLC and prostate cancer, has identified the tumor suppressor protein p53 as a critical factor influencing this compound's effectiveness [3] [5].

The following diagram illustrates the relationship between p53 status and this compound sensitivity based on these findings:

volasertib_p53_pathway This compound This compound PLK1_Inhibition PLK1_Inhibition This compound->PLK1_Inhibition p53_WT Wild-Type p53 PLK1_Inhibition->p53_WT p53_Mut_Loss p53 Mutant/Loss PLK1_Inhibition->p53_Mut_Loss Apoptosis_Senescence ↑ Apoptosis & Senescence p53_WT->Apoptosis_Senescence Mitotic_Arrest Mitotic Arrest p53_Mut_Loss->Mitotic_Arrest High_Sensitivity High Sensitivity to this compound Apoptosis_Senescence->High_Sensitivity Reduced_Sensitivity Reduced Sensitivity to this compound Mitotic_Arrest->Reduced_Sensitivity

This mechanistic insight suggests that p53 status could serve as a predictive biomarker for patient selection in future clinical trials involving this compound [5].

Conclusion and Research Implications

  • Most Promising in AML: The strongest clinical evidence supports its use in AML, leading to its advanced phase III development in this setting [1] [2].
  • Variable in Solid Tumors: While pre-clinical data is encouraging for several solid tumors (e.g., breast, lung, hepatoblastoma), clinical efficacy has been largely modest. The p53 status of the tumor is a key determinant of response [3] [5].
  • Future Directions: Its potential may be best realized through rational combination strategies, such as with chemotherapy in hepatoblastoma [8], or with immunotherapy (PD-L1 inhibitors) as suggested by novel nanoparticle delivery systems [6].

References

volasertib combination versus monotherapy clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes in Acute Myeloid Leukemia (AML)

Trial Phase / Type Treatment Arms Key Efficacy Outcomes Key Safety Outcomes Reference / Identifier
Phase II (Previously untreated AML, ineligible for intensive therapy) Volasertib + Low-Dose Cytarabine (LDAC) vs. LDAC alone Higher response rate (31% vs 11.1%); Trend toward improved event-free survival [1] Higher incidence of febrile neutropenia, constipation, nausea [1] NCT00804856
Phase III (POLO-AML-2; Confirmatory trial) This compound + LDAC vs. LDAC + Placebo Primary endpoint of improved overall survival not met [2] [3] Higher incidence of fatal infections reported [4] NCT01721876
Phase I/II (Relapsed/Refractory AML) This compound ± Cytarabine Limited efficacy in monotherapy [4] [3] - NCT00804856 [5]

Clinical Outcomes in Non-Small Cell Lung Cancer (NSCLC) & Myelodysplastic Syndromes (MDS)

Trial Phase / Type Treatment Arms Key Efficacy Outcomes Key Safety Outcomes Reference / Identifier
Phase II (Second-line advanced NSCLC) This compound + Pemetrexed vs. Pemetrexed alone No PFS improvement (median 3.3 vs 5.3 months); Higher ORR (21.3% vs 10.6%) [6] Increased fatigue, nausea, vomiting, diarrhea with combination [6] NCT00824408 [6]
Phase II (Second-line advanced NSCLC) This compound Monotherapy Lack of efficacy (median PFS 1.4 months); Recruitment stopped early [6] Lower rate of GI events vs pemetrexed [6] NCT00824408 [6]
Phase I (MDS/CMML/AML) This compound + Azacitidine Preliminary activity (ORR: 25-40%) [2] Most common DLT: hematological toxicity (thrombocytopenia, neutropenia) [2] NCT01957644, NCT02201329, NCT02721875 [2]

Experimental Protocols in Key Studies

For researchers, the methodologies from these trials provide a foundation for designing future studies.

  • Study 1: Phase II Trial in NSCLC (NCT00824408) [6]

    • Objective: To compare the efficacy and safety of this compound monotherapy and in combination with pemetrexed versus pemetrexed monotherapy in second-line treatment for advanced NSCLC.
    • Patients: Adults with advanced NSCLC whose disease had progressed after first-line platinum-based chemotherapy.
    • Design: Randomized, open-label, phase II. An initial run-in phase (n=12) determined the dose for combination therapy (this compound 300 mg). Patients were then randomized to this compound (n=37), this compound + pemetrexed (n=47), or pemetrexed alone (n=47).
    • Treatment: All drugs were administered intravenously on Day 1 of every 21-day cycle.
    • Primary Endpoint: Progression-free survival (PFS).
    • Secondary Endpoints: Objective response rate (ORR), pharmacokinetics, and safety.
  • Study 2: Phase I Trials in MDS/AML (NCT01957644, NCT02201329, NCT02721875) [2]

    • Objective: To determine the maximum tolerated dose (MTD) and safety of this compound, both as a monotherapy and in combination with azacitidine.
    • Patients: Adults with higher-risk MDS, chronic myelomonocytic leukemia (CMML), or acute myeloid leukemia (AML).
    • Design: Open-label, phase I, dose-escalation. This compound was administered intravenously in 28-day cycles on various schedules (e.g., Days 1 and 15; Days 1 and 8). In combination arms, patients received subcutaneous azacitidine (75 mg/m²) on Days 1-7.
    • Dose-Limiting Toxicity (DLT) Definition: Primarily grade 4 thrombocytopenia or other grade ≥3 non-hematological toxicities considered drug-related.
    • Primary Endpoint: MTD.
    • Secondary Endpoints: Safety, preliminary anti-cancer activity (ORR).

Mechanisms of Action and Resistance

Understanding this compound's mechanism and resistance pathways is crucial for interpreting clinical outcomes and designing new combination strategies.

volasertib_mechanism This compound This compound BRD4_Inhibition BRD4_Inhibition This compound->BRD4_Inhibition High Conc. PLK1 Inhibition PLK1 Inhibition This compound->PLK1 Inhibition Mitotic_Arrest Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Resistance_MDR1 Resistance_MDR1 Drug Efflux Drug Efflux Resistance_MDR1->Drug Efflux Resistance_PLK1_mut Resistance_PLK1_mut Altered Binding Site Altered Binding Site Resistance_PLK1_mut->Altered Binding Site PI3K_Upregulation PI3K_Upregulation PI3K_Upregulation->Apoptosis PLK1 Inhibition->PI3K_Upregulation Spindle Disruption Spindle Disruption PLK1 Inhibition->Spindle Disruption Spindle Disruption->Mitotic_Arrest Drug Efflux->this compound Altered Binding Site->this compound

Diagram 1: this compound's mechanism of action and common resistance pathways. Resistance can occur via MDR1-mediated efflux, PLK1 ATP-binding domain mutations, or upregulation of survival pathways like PI3K/AKT [4] [3].

  • Primary Mechanism: this compound is a potent, selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase essential for mitotic entry, spindle formation, and chromosome segregation [3]. Inhibition leads to mitotic arrest and apoptosis [3].
  • Synergistic Rationale for Combinations: Combining this compound with cell cycle-dependent chemotherapies (e.g., cytarabine, azacitidine) or targeted agents aims to enhance cancer cell death by targeting multiple pathways simultaneously [7] [4].
  • Documented Resistance Mechanisms:
    • MDR1 Expression: Overexpression of the multidrug resistance protein 1 (MDR1) pump effluxes this compound from cancer cells [4].
    • PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 can reduce this compound binding [4].
    • Adaptive Survival Pathways: this compound treatment can upregulate the PI3K/AKT survival pathway, suggesting a rationale for co-targeting [4].

The clinical development of this compound highlights the challenges of translating preclinical promise into successful patient outcomes. While initial studies showed potential, particularly in AML, subsequent phase III trials did not confirm a significant survival benefit.

  • For future research, focusing on predictive biomarkers (e.g., PLK1 expression levels, MDR1 status) may help identify patient subgroups most likely to respond [4].
  • Exploring combinations with novel targeted agents, such as PI3K inhibitors, could overcome inherent and adaptive resistance mechanisms [4].

References

volasertib response in different genetic AML subgroups

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Factors Influencing Volasertib Response

Genetic Factor Association with this compound Response Key Findings & Proposed Mechanisms
MDR1 Expression Resistance [1] High expression of the multidrug resistance protein (MDR1) confers strong resistance. MDR1 efflux pumps can remove the drug from cells [1].
PLK1 Mutations Resistance [1] Mutations in the ATP-binding domain of the PLK1 protein can lead to resistance, likely by reducing drug binding [1].
Cell Cycle Phase Sensitivity [1] Cells in the G2/M phase are most sensitive. This compound's mechanism is to cause mitotic arrest and apoptosis in actively dividing cells [1].
General Cytogenetics Variable Response [2] [3] As a monotherapy and in combination with low-dose cytarabine, this compound has shown activity across various cytogenetic risk groups, including those with complex karyotypes often found in elderly patients [2] [3].

Experimental Insights into Mechanisms and Protocols

To understand the data in the table, it's helpful to review the key experimental methods used in these studies and the proposed mechanism of action.

Key Research Methodologies

Researchers typically use the following approaches to evaluate this compound's effects:

  • In Vitro Cytotoxicity Assays: Cell viability is measured using assays like MTS after treating various AML cell lines with a range of this compound concentrations. The GI50 value (concentration for 50% growth inhibition) is then determined to quantify sensitivity [1].
  • Establishment of Resistant Cell Lines: To discover resistance mechanisms, this compound-resistant cell lines are created by long-term culture with increasing drug doses. These are then compared to parental cells using cell cycle analysis and western blotting to observe functional and protein-level differences [1].
  • Analysis of Combination Effects: Studies pretreat AML cells with this compound and then perform antibody-dependent cellular cytotoxicity (ADCC) assays to see if it enhances the effect of other drugs, such as anti-CD33 antibodies [4].
Mechanism of Action and Resistance

The following diagram illustrates how this compound works and how resistance can develop.

volasertib_mechanism cluster_sensitive Sensitive Cell Pathway cluster_resistant Resistance Mechanisms This compound This compound A This compound enters cell This compound->A Administration R1 MDR1 Overexpression This compound->R1 Resistance R3 Mutation in PLK1 ATP-binding site This compound->R3 Resistance B Binds to PLK1 A->B C Disrupts mitotic spindle B->C D Causes mitotic arrest (Polo Arrest) C->D E Leads to Apoptosis (Cell Death) D->E R2 Pumps this compound out of cell R1->R2 R4 Prevents this compound binding R3->R4

Research Implications and Future Directions

The available evidence points to several strategic considerations for future research and drug development:

  • Overcoming Resistance: The finding that MDR1 inhibition can restore sensitivity suggests a viable combination therapy strategy [1].
  • Rational Combination Therapies: Combining this compound with agents that drive cells into the vulnerable G2/M phase of the cell cycle could create a synergistic effect and improve efficacy [1].
  • Biomarker Development: The weak negative correlation between high PLK1 mRNA levels and this compound sensitivity (i.e., cells with more PLK1 were slightly more sensitive) is not strong enough for use as a predictive biomarker, highlighting the need for more reliable biomarkers [1].

References

volasertib synergistic effects with cytotoxic agents

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Volasertib

The following table details the key combinations of this compound with other cytotoxic agents that have demonstrated synergistic effects in preclinical studies.

Combination Partner Cancer Model Observed Synergistic Effect & Proposed Mechanism Key Experimental Data & Citation

| Vincristine (VCR) | Acute Lymphoblastic Leukemia (ALL) - cell lines and patient-derived xenografts [1] | Potent synergy induces cell cycle arrest and apoptosis. Novel polymersome co-delivery system maintains optimal synergistic drug ratio in vivo. [1] | Bliss Score: Up to 29.8 (T-ALL) and 25.2 (B-ALL), indicating strong synergy. [1] In Vivo Survival: Ps-VCR/Vol treatment resulted in 100% 60-day survival vs 0% for free drug combination. [1] | | Ionizing Radiation (IR) | Glioblastoma (GBM) - glioma stem cells (GSCs) and xenograft models [2] | Acts as a radiosensitizer. Inhibits PLK1, causing G2/M cell cycle arrest (most radiosensitive phase) and enhances DNA damage and apoptosis. [2] | Apoptosis: Increased PARP cleavage. [2] Cell Cycle: Dose-dependent G2/M arrest (e.g., 45% to 65% with this compound+IR vs 25% control). [2] In Vivo Survival: Significantly extended vs radiation alone (HR=0.61). [2] | | Low-Dose Cytarabine (LDAC) | Acute Myeloid Leukemia (AML) - clinical trials [3] [4] | Combined clinical efficacy led to FDA Breakthrough Therapy Designation. The mechanism is believed to involve dual targeting of cell proliferation and survival. [3] [4] | Clinical Response (Phase II): this compound + LDAC: 31% CR/CRi vs LDAC alone: 11.1%. [3] Event-Free Survival: 169 days for combination vs 69 days for LDAC alone. [3] | | BET Inhibitor (BI 894999) | Acute Myeloid Leukemia (AML) - cell lines and mouse models [5] | Distinct mechanisms of action converge to cause profound and long-lasting down-regulation of the oncoprotein MYC, leading to increased apoptosis. [5] | MYC Modulation: Combination caused a greater and more sustained reduction in MYC levels than either agent alone. [5] In Vivo Efficacy: Dramatically reduced tumor burden and led to long-term survival with eradication of AML cells in bone marrow. [5] | | CC-885 (CRBN modulator) | Non-Small Cell Lung Cancer (NSCLC) - A549 cell line and xenograft models [6] | CC-885 promotes CRBN- and p97-dependent degradation of PLK1. The combination yields enhanced pro-apoptotic effects. [6] | In Vitro Synergy: Enhanced caspase-3 cleavage at low concentrations (e.g., 10 nM CC-885 + 50 nM this compound). [6] In Vivo Tumor Growth: Combination showed significantly greater inhibition than either monotherapy. [6] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • 1. In Vitro Synergy Screening (Vincristine) [1]

    • Cell Lines: T-ALL (Jurkat) and B-ALL (Nalm6).
    • Procedure: Cells treated with a matrix of VCR and this compound concentrations.
    • Viability Assay: Cell viability measured using Cell Counting Kit-8 (CCK-8).
    • Synergy Calculation: Bliss Independence model used to calculate synergy scores. A score > 0 indicates synergy.
  • 2. Radiosensitization Studies (Ionizing Radiation) [2]

    • Models: Patient-derived Glioma Stem Cells (GSCs) and intracranial mouse models.
    • Protocol:
      • In Vitro: GSCs pretreated with this compound for 24h, then irradiated (2 Gy). Effects analyzed via flow cytometry (cell cycle, apoptosis) and immunoblotting (PARP cleavage, γH2AX for DNA damage).
      • In Vivo: Mice with established intracranial tumors treated with this compound (dose not specified) and/or whole-brain radiation (2 Gy x 5 fractions). Survival was the primary endpoint.
  • 3. In Vivo Efficacy in PDX Models (Vincristine) [1]

    • Model: Orthotopic T-ALL Patient-Derived Xenograft (PDX) model in mice.
    • Formulation: Drugs co-delivered using a polymersome nanocarrier (Ps-VCR/Vol) at a fixed synergistic ratio (VCR/Vol: 1/24 by mass).
    • Dosing: Ps-VCR/Vol at 0.25/6 mg/kg (VCR/Vol) via intravenous injection.
    • Endpoint: Leukemic burden in bone marrow, peripheral organs, and overall survival.

Mechanisms of Synergistic Action

The synergy between this compound and other agents primarily stems from its core function as a mitotic inhibitor, which can amplify the effects of DNA-damaging or pro-apoptotic agents. The following diagram illustrates the key pathways involved in its synergistic interactions.

G cluster_primary Primary this compound Mechanism cluster_synergy Synergistic Pathways This compound This compound PLK1_Inhibition PLK1 Inhibition This compound->PLK1_Inhibition DNA_Damage DNA Damage (IR, Cytarabine) DNA_Damage_Accumulation Impaired DNA Repair & Damage Accumulation DNA_Damage->DNA_Damage_Accumulation Microtubule_Disruption Microtubule Disruption (Vincristine) G2_M_Arrest Enhanced G2/M Arrest Microtubule_Disruption->G2_M_Arrest MYC_Oncogene MYC Oncogene (BET Inhibitor Target) MYC_Downregulation Profound MYC Downregulation MYC_Oncogene->MYC_Downregulation Mitotic_Arrest G2/M Cell Cycle Arrest PLK1_Inhibition->Mitotic_Arrest Apoptosis Induction of Apoptosis Mitotic_Arrest->Apoptosis Mitotic_Arrest->G2_M_Arrest Mitotic_Arrest->DNA_Damage_Accumulation Blocks Repair Dual_Apoptosis Enhanced Apoptotic Cell Death Apoptosis->Dual_Apoptosis G2_M_Arrest->Dual_Apoptosis DNA_Damage_Accumulation->Dual_Apoptosis MYC_Downregulation->Dual_Apoptosis

The diagram above shows how this compound's core mechanism intersects with the action of other agents to create synergistic outcomes. The experimental data suggests several key mechanistic insights:

  • Multi-Targeted Apoptosis: The combination of this compound with other agents often leads to a significant increase in the cleavage of markers like PARP and caspase-3, indicating a powerful and combined activation of programmed cell death pathways [2] [6].
  • Overcoming Resistance: In glioblastoma, high expression of the anti-apoptotic protein Bcl-xL was correlated with resistance to this compound, suggesting that combinations which directly target anti-apoptotic pathways could be particularly effective in resistant populations [2].
  • Delivery System Critical for In Vivo Synergy: The research on the this compound/vincristine combination highlights a crucial point: dissimilar pharmacokinetics can hinder the translation of in vitro synergy to in vivo models. The use of a co-delivery polymersome was essential to maintain the synergistic drug ratio at the tumor site and achieve the dramatic survival benefit [1].

Conclusion

References

volasertib preclinical to clinical efficacy translation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Preclinical Profile

Volasertib is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) [1] [2]. PLK1 is a serine/threonine kinase that performs multiple essential functions during cell division (mitosis), including centrosome maturation, spindle assembly, and chromosome separation [1] [3]. By inhibiting PLK1, this compound disrupts the formation of a proper mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells [2].

The diagram below illustrates how this compound and CDK4/6 inhibitors target different phases of the cell cycle.

G G1 G1 Phase S S Phase (DNA Replication) G1->S Driven by CDK4/6-Cyclin D G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 ArrestG1 G1 Arrest ArrestG1->G1 ArrestM G2/M Arrest ArrestM->M CDK4_6_Inhibitors CDK4/6 Inhibitors (e.g., Palbociclib) CDK4_6_Inhibitors->ArrestG1 PLK1_Inhibitor PLK1 Inhibitor (this compound) PLK1_Inhibitor->ArrestM

In vitro studies have consistently shown this compound's strong antiproliferative effects. For instance, in the A549 non-small cell lung cancer (NSCLC) cell line, treatment with 50 nM of this compound for 24 hours induced G2/M arrest and promoted apoptosis, evidenced by increased levels of cleaved caspase-3 and phosphorylated histone H3 [2].

Comparison of Preclinical vs. Clinical Efficacy

The table below summarizes key efficacy data for this compound across the development pipeline, highlighting the translation from preclinical models to human trials.

Development Stage Cancer Model / Type Efficacy Summary Key Experimental Data

| In Vitro Preclinical | Various cancer cell lines (e.g., CRC, NSCLC) | Strong, direct antiproliferative activity, inducing G2/M arrest and apoptosis [1] [2]. | • EC₅₀ in colon cancer cell lines (HCT116, COLO205, HT-29): <10 nM [1]. • 50 nM for 24h induced apoptosis in A549 NSCLC cells [2]. | | In Vivo Preclinical | Colorectal Cancer (CRC) Xenografts [1] | Significant tumor growth suppression, with some models showing complete regression [1]. | • Intravenous BI2536 (similar compound) led to complete suppression of HCT-116 xenografts [1]. | | | Breast Cancer PDX (CCND1-driven) [3] | Potent tumor shrinkage, including in CDK4/6-resistant models [3]. | • this compound monotherapy caused rapid tumor regression in HBCx-137 PDX model; complete response in 4 weeks [3]. | | | Chordoma PDX (CDKN2A/2B deleted) [4] | Significant tumor response in 1 of 2 genetically relevant models [4]. | • p = 0.02 vs. control in a responsive model; no significant response in a PBRM1-mutated (control) PDX [4]. | | | NSCLC Xenografts [2] | Significant tumor growth inhibition as a single agent; enhanced effect in combination [2]. | • 20 mg/kg, intraperitoneally, 3x/week in A549 model; greater inhibition with CC-885 combination [2]. | | Clinical Trials (Solid Tumors) | Early-phase adult solid tumors | Modest antitumor activity; limited efficacy as a single agent [1] [2]. | • Phase I: Disease stabilization in some patients (e.g., 32% in one cohort), but no objective partial or complete responses in most studies [1]. |

Detailed Experimental Protocols

To help contextualize the data in the table, here are the methodologies for key experiments cited.

1. In Vivo Efficacy in Breast Cancer PDX Models [3]

  • Model: Patient-derived xenografts (PDX) established from bone metastases of ER+ breast cancer patients, including models with acquired resistance to the CDK4/6 inhibitor Palbociclib.
  • Dosing: this compound was administered as a monotherapy. Specific dose and schedule for these models are not detailed in the provided excerpt, but other studies use 20-30 mg/kg intraperitoneally several times a week.
  • Endpoint Measurement: Tumor volume was calculated from two perpendicular diameters using calipers. Tumor growth inhibition was statistically compared between treatment and control groups.
  • Key Findings: this compound induced rapid and significant tumor shrinkage in CCND1-amplified PDX models, which was superior to the stable disease achieved with Palbociclib.

2. In Vivo Efficacy in Chordoma PDX Models [4]

  • Model: Three chordoma PDX models, two with homozygous deletion of CDKN2A/2B (a genetic alteration linked to potential sensitivity) and one PBRM1-mutated model as a control.
  • Dosing: this compound was administered orally at 10 mg/kg/day, once daily, 4 days per week.
  • Endpoint Measurement: Mice were sacrificed when tumor volume reached a mean of 500 mm³. Tumor response was evaluated statistically (p-value) and supported by RNA sequencing analysis.
  • Key Findings: The response was correlated with the genetic background, validating CDKN2A/2B loss as a potential biomarker for patient selection.

Insights for Translational Development

The disparity between this compound's strong preclinical data and its limited clinical efficacy in solid tumors points to several critical considerations for drug development:

  • Biomarker-Driven Selection: The preclinical data strongly suggests that tumor genetics are crucial. Efficacy was most pronounced in models with specific alterations, such as CCND1 amplification in breast cancer [3] and CDKN2A/2B deletion in chordoma [4]. This indicates that future clinical efforts should focus on genetically defined patient populations.
  • Combination Strategies: Research shows that combining this compound with other agents is a promising path forward. For example, combining this compound with the CRBN modulator CC-885 in NSCLC models produced significantly greater tumor growth inhibition than either agent alone [2]. This synergy suggests a viable approach to overcome de novo or acquired resistance.
  • Shift to Pediatric Cancers: Based on its tolerability profile and preclinical promise, this compound is being advanced in pediatric cancers. An exploratory multinational Phase 1/2 basket trial (INFORM2 VolVin) is evaluating this compound in combination with vinorelbine for several relapsed/refractory pediatric cancers, with dosing expected to begin in late 2025 [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

618.40058749 Da

Monoisotopic Mass

618.40058749 Da

Heavy Atom Count

45

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6EM57086EA

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Volasertib is a dihydropteridinone Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Volasertib selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
PLK1 [HSA:5347] [KO:K06631]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

755038-65-4

Wikipedia

Volasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Stadler WM, Vaughn DJ, Sonpavde G, Vogelzang NJ, Tagawa ST, Petrylak DP, Rosen P, Lin CC, Mahoney J, Modi S, Lee P, Ernstoff MS, Su WC, Spira A, Pilz K, Vinisko R, Schloss C, Fritsch H, Zhao C, Carducci MA. An open-label, single-arm, phase 2 trial of the polo-like kinase inhibitor volasertib (BI 6727) in patients with locally advanced or metastatic urothelial cancer. Cancer. 2013 Dec 11. doi: 10.1002/cncr.28519. [Epub ahead of print] PubMed PMID: 24339028.
2: Danovi D, Folarin A, Gogolok S, Ender C, Elbatsh AM, Engström PG, Stricker SH, Gagrica S, Georgian A, Yu D, U KP, Harvey KJ, Ferretti P, Paddison PJ, Preston JE, Abbott NJ, Bertone P, Smith A, Pollard SM. A high-content small molecule screen identifies sensitivity of glioblastoma stem cells to inhibition of polo-like kinase 1. PLoS One. 2013 Oct 30;8(10):e77053. doi: 10.1371/journal.pone.0077053. eCollection 2013. PubMed PMID: 24204733; PubMed Central PMCID: PMC3813721.
3: Gorlick R, Kolb EA, Keir ST, Maris JM, Reynolds CP, Kang MH, Carol H, Lock R, Billups CA, Kurmasheva RT, Houghton PJ, Smith MA. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program. Pediatr Blood Cancer. 2014 Jan;61(1):158-64. doi: 10.1002/pbc.24616. Epub 2013 Aug 19. PubMed PMID: 23956067.
4: Krause M, Kummer B, Deparade A, Eicheler W, Pfitzmann D, Yaromina A, Kunz-Schughart LA, Baumann M. Simultaneous PLK1 inhibition improves local tumour control after fractionated irradiation. Radiother Oncol. 2013 Sep;108(3):422-8. doi: 10.1016/j.radonc.2013.06.038. Epub 2013 Jul 25. PubMed PMID: 23891096.
5: Pezuk JA, Brassesco MS, Morales AG, de Oliveira JC, de Paula Queiroz RG, Machado HR, Carlotti CG Jr, Neder L, Scrideli CA, Tone LG. Polo-like kinase 1 inhibition causes decreased proliferation by cell cycle arrest, leading to cell death in glioblastoma. Cancer Gene Ther. 2013 Sep;20(9):499-506. doi: 10.1038/cgt.2013.46. Epub 2013 Jul 26. PubMed PMID: 23887645.
6: Wissing MD, Mendonca J, Kortenhorst MS, Kaelber NS, Gonzalez M, Kim E, Hammers H, van Diest PJ, Carducci MA, Kachhap SK. Targeting prostate cancer cell lines with polo-like kinase 1 inhibitors as a single agent and in combination with histone deacetylase inhibitors. FASEB J. 2013 Oct;27(10):4279-93. doi: 10.1096/fj.12-222893. Epub 2013 Jul 24. PubMed PMID: 23884428.
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